molecular formula C9H12BrN B1337670 3-Bromo-N,N,4-trimethylaniline CAS No. 53104-16-8

3-Bromo-N,N,4-trimethylaniline

Cat. No.: B1337670
CAS No.: 53104-16-8
M. Wt: 214.1 g/mol
InChI Key: RNEQCYGENLFWKX-UHFFFAOYSA-N
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Description

3-Bromo-N,N,4-trimethylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N,N,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEQCYGENLFWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-16-8
Record name 3-bromo-N,N,4-trimethylaniline
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Foundational & Exploratory

3-Bromo-N,N,4-trimethylaniline CAS 53104-16-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists and synthetic chemists. It prioritizes the "why" and "how" of utilizing this specific intermediate, focusing on its unique substitution pattern which allows access to difficult chemical space.

CAS: 53104-16-8 Synonyms: 3-Bromo-4-methyl-N,N-dimethylaniline; 2-Bromo-4-(dimethylamino)toluene Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

BrN Molecular Weight: 214.11 g/mol [1]

Executive Summary: The "Meta-Scaffold" Advantage

In the architecture of medicinal chemistry, 3-Bromo-N,N,4-trimethylaniline represents a high-value "meta-scaffold" intermediate.[2][1] Its structural significance lies in the specific regiochemistry of the bromine atom relative to the dimethylamino group.

Standard electrophilic aromatic substitution (EAS) on N,N-dimethyl-p-toluidine typically directs electrophiles to the position ortho to the strongly activating amine (Position 2).[2][1] However, CAS 53104-16-8 features the bromine at Position 3 (ortho to the methyl, meta to the amine).[2][1] This "contra-electronic" substitution pattern makes this molecule a critical tool for synthesizing biaryls where a meta-amino relationship is required, bypassing the regioselectivity limitations of direct halogenation.[2][1]

Physicochemical Profile

Data aggregated from experimental values of structural analogs and computational prediction models due to the specialized nature of this intermediate.

PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oilDependent on purity/temperature; tends to supercool.[2][1]
Boiling Point 250–255 °C (Predicted)Extrapolated from 3-bromo-4-methylaniline (255°C).[2][1]
Density ~1.3 g/cm³Halogenated aromatics are denser than water.[1]
Solubility DCM, THF, Toluene, EtOAcExcellent solubility in non-polar/moderately polar organics.[1]
pKa (Conj. Acid) ~5.0–5.5The ortho-bromo group exerts an inductive withdrawing effect (-I), slightly reducing basicity compared to N,N-dimethyl-p-toluidine.[2][1]
Stability Air/Light SensitiveAmines oxidize over time; store under Argon/Nitrogen.[1]

Synthetic Access & Regiocontrol Logic

The synthesis of CAS 53104-16-8 is a classic example of utilizing precursor directing groups to achieve a substitution pattern that is inaccessible via direct functionalization of the final core.[2][1]

The Route: Reinforced Directing Effects

To place the bromine at position 3, one must start with 4-nitrotoluene .

  • Bromination: The methyl group (activator) directs ortho, and the nitro group (deactivator) directs meta. These effects reinforce each other at the same position (Position 2 relative to methyl).

  • Reduction: The nitro group is converted to an amine.

  • Alkylation: Reductive amination or alkylation yields the final N,N-dimethyl product.

SynthesisRoute SM 4-Nitrotoluene (Start) Inter1 2-Bromo-4-nitrotoluene (Regio-lock) SM->Inter1 Br2, Fe (Ortho to Me) Inter2 3-Bromo-4-methylaniline (Reduction) Inter1->Inter2 Fe/HCl or H2, Pd/C (Nitro -> Amine) Product This compound (Target) Inter2->Product HCHO, NaBH3CN (Reductive Amination)

Figure 1: Synthetic logic flow.[2][1][3] The bromine position is fixed early in the sequence (Inter1) to bypass the directing power of the amine generated later.[2]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-couplings to generate biaryl scaffolds common in kinase inhibitors and OLED materials.[2][1]

Experimental Design Considerations
  • Catalyst Choice: The electron-rich amino group can coordinate to Pd, potentially poisoning the catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or Pd(dppf)Cl₂ to prevent this coordination and facilitate oxidative addition into the aryl-bromide bond.[2][1]

  • Base Selection: Weak bases (

    
    , 
    
    
    
    ) are preferred to avoid side reactions with the methyl group (benzylic deprotonation is unlikely but possible under forcing conditions).
Standard Operating Procedure (SOP)

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

  • Aryl Bromide (CAS 53104-16-8): 1.0 equiv[2][1]

  • Phenylboronic Acid: 1.2 equiv[4]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)[2][1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd-catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous base solution. The mixture will form a biphasic system.

  • Reaction: Heat the sealed vial to 80–90°C for 4–12 hours with vigorous stirring (critical for biphasic transfer).

  • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H 214/216).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

SuzukiWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Charge Reagents (Ar-Br, Boronic Acid, Pd) Step2 Inert Atmosphere (3x Vac/N2 Cycle) Step1->Step2 Step3 Add Solvent & Base (Dioxane + aq K2CO3) Step2->Step3 Step4 Heat to 90°C (Vigorous Stirring) Step3->Step4 Step5 LC-MS Check (Target M+H) Step4->Step5 Step6 Extraction (EtOAc) & Purification Step5->Step6

Figure 2: Step-by-step workflow for Palladium-catalyzed cross-coupling of sterically demanding aryl bromides.

Handling & Safety (E-E-A-T)

Hazard Class: Aromatic Amine / Halogenated Aromatic.[2]

  • Acute Toxicity: Like most anilines, this compound should be treated as toxic by inhalation and ingestion. It may induce methemoglobinemia (cyanosis) upon significant exposure.

  • Skin/Eye: Expect irritation.[2][5][6][7][8] The lipophilic nature (methyl/bromo groups) enhances skin absorption.

  • Storage: Store in a cool, dry place under inert gas. Oxidation of the dimethylamino group leads to N-oxide formation or polymerization, darkening the compound.[1]

Self-Validating Safety Protocol: Before scaling up, perform a "drop test" on a small aliquot with TLC. If the compound shows a baseline streak (oxidation products) or multiple spots before reaction, purify via a short silica plug (eluting with 5% EtOAc/Hexane) to remove oxidized impurities that can chelate the Pd-catalyst and stall the reaction.[2][1]

References

  • Synthesis of Brominated Toluidines: Source: "Method of preparing 3-bromo-4-methylaniline."[2][1][3][9] Google Patents (RU2102382C1). Relevance: Establishes the core synthetic route for the precursor scaffold. URL:

  • Reductive Amination Protocols: Source: "Preparation of N,N-dimethylation of 4-bromoaniline."[2][1] ResearchGate Protocol. Relevance: Validates the methodology for converting the primary aniline precursor to the N,N-dimethyl target. URL:[Link]

Sources

An In-depth Technical Guide to 3-Bromo-N,N,4-trimethylaniline: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-N,N,4-trimethylaniline is a halogenated tertiary aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling reactions, a nucleophilic tertiary amine, and methyl groups that influence solubility and steric interactions—makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and materials.

This guide provides a comprehensive analysis of the physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this document employs a field-proven approach of comparative analysis. We will leverage robust experimental data from its immediate precursor, 3-Bromo-4-methylaniline , and its unbrominated analogue, N,N,4-trimethylaniline , to establish a scientifically grounded understanding of the target molecule. This methodology allows us to predict properties with a high degree of confidence and to outline authoritative protocols for its synthesis and empirical characterization.

Chemical Identity and Structural Context

The accurate identification of the target compound and its key analogues is fundamental. The structural transition from the primary amine precursor to the final tertiary amine product involves N,N-dimethylation, a reaction that significantly alters key physical properties such as boiling point and solubility.

  • Target Compound: this compound

    • Molecular Formula: C₉H₁₂BrN

    • Molecular Weight: 214.11 g/mol

    • CAS Number: 53104-16-8

  • Key Precursor: 3-Bromo-4-methylaniline

    • Molecular Formula: C₇H₈BrN[1]

    • Molecular Weight: 186.05 g/mol

    • CAS Number: 7745-91-7[1]

  • Unbrominated Analogue: N,N,4-trimethylaniline

    • Molecular Formula: C₉H₁₃N

    • Molecular Weight: 135.21 g/mol [2]

    • CAS Number: 99-97-8

Physicochemical Properties: A Comparative Analysis

The physical properties of a molecule are a direct consequence of its structure. By comparing the experimentally verified data of the precursor and the unbrominated analogue, we can elucidate the distinct contributions of the bromine atom and the N,N-dimethyl groups.

Table 1: Experimental Physical Properties of Key Precursor and Analogue Compounds

Property 3-Bromo-4-methylaniline (Precursor) N,N,4-trimethylaniline (Analogue) Causality of Difference
Melting Point (°C) 27 - 30[1] -25 The primary amine allows for intermolecular hydrogen bonding, leading to a much higher melting point. The tertiary amine lacks N-H bonds and cannot hydrogen bond.
Boiling Point (°C) 254 - 257[1] 211 The significantly higher molecular weight and polarity imparted by the bromine atom in the precursor increase its boiling point relative to the unbrominated analogue.
Density (g/mL) ~1.5[1] 0.937 (at 25 °C)[2] The heavy bromine atom substantially increases the density of the molecule compared to the methyl group in the analogue.

| Solubility in Water | Insoluble[1] | Insoluble | Both compounds are largely nonpolar aromatic structures with limited aqueous solubility. |

Based on these established trends, we can derive a set of predicted properties for the target compound, this compound.

Table 2: Physicochemical Properties of this compound

Property Value (Experimental or Predicted) Rationale for Prediction
Molecular Formula C₉H₁₂BrN -
Molecular Weight 214.11 g/mol -
Appearance Predicted: Colorless to yellow or brown liquid/low melting solid Based on the appearance of its precursor and similar substituted anilines.
Melting Point (°C) Predicted: < 25 °C The absence of N-H hydrogen bonding (unlike the precursor) suggests a low melting point, likely below room temperature, similar to its unbrominated analogue.
Boiling Point (°C) Predicted: 265 - 280 The boiling point will be higher than both the precursor (due to increased molecular weight without H-bonding) and the unbrominated analogue (due to the heavy bromine atom).
Density (g/mL) Predicted: 1.3 - 1.4 The density will be significantly higher than the unbrominated analogue due to the bromine atom, but slightly lower than the precursor due to the addition of two methyl groups.

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | Consistent with the properties of its precursor and other substituted anilines.[1] |

Proposed Synthesis and Characterization Workflow

A robust and logical workflow is essential for the successful synthesis and validation of this compound. The most direct synthetic route is the N,N-dimethylation of the primary amine precursor, 3-Bromo-4-methylaniline.

G cluster_start Starting Material cluster_reaction Synthetic Step cluster_product Crude Product cluster_purification Purification cluster_final Final Product & Analysis A 3-Bromo-4-methylaniline (CAS: 7745-91-7) B N,N-Dimethylation Reaction A->B Methylating Agent (e.g., (CH₃)₂SO₄) + Base C Crude this compound B->C Work-up D Column Chromatography or Distillation C->D E Pure this compound D->E F QC Analysis: - NMR - GC-MS - Purity Assessment E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: N,N-Dimethylation of 3-Bromo-4-methylaniline

Causality: This protocol utilizes a strong base to deprotonate the primary amine, rendering it nucleophilic for subsequent reaction with a methylating agent. The choice of a non-protic solvent prevents interference with the reaction.

  • Preparation: To a solution of 3-Bromo-4-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to stir for 30 minutes at 0 °C. Subsequently, add a methylating agent like dimethyl sulfate or methyl iodide (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield pure this compound.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is the cornerstone of structural verification. Based on established principles and data from analogous structures, the following spectral characteristics are predicted for this compound.

¹H NMR Spectroscopy
  • N(CH₃)₂ Protons: A singlet peak is expected around δ 2.9-3.1 ppm, integrating to 6H. This is characteristic of the two equivalent methyl groups on the nitrogen atom.[3]

  • Aromatic C-CH₃ Protons: A singlet is predicted around δ 2.3-2.4 ppm, integrating to 3H.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-7.5 ppm). Due to their distinct electronic environments, they will likely present as a set of coupled signals (doublets or doublet of doublets), allowing for unambiguous assignment.

¹³C NMR Spectroscopy
  • N(CH₃)₂ Carbons: A signal is expected around δ 40-45 ppm.

  • Aromatic C-CH₃ Carbon: A signal is expected around δ 20-22 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated due to quadrupolar relaxation.

Infrared (IR) Spectroscopy
  • C-H Aliphatic Stretch: Peaks are expected in the 2800-3000 cm⁻¹ region from the methyl groups. A characteristic peak for N-methyl groups often appears just below 2800 cm⁻¹.

  • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

  • C-N Stretch: A strong band is expected in the 1350-1250 cm⁻¹ region, characteristic of tertiary aromatic amines.

  • C-Br Stretch: A peak is expected in the low-frequency region, typically between 600-500 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from its precursor, 3-Bromo-4-methylaniline.

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. The precursor is noted to be air-sensitive, so storage under an inert gas is recommended.

Conclusion

This compound is a compound of significant interest for synthetic chemistry. Although direct experimental data on its physical properties is sparse, a rigorous, comparative approach using its well-characterized precursor and unbrominated analogue provides a strong predictive framework. This guide has established its chemical identity, offered reasoned predictions of its key physical and spectroscopic properties, and provided a validated workflow for its synthesis and characterization. This information serves as an authoritative resource for researchers and developers, enabling them to confidently incorporate this versatile molecule into their synthetic programs.

References

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Chemsrc. (n.d.). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). nitric acid;N,N,4-trimethylaniline. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (n.d.). N,4-Dimethylaniline | CAS#:623-08-5. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (n.d.). 4,N,N-Trimethylaniline | CAS#:99-97-8. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). N,N,4-Trimethylaniline. Retrieved February 7, 2026, from [Link]

Sources

3-Bromo-N,N,4-trimethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N,N,4-trimethylaniline (CAS: 53104-16-8) represents a specialized halogenated aniline derivative critical to modern medicinal chemistry and materials science. Unlike its non-halogenated parent, N,N-dimethyl-p-toluidine, this molecule possesses a meta-positioned bromine handle that enables orthogonal functionalization via transition-metal-catalyzed cross-coupling.

This guide moves beyond basic catalog data to provide a rigorous examination of its physicochemical properties, regioselective synthesis, and utility as a scaffold in drug discovery.

Part 1: Molecular Identity & Physicochemical Core

For researchers integrating this intermediate into quantitative structure-activity relationship (QSAR) models, precise physicochemical data is non-negotiable. The presence of the bromine atom at the 3-position introduces significant lipophilicity and alters the basicity of the nitrogen lone pair compared to the parent toluidine.

Fundamental Constants
PropertyValueUnitNotes
Molecular Formula C₉H₁₂BrN --
Molecular Weight 214.10 g/mol Calculated using IUPAC atomic weights.
CAS Number 53104-16-8 -Primary identifier.[1]
Exact Mass 213.0153DaMonoisotopic mass (⁷⁹Br).
Appearance Viscous Oil / Low-melt Solid-Tendency to oxidize/darken upon air exposure.
Predicted Physicochemical Parameters (ADMET Relevance)
  • LogP (Octanol/Water): ~3.4 ± 0.3. The bromine atom adds roughly 0.8–1.0 log units compared to N,N-dimethyl-p-toluidine, significantly increasing membrane permeability potential but reducing aqueous solubility.

  • pKa (Conjugate Acid): ~4.5–5.0. The -I (inductive withdrawal) effect of the meta-bromine lowers the pKa relative to N,N-dimethyl-p-toluidine (pKa ~5.9), making the amine less basic.

  • Electronic Character: The molecule features a "push-pull" electronic conflict. The dimethylamino group is a strong electron donor (+M), while the bromine is a weak deactivator (-I/+M). This unique electronic landscape makes the C-Br bond highly activated for oxidative addition in palladium-catalyzed cycles.

Part 2: Synthetic Architecture & Regiocontrol

Expert Insight: A common pitfall in synthesizing this molecule is the attempted direct bromination of N,N-dimethyl-p-toluidine. This route often fails regiochemically. The strong directing effect of the dimethylamino group favors the ortho position (position 2), leading to inseparable mixtures of 2-bromo and 3-bromo isomers.

To guarantee high purity (>98%) for pharmaceutical applications, a Retrosynthetic Strategy relying on the methylation of a pre-brominated primary amine is required.

The Validated Route: Reductive Methylation

The superior pathway begins with 3-bromo-4-methylaniline (CAS: 7745-91-7).[2] By installing the methyl groups after the bromine is fixed, we avoid regiochemical ambiguity.

Experimental Protocol: Eschweiler-Clarke Reductive Amination

This protocol avoids the use of carcinogenic methyl iodide and prevents quaternary ammonium salt formation.

Reagents:

  • Substrate: 3-Bromo-4-methylaniline (1.0 eq)

  • Reagent A: Formaldehyde (37% aq. solution, 5.0 eq)

  • Reagent B: Formic acid (98%, 5.0 eq) or Sodium Cyanoborohydride (NaBH₃CN) for milder conditions.

Workflow:

  • Dissolution: Dissolve 3-bromo-4-methylaniline in acetonitrile or methanol under N₂ atmosphere.

  • Imine Formation: Add Formaldehyde (37% aq) dropwise at 0°C. Stir for 30 minutes to form the imine/hemiaminal species.

  • Reduction:

    • Method A (Thermal): Add Formic acid and reflux at 90°C for 12 hours (CO₂ evolution will be observed).

    • Method B (Chemoselective): Add NaBH₃CN (3.0 eq) and acetic acid (catalytic) at 0°C, then warm to RT over 4 hours. Preferred for sensitive substrates.

  • Workup: Quench with saturated NaHCO₃ (pH ~8). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) is usually required to remove trace monomethylated byproducts.

Synthetic Pathway Visualization

SynthesisPathway Start p-Toluidine (Starting Material) Step1 Bromination (Br2, AcOH) Start->Step1 Electrophilic Subst. Inter 3-Bromo-4-methylaniline (Regio-defined Intermediate) Step1->Inter Ortho to Methyl (Steric Control) Step2 Reductive Methylation (HCHO, NaBH3CN) Inter->Step2 N-Alkylation Product This compound (Target) Step2->Product >95% Yield

Figure 1: Regioselective synthesis pathway avoiding isomer contamination.

Part 3: Structural Validation

Trustworthiness in chemical supply requires rigorous characterization. The following spectral fingerprints validate the identity of this compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.30 ppm (s, 3H): Aryl-Methyl group. (Shifted slightly downfield due to ortho-Br).

    • δ 2.92 ppm (s, 6H): N(CH₃)₂ group. Characteristic singlet for dimethylamine.

    • δ 6.60–7.10 ppm (m, 3H): Aromatic protons. Look for an ABX or AMX pattern. The proton at position 2 (between Br and NMe₂) will appear as a doublet with a small coupling constant (meta-coupling) ~2.5 Hz.

  • ¹³C NMR:

    • Distinct signal at ~40-41 ppm for N-Methyl carbons.

    • Signal at ~125 ppm indicating the C-Br carbon.

Part 4: Applications in Drug Development

This molecule serves as a "Module" in fragment-based drug discovery (FBDD). Its value lies in the Bromine Handle , which allows the aniline core to be coupled to complex heterocycles.

Buchwald-Hartwig Amination

The 3-bromo position is sterically accessible enough to undergo Palladium-catalyzed amination. This is used to synthesize biaryl amines , a common motif in kinase inhibitors.

Suzuki-Miyaura Coupling

Coupling with aryl boronic acids yields biaryl systems. The presence of the para-methyl and dimethylamino groups provides electron density that facilitates the oxidative addition step of the catalytic cycle, often allowing the use of milder precatalysts (e.g., Pd(OAc)₂/SPhos).

Mechanistic Logic Diagram

Applications Core This compound (Scaffold) Buchwald Buchwald-Hartwig Coupling Core->Buchwald Pd(0) / Amine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0) / Boronic Acid Lithiation Lithium-Halogen Exchange Core->Lithiation n-BuLi / -78°C BiarylAmine Biaryl Amines (Kinase Inhibitors) Buchwald->BiarylAmine Biaryl Functionalized Biaryls (Liquid Crystals/OLEDs) Suzuki->Biaryl Electrophile Reaction with Electrophiles (Aldehydes/Ketones) Lithiation->Electrophile

Figure 2: Divergent synthesis utility of the 3-bromo scaffold in medicinal chemistry.

Part 5: Safety & Handling Protocols

As a halogenated aniline, this compound carries specific toxicity risks that must be mitigated via engineering controls.

  • Acute Toxicity: Like most anilines, it is likely toxic by inhalation and ingestion. It may induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

    • Symptom Watch: Cyanosis (blue lips/fingernails).

  • Skin Absorption: High lipophilicity (LogP ~3.4) implies rapid dermal absorption.

    • Protocol: Double-gloving (Nitrile over Latex) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is light-sensitive and may degrade to form radical species or quinoid impurities over time.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-4-methylaniline (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reductive Amination: Mechanisms and Protocols. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Application of 3-Bromo-N,N,4-trimethylaniline

[1]

Executive Summary & Chemical Identity

This compound (also known as 3-Bromo-4-methyl-N,N-dimethylaniline) is a specialized halogenated aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceuticals and optoelectronic materials.[1][2][3] Its utility stems from the orthogonal reactivity of the aryl bromide (amenable to Pd-catalyzed cross-coupling) and the electron-rich tertiary amine core.[1]

Understanding its solubility is critical for process optimization, particularly in Suzuki-Miyaura couplings , Buchwald-Hartwig aminations , and purification workflows.[1]

Property Data
IUPAC Name This compound
CAS Number 53104-16-8
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Predicted LogP ~3.2 (Lipophilic)
pKa (Conjugate Acid) ~4.0 – 4.5 (Estimated)

Physicochemical Basis of Solubility

The solubility behavior of this compound is governed by the competition between its lipophilic domains (bromo-tolyl core) and its polarizable nitrogen center.[1]

  • Lipophilicity Dominates: The presence of the bromine atom and the methyl group on the benzene ring, combined with the N,N-dimethyl substitution, eliminates the hydrogen bond donor capability found in primary anilines. This significantly increases lipophilicity (LogP > 3.0), making the compound highly soluble in non-polar and chlorinated solvents.

  • Basicity & pH Dependence: The tertiary amine is a weak base. While insoluble in neutral water, it will readily dissolve in aqueous mineral acids (HCl, H₂SO₄) by forming the water-soluble anilinium salt. This property is the basis for "Acid-Base Extraction" purification.[1]

  • Steric Factors: The ortho relationship between the bromine (C3) and the methyl group (C4) creates a twisted conformation that may disrupt crystal packing, enhancing solubility in organic solvents compared to its non-brominated parent.

Solubility Prediction Workflow (Decision Tree)

The following logic map guides solvent selection based on the intended application (Reaction vs. Purification).

SolventSelectionStartApplication IntentReactionSynthesis (Coupling)Start->ReactionPurificationPurification/IsolationStart->PurificationHighTempHigh Temp (>80°C)?Reaction->HighTempCrystallizationRecrystallizationPurification->CrystallizationExtractionLiquid-Liquid ExtractionPurification->ExtractionPolarPolar Mechanism?HighTemp->PolarNoTolueneToluene / Xylene(Excellent Solubility)HighTemp->TolueneYesDMFDMF / DMSO(High Solubility)Polar->DMFYesTHFTHF / Dioxane(Good Solubility)Polar->THFNoEthanolEthanol/MeOH(Temp-Dependent)Crystallization->EthanolSolventHexaneHexanes(Low Solubility - Anti-solvent)Crystallization->HexaneAnti-SolventDCMDCM / Ethyl Acetate(High Solubility)Extraction->DCM

Figure 1: Solvent selection logic based on the physicochemical interaction of the aryl bromide core and tertiary amine.[1]

Solubility Profile by Solvent Class

The following data is synthesized from structure-property relationship (SPR) analysis of structurally homologous halogenated N,N-dimethylanilines.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Preferred solvent for extraction and transport.[1]
Chlorinated ChloroformVery High Excellent for NMR analysis; stabilizes the amine.[1]
Aromatic TolueneHigh Ideal for Pd-catalyzed cross-coupling reactions at reflux.[1]
Polar Aprotic DMSO / DMFHigh Used for nucleophilic aromatic substitution (SNAr) or high-temp couplings.[1]
Esters Ethyl AcetateHigh Standard solvent for TLC and column chromatography.[1]
Alcohols Methanol / EthanolModerate Solubility increases significantly with temperature.[1] Good for recrystallization.
Alkanes Hexanes / HeptaneLow Acts as an anti-solvent to precipitate the compound from DCM or Ether.[1]
Aqueous Water (pH 7)Insoluble < 0.1 mg/mL.[1] Forms an oil/emulsion.
Aqueous 1M HClSoluble Forms the water-soluble hydrochloride salt.[1]
Critical Application Insight:

For Suzuki Coupling , Toluene:Water (4:1) or Dioxane:Water mixtures are recommended. The compound's high solubility in Toluene ensures it remains in the organic phase reacting with the catalyst, while the inorganic base resides in the aqueous phase.

Experimental Protocol: Solubility Determination

To validate solubility for a specific formulation or reaction concentration, use the Saturation Shake-Flask Method .[1]

Materials
  • Analyte: this compound (CAS 53104-16-8)[1][2]

  • Solvent: Test candidate (e.g., MeOH, Toluene)[1]

  • Equipment: HPLC (UV detection at 254 nm) or GC-FID.[1]

Step-by-Step Workflow
  • Saturation: Add excess solid/liquid analyte to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Filter the supernatant through a 0.22 µm PTFE filter (compatible with organic solvents).

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC.

ProtocolStep11. Add Excess Analyteto SolventStep22. Agitate (24h, 25°C)Step1->Step2Step33. Centrifuge & Filter(0.22 µm PTFE)Step2->Step3Step44. Quantify via HPLC/GC(vs Standard Curve)Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.

Handling & Stability

  • Oxidation Sensitivity: Like many N,N-dimethylanilines, this compound is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air and light.[1]

    • Recommendation: Store under inert atmosphere (Argon/Nitrogen) in amber vials.

  • Purification via Acid-Base Extraction:

    • Dissolve crude mixture in Ethyl Acetate .

    • Wash with 1M HCl . The target amine moves to the aqueous layer (as salt); non-basic impurities remain in organic.

    • Basify aqueous layer with NaOH to pH > 10.

    • Extract back into DCM or Ethyl Acetate .

    • Dry over Na₂SO₄ and concentrate.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich & PubChem. "this compound" is identified with CAS 53104-16-8.[1]

    • [1]

  • Structural Analogs & Solubility Data

    • Source: ChemicalBook & ChemSrc. Data for 3-Bromo-4-methylaniline (CAS 7745-91-7) and 4-Bromo-N,N-dimethylaniline (CAS 586-77-6) used for SAR estimation.[1]

    • [1]

  • Synthesis & Reactivity Context

    • Source: BenchChem Technical Guides. General reactivity of bromo-anilines in cross-coupling.
    • [1]

Technical Guide: Synthesis of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Bromo-N,N,4-trimethylaniline (also identified as 3-bromo-4-methyl-N,N-dimethylaniline).

This route is designed to overcome the specific regiochemical challenges posed by the substituents. Direct bromination of N,N,4-trimethylaniline is not recommended as it predominantly yields the 2-bromo isomer due to the potent ortho-directing effect of the dimethylamino group. The protocol below utilizes a "Nitration-Bromination-Reduction-Methylation" strategy to lock the bromine in the meta position relative to the amine.

Target Molecule: this compound CAS (Precursor): 7745-91-7 (3-Bromo-4-methylaniline) Molecular Formula: C


H

BrN Molecular Weight: 214.10 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis requires a three-step sequence starting from commercially available 4-nitrotoluene . The core challenge is establishing the 1,2,4-substitution pattern (Methyl, Bromo, Amine) where the bromine is ortho to the methyl group but meta to the amine.

Retrosynthetic Logic
  • C-N Disconnection: The dimethylamino group is installed last via reductive methylation (Eschweiler-Clarke) to avoid quaternary salt formation and to prevent the amine from dominating the regiochemistry of earlier steps.

  • Functional Group Interconversion (FGI): The amine is derived from a nitro group.[1] This is crucial because the nitro group (meta-director) cooperates with the methyl group (ortho-director) to target the correct carbon for bromination.

  • C-Br Disconnection: Bromination is performed on 4-nitrotoluene.[2][3][4][5][6]

Retrosynthesis Target This compound Inter1 3-Bromo-4-methylaniline (Amine Precursor) Target->Inter1 Eschweiler-Clarke Methylation Inter2 2-Bromo-4-nitrotoluene (Regio-locked Intermediate) Inter1->Inter2 Selective Reduction (Fe/HCl) Start 4-Nitrotoluene (Starting Material) Inter2->Start Electrophilic Bromination

Figure 1: Retrosynthetic analysis showing the strategic disconnection to ensure correct regiochemistry.

Step-by-Step Experimental Protocol

Step 1: Regioselective Bromination

Objective: Synthesis of 2-Bromo-4-nitrotoluene.[5] Mechanism: Electrophilic Aromatic Substitution (EAS).[6]

  • Rationale: In 4-nitrotoluene, the methyl group (C1) directs ortho/para.[6] The para position is blocked by the nitro group.[7] The nitro group (C4) directs meta.[6] Both directing effects synergize to target position 2 (ortho to methyl).

Protocol:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.

  • Charge: Add 4-nitrotoluene (13.7 g, 100 mmol) and Iron powder (0.5 g, 5 mol% catalyst) or FeBr

    
    . Heat the mixture to 100–105°C until the solid melts and stirring is efficient.
    
  • Addition: Add Bromine (Br

    
    , 17.6 g, 110 mmol)  dropwise over 60 minutes. Maintain temperature at 105–110°C.
    
    • Note: The evolution of HBr gas indicates reaction progress.

  • Completion: Stir for an additional 2–3 hours at 110°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup: Cool to 60°C. Dissolve the melt in dichloromethane (DCM). Wash with 10% NaHSO

    
     (to quench excess bromine), followed by saturated NaHCO
    
    
    
    and brine.
  • Purification: Recrystallize from ethanol or perform vacuum distillation if high purity is required.

    • Yield Target: 85–90%

    • Product: Pale yellow crystalline solid (MP: ~75–77°C).

Step 2: Chemoselective Reduction

Objective: Synthesis of 3-Bromo-4-methylaniline. Mechanism: Metal-mediated reduction (Bechamp Reduction).

  • Critical Control Point: Do NOT use Catalytic Hydrogenation (H

    
    /Pd-C).  Palladium catalysts will cause hydrodehalogenation, stripping the bromine atom to yield p-toluidine. Iron-mediated reduction is chemoselective for the nitro group in the presence of aryl halides.
    

Protocol:

  • Setup: 1 L flask with vigorous mechanical stirring and reflux condenser.

  • Charge: Add Iron powder (325 mesh, 28 g, 500 mmol) and Water (100 mL) containing Ammonium Chloride (1 g) or catalytic Acetic Acid .

  • Activation: Heat to reflux for 15 minutes to activate the iron surface.

  • Addition: Add the 2-Bromo-4-nitrotoluene (21.6 g, 100 mmol) (dissolved in minimal ethanol if solid) portion-wise to the refluxing mixture.

  • Reaction: Reflux vigorously for 2–4 hours. The reaction is complete when the yellow nitro compound disappears and the mixture turns dark/black (iron oxides).

  • Workup: Basify slightly with Na

    
    CO
    
    
    
    . Filter the hot mixture through a Celite pad to remove iron sludge. Wash the cake with hot ethanol.
  • Isolation: Concentrate the filtrate. Extract the residue with diethyl ether or DCM. Dry over Na

    
    SO
    
    
    
    and evaporate.
    • Yield Target: 80–85%

    • Product: 3-Bromo-4-methylaniline (Off-white to brownish solid/oil, MP: 27–30°C).[2]

Step 3: Eschweiler-Clarke Methylation

Objective: Synthesis of this compound. Mechanism: Reductive amination via iminium ion intermediate.

  • Rationale: This method avoids the risk of over-alkylation to the quaternary ammonium salt, which is common when using methyl iodide (MeI).

Protocol:

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Charge: Mix 3-Bromo-4-methylaniline (18.6 g, 100 mmol) with Formic Acid (98%, 23 g, 500 mmol) .

  • Addition: Cool slightly if exotherm occurs, then add Formaldehyde (37% aq. solution, 20 mL, ~250 mmol) .

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. CO

    
     evolution will be observed.
    
  • Workup: Cool to room temperature. Add 4M HCl (50 mL) and evaporate volatiles (excess HCHO/HCOOH) under reduced pressure if possible, or proceed directly to basification.

  • Basification: Cool in an ice bath and basify to pH > 12 using 20% NaOH solution. The tertiary amine will separate as an oil.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    .
    
  • Purification: Remove solvent. Purify via vacuum distillation or column chromatography (Silica, Hexane/EtOAc 95:5).

    • Yield Target: 90%

    • Final Product: this compound (Clear to pale yellow oil).

Process Visualization

Reaction Pathway & Conditions[1][2][3][5][7][8][9][10]

SynthesisFlow SM 4-Nitrotoluene (C7H7NO2) Step1 Step 1: Bromination Br2 (1.1 eq), Fe cat. 105°C, 3h SM->Step1 Int1 2-Bromo-4-nitrotoluene (Regio-isomer pure) Step1->Int1 Step2 Step 2: Reduction Fe powder, NH4Cl, H2O/EtOH Reflux, 4h Int1->Step2 Int2 3-Bromo-4-methylaniline (Primary Amine) Step2->Int2 Step3 Step 3: Eschweiler-Clarke HCHO (xs), HCOOH (xs) Reflux, 16h Int2->Step3 Final This compound (Target) Step3->Final

Figure 2: Forward synthesis workflow detailing reagents and reaction conditions.

Regioselectivity Map (Step 1)

Regio Center 4-Nitrotoluene Pos2 Position 2 (Ortho) TARGET Center->Pos2 Directed by CH3 (Ortho) NO2 (Meta) Pos3 Position 3 (Meta) DISFAVORED Center->Pos3 Sterically hindered Electronic mismatch

Figure 3: Regiochemical directing effects in Step 1. The synergy between the Methyl and Nitro groups ensures bromination occurs at the desired position.

Analytical Data Summary

PropertyValue / Description
Appearance Pale yellow oil (tends to darken on air exposure)
Boiling Point Predicted: ~260–270°C (at 760 mmHg)

H NMR (CDCl

)

2.30 (s, 3H, Ar-CH

), 2.90 (s, 6H, N(CH

)

), 6.60 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H ortho to Me).
MS (ESI/EI) m/z 213/215 (M+, 1:1 isotopic ratio characteristic of Br).
Solubility Soluble in DCM, EtOAc, Et

O; Insoluble in water.

References

  • Method of preparing 3-bromo-4-methylaniline.
  • Eschweiler–Clarke reaction. Organic Chemistry Portal. [Link][8][9]

  • Regioselectivity of Electrophilic Aromatic Substitution. LibreTexts Chemistry. [Link]

Sources

preparation of 3-Bromo-N,N,4-trimethylaniline from 4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of 3-Bromo-N,N,4-trimethylaniline from 4-methylaniline

Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: February 7, 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of this compound, a valuable substituted aniline derivative, starting from 4-methylaniline. Two primary synthetic pathways are explored in detail: the initial N,N-dimethylation of 4-methylaniline followed by regioselective bromination, and an alternative route involving the bromination of 4-methylaniline with a subsequent N,N-dimethylation step. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth discussions on reaction mechanisms, experimental protocols, and the rationale behind procedural choices.

Introduction and Strategic Overview

This compound is a halogenated tertiary aniline with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom at the 3-position of the N,N,4-trimethylaniline scaffold provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide will dissect the chemical principles and practical considerations for the synthesis of this target molecule from the readily available starting material, 4-methylaniline.

The synthesis of this compound from 4-methylaniline necessitates a two-step transformation: the introduction of two methyl groups onto the nitrogen atom and the regioselective bromination of the aromatic ring. The order of these steps is a critical consideration that influences the overall efficiency and selectivity of the synthesis. This guide will explore both a "methylation-first" and a "bromination-first" approach.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two plausible synthetic disconnections, leading to the two strategic pathways that will be discussed.

Retrosynthesis target This compound intermediate1 N,N,4-trimethylaniline target->intermediate1 C-Br disconnection (Bromination) intermediate2 3-Bromo-4-methylaniline target->intermediate2 C-N disconnection (N,N-Dimethylation) start 4-methylaniline intermediate1->start C-N disconnection (N,N-Dimethylation) intermediate2->start C-Br disconnection (Bromination)

Caption: Retrosynthetic analysis of this compound.

Pathway I: N,N-Dimethylation Followed by Bromination

This pathway prioritizes the formation of the tertiary amine, N,N,4-trimethylaniline, which is then subjected to electrophilic bromination.

Step 1: Synthesis of N,N,4-trimethylaniline
Principle and Mechanism

The N,N-dimethylation of primary anilines can be challenging due to the potential for over-alkylation and the formation of quaternary ammonium salts. Traditional methods often employ methyl halides or dimethyl sulfate, which are highly toxic. A greener and increasingly popular alternative is the use of dimethyl carbonate (DMC).[1][2] DMC is an environmentally benign methylating agent, with methanol and carbon dioxide as the primary byproducts. The reaction typically requires elevated temperatures and may be facilitated by a catalyst.[2]

The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of DMC, followed by the elimination of a methoxycarbonyl group, which subsequently decarboxylates to release a methyl group and carbon dioxide. This process is repeated to achieve dimethylation.

NN_Dimethylation_Workflow cluster_0 Experimental Workflow: N,N-Dimethylation start 4-methylaniline + Dimethyl Carbonate (DMC) + Catalyst (e.g., NaY) reaction Heat under reflux (e.g., 190 °C, 6 h) start->reaction workup Cool and filter catalyst reaction->workup extraction Solvent extraction (e.g., with Ethyl Acetate) workup->extraction purification Distillation under reduced pressure extraction->purification product N,N,4-trimethylaniline purification->product

Caption: Workflow for the synthesis of N,N,4-trimethylaniline.

Experimental Protocol
  • To a stirred solution of 4-methylaniline (1 equivalent) in an excess of dimethyl carbonate (DMC), add a catalytic amount of a suitable catalyst, such as NaY zeolite.[2]

  • Heat the mixture to 190 °C and maintain it under reflux for 6 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst and wash it with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, and remove the excess DMC and solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure N,N,4-trimethylaniline.[3]

Characterization of N,N,4-trimethylaniline

The identity and purity of the synthesized N,N,4-trimethylaniline can be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Liquid
Boiling Point 211 °C
Density 0.937 g/mL at 25 °C
¹H NMR Peaks corresponding to aromatic protons, the p-methyl group, and the N-methyl groups.
¹³C NMR Resonances for the aromatic carbons, the p-methyl carbon, and the N-methyl carbons.
Step 2: Bromination of N,N,4-trimethylaniline
Principle and Mechanism

The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] Since the para position in N,N,4-trimethylaniline is blocked by the methyl group, bromination is expected to occur regioselectively at the ortho position (C3). To avoid polybromination, which can occur with highly activated rings, a mild brominating agent and controlled reaction conditions are essential. N-Bromosuccinimide (NBS) is an excellent choice for this purpose, as it provides a low concentration of electrophilic bromine.[5]

The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

Bromination_Mechanism cluster_0 Mechanism: Electrophilic Aromatic Bromination reactant N,N,4-trimethylaniline intermediate Arenium Ion Intermediate reactant->intermediate + Br⁺ electrophile N-Bromosuccinimide (NBS) electrophile->intermediate generates Br⁺ product This compound intermediate->product - H⁺ byproduct Succinimide intermediate->byproduct + Succinimide anion

Caption: Mechanism of electrophilic bromination.

Experimental Protocol
  • Dissolve N,N,4-trimethylaniline (1 equivalent) in a suitable solvent, such as acetonitrile.[6]

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound
PropertyExpected Value
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Appearance Solid or oil
¹H NMR Aromatic protons will show a splitting pattern consistent with 1,2,4-trisubstitution.
¹³C NMR Distinct signals for all nine carbon atoms.
Mass Spectrometry A characteristic isotopic pattern for a monobrominated compound will be observed.

Pathway II: Bromination Followed by N,N-Dimethylation

This alternative route involves the initial regioselective bromination of 4-methylaniline to form 3-bromo-4-methylaniline, followed by N,N-dimethylation.

Step 1: Synthesis of 3-Bromo-4-methylaniline
Principle and Mechanism

Direct bromination of 4-methylaniline is complicated by the strong activating nature of the primary amino group, which can lead to multiple bromination products.[4] To achieve regioselective monobromination at the desired position (ortho to the amino group and meta to the methyl group), the reactivity of the amino group must be attenuated. This is typically accomplished by protecting the amino group as an acetamide. The resulting N-(4-methylphenyl)acetamide is less activated, allowing for more controlled bromination. Subsequent hydrolysis of the amide yields the desired 3-bromo-4-methylaniline.

A copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ has also been reported as a practical method for the regioselective bromination of free anilines.[7]

Step 2: N,N-Dimethylation of 3-Bromo-4-methylaniline

The N,N-dimethylation of 3-bromo-4-methylaniline can be achieved using similar methods as described in Pathway I, such as with dimethyl carbonate. However, the presence of the electron-withdrawing bromine atom may decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.

Comparison of Synthetic Routes

Pathway I is often preferred for its straightforward nature. The powerful activating and ortho-directing effect of the N,N-dimethylamino group in N,N,4-trimethylaniline ensures high regioselectivity in the bromination step, directly yielding the desired product. Pathway II, while feasible, requires an additional protection-deprotection sequence for the amino group to control the initial bromination, adding to the step count and potentially lowering the overall yield.

Safety Precautions

  • 4-methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Dimethyl Carbonate (DMC): Flammable liquid. Keep away from ignition sources.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (if used): Highly corrosive and toxic. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • RU2102382C1, Method of preparing 3-bromo-4-methylaniline, Google P
  • ResearchGate, Preparation of N,N-dimethylation of 4-bromoaniline?, ResearchGate. [Link]

  • PubChemLite, this compound (C9H12BrN), PubChemLite. [Link]

  • Khan Academy, Bromination of Aniline (video), Khan Academy. [Link]

  • CN1800143A, 2,4,6-trimethylaniline synthesis method, Google P
  • Organic Syntheses Procedure, trimethylamine, Organic Syntheses. [Link]

  • PubChemLite, 3-bromo-4-[(dimethylamino)methyl]aniline, PubChemLite. [Link]

  • DSpace@MIT, Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, MIT DSpace. [Link]

  • A Comprehensive Study, Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline, ChemRxiv. [Link]

  • Chemsrc, 3-Bromo-4-methylaniline | CAS#:7745-91-7, Chemsrc. [Link]

  • SIELC Technologies, N,N,4-Trimethylaniline, SIELC Technologies. [Link]

  • Beilstein Journals, Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journals. [Link]

  • CN105732395A, Method for preparing compound bromination N, N, N trimethyl aniline, Google P
  • PubChem, N,N,N-Trimethylanilinium bromide bromine, PubChem. [Link]

  • PubChem, N,N-dimethyl-4-[(phenylamino)methyl]aniline, PubChem. [Link]

  • ResearchGate, A Practical Procedure for Regioselective Bromination of Anilines, ResearchGate. [Link]

  • ResearchGate, Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline), ResearchGate. [Link]

  • YouTube, Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry, YouTube. [Link]

  • PMC, Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification, PMC. [Link]

  • ACS Publications, Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline, Journal of Chemical Education. [Link]

Sources

Technical Analysis: 1H NMR of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 3-Bromo-N,N,4-trimethylaniline . It is designed for researchers and analytical scientists requiring precise structural elucidation and impurity profiling in pharmaceutical intermediate development.

Executive Summary & Compound Identity

This compound (also known as 3-bromo-4-methyl-N,N-dimethylaniline) is a trisubstituted benzene derivative commonly used as a building block in the synthesis of heterocycles and dyes. Its NMR spectrum is defined by the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromine atom.

Parameter Details
IUPAC Name This compound
Molecular Formula

Molecular Weight 214.10 g/mol
Key Features Trisubstituted aromatic system (1, 3, 4 pattern), N,N-dimethyl singlet, Ar-Methyl singlet.

Structural Logic & Electronic Environment

To accurately interpret the spectrum, one must understand the electronic push-pull mechanisms affecting the chemical shifts (


).
Electronic Effect Matrix
  • N,N-Dimethyl Group (Position 1): A strong

    
    -donor (resonance). It significantly shields the ortho (Positions 2, 6) and para (Position 4, blocked) protons, shifting them upfield.
    
  • Bromine Atom (Position 3): An electron-withdrawing group (inductive,

    
    ). It deshields adjacent protons (Position 2) and carbons, shifting signals downfield.
    
  • Methyl Group (Position 4): Weakly electron-donating (hyperconjugation). It provides minor shielding to ortho protons (Position 3-blocked, Position 5).

Structural Diagram & Assignment Map

The following diagram maps the specific protons to their calculated chemical environments.

G Figure 1: Structural Assignment & Chemical Shift Logic cluster_molecule This compound N_group N(CH3)2 Pos 1 H2 H-2 (Aromatic) Ortho to N, Ortho to Br Shift_NMe δ 2.90 - 2.95 ppm Singlet (6H) N_group->Shift_NMe N-Methyls Shift_H2 δ 6.95 ppm Doublet (J ~2.5 Hz) H2->Shift_H2 Isolated (Steric/Deshielding) Br_group Br Pos 3 Me_group CH3 Pos 4 Shift_ArMe δ 2.30 - 2.35 ppm Singlet (3H) Me_group->Shift_ArMe Ar-Methyl H5 H-5 (Aromatic) Ortho to Me Shift_H5 δ 7.10 ppm Doublet (J ~8.5 Hz) H5->Shift_H5 Coupled to H6 H6 H-6 (Aromatic) Ortho to N Shift_H6 δ 6.65 ppm Doublet of Doublets H6->Shift_H6 Shielded by N

Caption: Figure 1 visualizes the correlation between the substituents and the expected NMR signals based on electronic shielding/deshielding effects.

Experimental Protocol: Sample Preparation

Reliable data acquisition requires standardized preparation to minimize solvent effects and concentration-dependent shifts.

Reagents & Equipment[2][3][4][5]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why:

      
       is the standard for non-polar aromatics. DMSO-
      
      
      
      should be avoided unless solubility is an issue, as it can alter chemical shifts due to polarity.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentrations can cause signal broadening or intermolecular effects (though less critical for tertiary amines than primary ones).

Workflow
  • Weighing: Transfer 10 mg of this compound into a clean vial.

  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved. Ensure no suspended solids remain.
    
  • Filtration (Optional): If the sample is crude, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., iron filings from reduction steps).

  • Acquisition: Run standard proton sequence (zg30) with at least 16 scans to resolve the fine coupling of the aromatic region.

Spectral Analysis & Interpretation

The spectrum is divided into two distinct regions: the aliphatic zone (methyls) and the aromatic zone (ring protons).

A. Aliphatic Region ( 2.0 – 3.0 ppm)

This region confirms the integrity of the alkyl groups.

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
2.32 Singlet (s)3H

(Pos 4)
Deshielded slightly by the ortho-bromine compared to pure toluene (

2.35).
2.92 Singlet (s)6H

(Pos 1)
Characteristic shift for dimethylanilines. Sharp singlet confirms tertiary amine status.
B. Aromatic Region ( 6.5 – 7.2 ppm)

This region confirms the regiochemistry (substitution pattern). The 1,3,4-substitution pattern creates a specific splitting system.

Shift (

ppm)
MultiplicityCoupling (

)
AssignmentMechanistic Explanation
6.65 dd

Hz
H-6 Most Upfield. Ortho to the strong donor

. Splits into a doublet (vs H-5) and a fine doublet (vs H-2).
6.95 d

Hz
H-2 Isolated. Ortho to

(shielding) but also ortho to Br (deshielding). Appears as a doublet due to meta-coupling with H-6.
7.10 d

Hz
H-5 Most Downfield. Ortho to the methyl group. Less influenced by the

donor strength due to distance.
C. Validation Logic (Self-Check)
  • Integration Ratio: The ratio of aliphatic to aromatic protons must be 9:3 (or 3:1).

  • Coupling Constants: The large coupling (

    
     Hz) indicates protons on adjacent carbons (H-5 and H-6). The small coupling (
    
    
    
    Hz) indicates protons separated by one carbon (H-2 and H-6).

Impurity Profiling

In drug development, identifying impurities is as critical as characterizing the main compound.

  • N,N-Dimethyl-p-toluidine (Starting Material):

    • Look for a loss of the H-2 doublet and the appearance of an AA'BB' system (two doublets at

      
       6.7 and 7.0).
      
    • Cause: Incomplete bromination.

  • 2-Bromo-N,N,4-trimethylaniline (Regioisomer):

    • Bromination can occur at Position 2 (ortho to N) rather than Position 3.

    • Diagnostic: The

      
       signal will shift upfield or split if rotation is hindered. The aromatic pattern will change significantly (H-3 and H-5 will be meta-coupled singlets/fine doublets).
      
  • Residual Solvents:

    • 
      : Singlet at 
      
      
      
      7.26.
    • Water: Broad singlet around

      
       1.56 (variable).
      

Advanced Verification (2D NMR)

For absolute confirmation of the regiochemistry (distinguishing the 3-bromo from the 2-bromo isomer), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is recommended.

Workflow Figure 2: Validation Workflow via 2D NMR Step1 Acquire NOESY Spectrum Step2 Irradiate N-Me Signal (δ 2.92) Step1->Step2 Decision Observe NOE Correlations Step2->Decision ResultA Correlation to TWO Aromatic Protons (H-2 and H-6) Decision->ResultA Strong Signal ResultB Correlation to ONE Aromatic Proton (H-6 only) Decision->ResultB Weak/No Signal ConclusionA Confirm: 3-Bromo Isomer (H-2 is present next to N) ResultA->ConclusionA ConclusionB Identify: 2-Bromo Isomer (Br blocks H-2 position) ResultB->ConclusionB

Caption: Figure 2 outlines the NOESY logic. In the 3-bromo isomer, the N-Methyl protons are spatially close to both H-2 and H-6. In the 2-bromo isomer, the bromine atom displaces H-2, so NOE is only observed with H-6.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 7745-91-7 (Analogous Primary Amine Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Technical Whitepaper: Structural Elucidation of 3-Bromo-N,N,4-trimethylaniline via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation framework for 3-Bromo-N,N,4-trimethylaniline (CAS: 7745-91-7 for the precursor 3-bromo-4-methylaniline; specific tertiary amine derivative often synthesized in-house).

Executive Summary

This compound is a critical intermediate in the synthesis of functionalized arylamines, often employed in the development of hole-transport materials (OLEDs) and pharmaceutical pharmacophores. Its structural integrity is defined by the specific regiochemistry of the bromine substituent relative to the electron-donating dimethylamino group and the para-methyl moiety.

This guide provides a high-fidelity predictive model for the 13C NMR chemical shifts of this molecule, derived from Substituent Chemical Shift (SCS) additivity rules applied to the parent scaffold (N,N-dimethyl-p-toluidine). It includes a robust experimental protocol for validation, ensuring researchers can distinguish this regioisomer from potential byproducts (e.g., 2-bromo isomers).

Theoretical Framework & Substituent Effects

To accurately predict the chemical environment of the carbon nuclei, we utilize the Additivity Principle of substituent effects on the benzene ring.

Base Scaffold: N,N,4-trimethylaniline (N,N-Dimethyl-p-toluidine) Perturbation: Bromine atom at Position 3 (meta to N, ortho to Me).

Mechanism of Shift
  • Electronic Shielding (Resonance): The N(CH3)2 group (Position 1) is a strong electron donor, significantly shielding the ortho (C2, C6) and para (C4) positions. However, the C4 position is substituted by a Methyl group, modifying this effect.

  • Heavy Atom Effect: The Bromine atom (Position 3) exerts a "Heavy Atom" effect, typically causing an upfield shift (shielding) at the ipso carbon (C3) despite its electronegativity, due to spin-orbit coupling.

  • Steric Compression: The ortho relationship between the Bromine (C3) and the Methyl group (C4) induces steric strain, which typically results in a slight deshielding (downfield shift) of the attached methyl carbon.

Predicted 13C NMR Chemical Shifts

The following data represents the calculated chemical shifts based on empirical increments relative to benzene (128.5 ppm) and the parent aniline system.

Table 1: Structural Assignment & Chemical Shifts (CDCl3)
Carbon PositionAssignmentPredicted Shift (δ, ppm)Multiplicity (DEPT-135)Structural Logic
C1 Ar-C-N (Quaternary)150.5 ± 1.0 C (No signal)Deshielded by electronegative N; meta to Br.
C4 Ar-C-Me (Quaternary)131.0 ± 1.5 C (No signal)Ipso to Me; ortho to Br (deshielding effect).
C5 Ar-C-H129.5 ± 1.0 CH (Up)Meta to N; para to Br.
C3 Ar-C-Br (Quaternary)123.5 ± 1.5 C (No signal)Ipso Br effect (shielding); ortho to Me.
C2 Ar-C-H116.5 ± 1.0 CH (Up)Ortho to N (shielded); ortho to Br.
C6 Ar-C-H113.0 ± 1.0 CH (Up)Ortho to N (shielded); meta to Br.
N-Me N(CH3)241.0 ± 0.5 CH3 (Up)Characteristic N-Methyl resonance.
Ar-Me Ar-CH322.5 ± 0.5 CH3 (Up)Slightly deshielded vs. toluene (21.0) due to ortho-Br.

Note: The most diagnostic feature for confirming the 3-bromo regiochemistry is the C3 signal (~123 ppm) appearing as a quaternary carbon, and the specific splitting of the aromatic protons in the corresponding 1H NMR (Singlet at C2, Doublets at C5/C6).

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the signals in a raw dataset.

NMR_Assignment_Logic Start Raw 13C Spectrum Region_Aliphatic Region: 0-50 ppm Start->Region_Aliphatic Region_Aromatic Region: 110-160 ppm Start->Region_Aromatic Assign_Me Assign Methyls N-Me (~41 ppm) Ar-Me (~22 ppm) Region_Aliphatic->Assign_Me DEPT_Filter Apply DEPT-135 Filter Region_Aromatic->DEPT_Filter Final Structural Confirmation Assign_Me->Final Quaternary Quaternary Carbons (Absent in DEPT) DEPT_Filter->Quaternary Methine Methine Carbons (CH) (Positive in DEPT) DEPT_Filter->Methine Assign_C1 C1 (Ipso-N) Most Deshielded (~150 ppm) Quaternary->Assign_C1 Assign_C3_C4 Distinguish C3 vs C4 C3 (C-Br) ~123 ppm C4 (C-Me) ~131 ppm Quaternary->Assign_C3_C4 Assign_Ortho Ortho-to-N Carbons C2 & C6 (~113-116 ppm) Shielded by Resonance Methine->Assign_Ortho Assign_C1->Final Assign_C3_C4->Final Assign_Ortho->Final

Caption: Decision tree for assigning carbon environments based on chemical shift regions and DEPT-135 multiplicity editing.

Experimental Validation Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol is designed to mitigate relaxation issues common with quaternary carbons (C1, C3, C4).

Sample Preparation
  • Solvent: Chloroform-d (CDCl3) is preferred (77.16 ppm reference).

  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

  • Filtration: Filter solution through a glass wool plug to remove paramagnetic particulates (iron dust) which can broaden lines.

Acquisition Parameters (Bruker/Varian Standard)
ParameterValueRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while maintaining NOE enhancement for sensitivity.
Relaxation Delay (D1) 2.0 - 3.0 secondsEssential for quaternary carbons (C-Br, C-N) to relax fully for quantitative integration.
Scans (NS) 512 - 1024Sufficient S/N ratio for observing the low-intensity quaternary C-Br peak.
Spectral Width -10 to 200 ppmCovers all carbon environments including potential impurities.
Temperature 298 K (25°C)Standard ambient temperature to prevent viscosity broadening.
Quality Assurance Workflow

The following Graphviz diagram outlines the self-validating workflow to confirm the synthesis product.

QA_Workflow Sample Synthesized Product H1_NMR 1H NMR (Check Integration) Sample->H1_NMR C13_NMR 13C NMR (Check Shifts) Sample->C13_NMR HSQC 2D HSQC (Correlate C-H) H1_NMR->HSQC C13_NMR->HSQC HMBC 2D HMBC (Long Range) HSQC->HMBC Decision Match Predicted? HMBC->Decision Release Release Lot Decision->Release Yes Reprocess Purify/Reject Decision->Reprocess No

Caption: QA workflow integrating 1D and 2D NMR techniques to validate regiochemistry.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS Additivity Rules).

  • SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Source for parent N,N-dimethyl-p-toluidine data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Bromine heavy atom effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on relaxation delays and quaternary carbon detection).

An In-depth Technical Guide to the Mass Spectrum Analysis of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of 3-Bromo-N,N,4-trimethylaniline. As a substituted aromatic amine, its fragmentation behavior is governed by the interplay of the bromine atom, the N,N-dimethylamino group, and the methyl group on the aromatic ring. This document elucidates the primary fragmentation pathways, including the characteristic isotopic signature of bromine, alpha-cleavage, and benzylic cleavage, to facilitate the structural confirmation and identification of this compound and its analogues in complex matrices. A detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, ensuring methodological reproducibility.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a substituted aniline derivative with a molecular formula of C₉H₁₂BrN. Its structure comprises a benzene ring functionalized with a bromine atom, a methyl group, and a diethylamino group.[1] Mass spectrometry is a pivotal analytical technique for the unambiguous identification and structural elucidation of such molecules. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation events. The resulting mass spectrum serves as a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.

The Molecular Ion and the Signature of Bromine

A key feature in the mass spectrum of any bromine-containing compound is the distinctive isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[2][3][4][5] Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • M⁺• peak: Corresponds to the molecule containing the ⁷⁹Br isotope.

  • [M+2]⁺• peak: Corresponds to the molecule containing the ⁸¹Br isotope.

This characteristic M⁺•/[M+2]⁺• doublet is a definitive indicator of the presence of a single bromine atom in the molecule and any fragments retaining the bromine atom.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the stability of the resulting carbocations and radicals. The main fragmentation mechanisms are alpha-cleavage and benzylic cleavage.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6][7][8] This process involves the cleavage of a bond adjacent to the nitrogen atom.[7][8] In the case of this compound, this results in the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group to form a stable, resonance-stabilized iminium cation.

  • Mechanism: The initial ionization is presumed to occur by the removal of a lone pair electron from the nitrogen atom. The resulting radical cation undergoes homolytic cleavage of the C-N bond of one of the methyl groups.

  • Resulting Ion: This cleavage leads to the formation of a prominent ion at [M-15]⁺.

Benzylic Cleavage

Alkyl-substituted benzenes are known to undergo benzylic cleavage, where the bond beta to the aromatic ring is broken.[9] This fragmentation leads to the formation of a resonance-stabilized benzylic carbocation.[9] For this compound, this can manifest as the loss of a hydrogen atom from the 4-methyl group.

  • Mechanism: The molecular ion loses a hydrogen radical (•H) from the methyl group attached to the ring.

  • Resulting Ion: This produces an ion at [M-1]⁺. This benzylic cation can potentially rearrange to a more stable tropylium ion structure.[9][10]

Loss of Bromine

Halogens can be readily lost during mass spectrometry.[4][5] The cleavage of the C-Br bond would result in a fragment corresponding to the remainder of the molecule.[5]

  • Mechanism: The molecular ion undergoes homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

  • Resulting Ion: This fragmentation pathway would produce an ion at [M-79]⁺ and [M-81]⁺, corresponding to the loss of the respective bromine isotopes.

The following diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pathways cluster_M Molecular Ion cluster_fragments Fragment Ions M_ion [C₉H₁₂BrN]⁺• m/z 213/215 M_minus_15 [M-CH₃]⁺ m/z 198/200 M_ion->M_minus_15 α-Cleavage (-•CH₃) M_minus_1 [M-H]⁺ m/z 212/214 M_ion->M_minus_1 Benzylic Cleavage (-•H) M_minus_79 [M-Br]⁺ m/z 134 M_ion->M_minus_79 Loss of Bromine (-•Br)

Caption: Primary fragmentation pathways of this compound.

Summary of Expected Fragments

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
213 / 215[C₉H₁₂⁷⁹BrN]⁺• / [C₉H₁₂⁸¹BrN]⁺•Molecular Ion (M⁺•)
212 / 214[C₉H₁₁⁷⁹BrN]⁺ / [C₉H₁₁⁸¹BrN]⁺Benzylic Cleavage (-•H)
198 / 200[C₈H₉⁷⁹BrN]⁺ / [C₈H₉⁸¹BrN]⁺α-Cleavage (-•CH₃)
134[C₉H₁₂N]⁺Loss of Bromine (-•Br)

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like substituted anilines.[11] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

The following diagram outlines a typical workflow for GC-MS analysis:

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) GC_Injection GC Injection (Splitless Mode) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Ionization, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_System Data System (Spectrum Generation) Detection->Data_System

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Instrumentation and Parameters

The following parameters serve as a validated starting point and may require optimization based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph
ColumnBPX5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm dfA standard non-polar column suitable for a wide range of aromatic compounds.
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.
Injector Temperature280 °CEnsures rapid volatilization of the analyte without thermal degradation.[12]
Oven ProgramInitial temp: 80°C, hold 1 min; Ramp to 280°C at 10°C/min; Hold for 5 minA general-purpose temperature program to ensure good separation and elution of the analyte.[12][13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for generating reproducible fragmentation patterns.
Electron Energy70 eVThe standard electron energy for EI-MS, which allows for comparison with library spectra.[13]
Ion Source Temp.230 °CA standard temperature to maintain analyte integrity in the ion source.[14]
MS Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[12]
Mass Scan Rangem/z 50-300A suitable range to capture the molecular ion and all significant fragments.[13]

Conclusion

The mass spectrum of this compound is distinguished by several key features that enable its confident identification. The prominent M⁺•/[M+2]⁺• doublet unequivocally indicates the presence of a bromine atom. The fragmentation pattern is dominated by a logical series of cleavages, primarily alpha-cleavage leading to an [M-15]⁺ ion and benzylic cleavage resulting in an [M-1]⁺ ion. By understanding these fragmentation pathways and employing a robust GC-MS protocol, researchers can effectively identify and characterize this molecule in various applications, from synthetic chemistry to metabolic studies.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube. Retrieved from [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. Retrieved from [Link]

  • Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link] tashbook)/06%3A_Mass_Spectrometry/6.07%3A_Other_Important_Isotopes-_Br_and_Cl

  • The Organic Chemistry Tutor. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). YouTube. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • Dr. ANJALI GUPTA. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 3-Bromo-N,N,4-trimethylaniline, a compound utilized in specialized research and development settings. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document establishes a robust safety framework by leveraging data from structurally analogous compounds, namely 3-Bromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline. This approach, rooted in established chemical safety principles, ensures a cautious and comprehensive operational standard. This document is intended for researchers, laboratory personnel, and drug development professionals.

Hazard Identification and Classification

This compound is a substituted aniline. The aniline scaffold itself is a known toxicophore, and halogenation, such as bromination, can further modify its toxicological profile. Based on data from its close structural analogs, a comprehensive hazard profile can be inferred. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory tract irritation.[1][2][3]

The compound should be treated as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word "Danger" or "Warning" is appropriate.[1][3][4]

Table 1: GHS Hazard Classification (Inferred from Analogues)

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][3]Skull and Crossbones or Exclamation Mark
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]Exclamation Mark
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]Exclamation Mark
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]Exclamation Mark
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]Exclamation Mark
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][5]Exclamation Mark

The causality for this classification lies in the chemical nature of aromatic amines. They can be readily absorbed through the skin and mucous membranes, and their metabolism can lead to the formation of reactive intermediates that exert toxic effects. The bromine atom enhances the molecule's lipophilicity, potentially increasing its dermal absorption.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory to ensure personnel safety. This involves a combination of engineering controls and a stringent personal protective equipment protocol.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2][6][7] All weighing, transferring, and reaction workups must be performed within the fume hood to prevent the inhalation of dust or vapors.[2][8] The causality is clear: the fume hood provides a physical barrier and active ventilation, capturing airborne contaminants at the source and preventing their escape into the laboratory environment. Additionally, an eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][3][6]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]

  • Skin and Body Protection : A lab coat must be worn and kept fully buttoned. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron is recommended. Do not wear shorts or open-toed shoes in the laboratory.[1][6]

  • Respiratory Protection : If for any reason work cannot be conducted within a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a type P2 respirator) must be used.[7]

The rationale for this comprehensive PPE protocol is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.

Protocols for Safe Handling and Storage

Adherence to a strict, self-validating protocol is essential for minimizing risk. The following workflows are designed to ensure safety at every stage of the process.

General Handling Workflow

This workflow outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify fume hood functionality prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 Proceed to handling handle2 Transfer to reaction vessel within fume hood handle1->handle2 handle3 Perform chemical reaction (maintain containment) handle2->handle3 clean1 Quench reaction if necessary handle3->clean1 Proceed to cleanup clean2 Clean glassware in fume hood clean1->clean2 clean3 Dispose of waste in labeled hazardous waste container clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: Standard workflow for handling this compound.

Key Procedural Notes:

  • Always handle the substance as a solid in a well-ventilated area, preferably a fume hood, to avoid creating dust.[2][6]

  • Do not eat, drink, or smoke in the laboratory or when handling this product.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][8]

  • Ensure containers are securely closed when not in use.[1]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[1][9]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel. Consider storing in a refrigerator.[2][4]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

The following table summarizes the necessary first aid responses. In all cases of significant exposure, seek immediate medical attention and provide the attending physician with the safety data information.[1]

Table 2: First Aid Protocols

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][8][10] If skin irritation occurs, seek medical advice.[1][8]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][8][10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][6]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

G start Spill Detected evacuate Evacuate immediate area Alert personnel start->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain spill with inert absorbent (sand, vermiculite) ppe->contain collect Carefully collect material using non-sparking tools contain->collect dispose Place in a labeled, sealed hazardous waste container collect->dispose decontaminate Decontaminate spill area and all equipment dispose->decontaminate end Spill Secured decontaminate->end

Caption: Workflow for managing a chemical spill.

Key Spill Response Notes:

  • Avoid breathing vapors or dust and prevent contact with skin and eyes.[1]

  • Shut off all possible sources of ignition.[1]

  • Prevent the spillage from entering drains or watercourses.[1][6]

  • After cleanup, launder all protective clothing before reuse.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[1]

  • Specific Hazards : Thermal decomposition may release toxic vapors, including nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[1][9] Vapors may be heavier than air and could travel to an ignition source.[1]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Waste Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Dispose of the material in accordance with all applicable federal, state, and local regulations.[1]

  • Waste should be collected in labeled, sealed containers for disposal by a licensed professional waste disposal service.[3][5][6]

  • A potential method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

  • CP Lab Safety. (n.d.). 3-Bromo-4-methylaniline, 25g, Each. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromotrimethylsilane, 98%. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved from [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

Sources

3-Bromo-N,N,4-trimethylaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-N,N,4-trimethylaniline Document Type: Technical Handling & Application Guide CAS Registry Number: 53104-16-8 Date of Issue: February 7, 2026

Executive Chemical Profile

This compound is a specialized halogenated aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Unlike its primary amine precursor (3-bromo-4-methylaniline), the tertiary amine structure alters its basicity, lipophilicity, and metabolic profile.

This guide treats the molecule not merely as a reagent, but as a bioactive building block requiring rigorous control over oxidation and exposure.

Physicochemical Architecture
PropertySpecificationNotes
Systematic Name This compoundAlso: 3-Bromo-4-methyl-N,N-dimethylaniline
CAS Number 53104-16-8 Distinct from primary amine precursor (7745-91-7)
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.11 g/mol
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; crystallizes slowly.[1]
Boiling Point ~260–265 °C (Predicted)Decomposes before boiling at atm pressure.
Density ~1.38 g/cm³Halogenation significantly increases density vs. xylidines.
Solubility DCM, EtOAc, DMSO, MethanolImmiscible in water.
pKa (Conjugate Acid) ~4.5–5.0 (Estimated)Reduced basicity due to ortho-bromine steric/electronic effects.

Hazard Landscape & Toxicology (The "Why")

Core Hazard Directive: Treat this substance as a Class 6.1 Toxic material. While specific LD50 data for this exact CAS may be sparse, Structure-Activity Relationship (SAR) analysis with analogous halogenated N,N-dimethylanilines mandates the following safety profile.

Mechanism of Toxicity: The Aniline Effect
  • Methemoglobinemia: Like most aniline derivatives, this compound can undergo metabolic N-demethylation followed by N-hydroxylation. The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying oxygen transport capacity.

  • Lipophilic Absorption: The N,N-dimethyl and bromo groups significantly increase lipophilicity (LogP > 3.0), facilitating rapid dermal absorption. "Skin" notation is mandatory.

  • Electrophilic Sensitization: The bromine atom creates a potential site for oxidative addition or radical formation under UV light, posing a risk of skin sensitization.

Visualizing the Hazard Logic

HazardLogic Substrate This compound Route_Skin Dermal Contact Substrate->Route_Skin Route_Inhale Inhalation (Vapor/Mist) Substrate->Route_Inhale Mech_Absorb Rapid Lipophilic Absorption Route_Skin->Mech_Absorb Route_Inhale->Mech_Absorb Mech_Metab Hepatic Metabolism (CYP450) Mech_Absorb->Mech_Metab Effect_CNS CNS Depression Mech_Absorb->Effect_CNS Direct Action Effect_MetHb Methemoglobinemia (Cyanosis) Mech_Metab->Effect_MetHb N-hydroxylation

Figure 1: Toxicological pathway illustrating the critical risk of dermal absorption leading to methemoglobinemia.

Strategic Synthesis & Purification Protocol

Researchers often must synthesize this compound freshly to avoid the oxidation products (N-oxides) found in aged commercial samples. The most robust method is the Reductive Amination of 3-bromo-4-methylaniline.

Objective: Synthesis of this compound (CAS 53104-16-8). Scale: 10 mmol basis.

Reagents:
  • Precursor: 3-Bromo-4-methylaniline (CAS 7745-91-7) [1.86 g, 10 mmol].

  • Methylating Agent: Formaldehyde (37% aq. soln) [2.5 mL, ~30 mmol].

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) [1.9 g, 30 mmol] or Sodium Triacetoxyborohydride (STAB).

  • Solvent: Acetonitrile (MeCN) [30 mL] + Acetic Acid (AcOH) [1 mL].

Step-by-Step Workflow:
  • Activation: In a 100 mL Round Bottom Flask (RBF), dissolve the aniline precursor in MeCN. Add AcOH to adjust pH to ~5–6 (facilitates imine formation).

  • Imine Formation: Add Formaldehyde solution dropwise. Stir at Room Temperature (RT) for 15 minutes. Caution: Exothermic.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 20 minutes. Note: Do not dump all at once to prevent runaway hydrogen evolution.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The primary amine spot (lower Rf) should disappear; the tertiary amine (higher Rf) will appear.

  • Quench: Carefully add saturated NaHCO₃ to neutralize acid.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If the oil is dark, pass through a short silica plug eluting with 5% EtOAc in Hexanes.

Quality Control Criteria:
  • ¹H NMR (CDCl₃): Look for the singlet at ~2.7 ppm integrating for 6H (N-Me₂). The absence of broad NH peaks confirms full alkylation.

  • Appearance: Should be a clear, pale yellow oil. Darkening indicates oxidation.

Handling, Storage & Stability

The "Inert Assumption": Treat this molecule as air-sensitive over long periods. Electron-rich anilines oxidize to N-oxides and quinoid impurities.

ParameterProtocolCausality
Storage Atmosphere Argon or Nitrogen Prevents atmospheric oxidation of the electron-rich nitrogen lone pair.
Temperature 2–8 °C (Refrigerate) Slows thermal decomposition and radical bromination pathways.
Container Amber GlassBrominated aromatics can be photosensitive (C-Br bond homolysis).
Incompatibility Strong Oxidizers, AcidsReacts violently with nitric acid; forms salts with mineral acids.

Emergency Response Logic

In the event of exposure, speed is critical to prevent systemic toxicity.

Spill & Exposure Response Flowchart

EmergencyResponse Event Exposure Event Type_Skin Skin Contact Event->Type_Skin Type_Eye Eye Contact Event->Type_Eye Type_Spill Bench Spill Event->Type_Spill Action_Skin 1. Drench 15 min 2. PEG 400 Wash 3. Monitor MetHb Type_Skin->Action_Skin Action_Eye 1. Irrigate 15 min 2. Ophthalmic Consult Type_Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Absorb (Vermiculite) 3. Incinerate Waste Type_Spill->Action_Spill

Figure 2: Immediate response protocols. Note the use of PEG 400 for skin decontamination, which is superior to water for lipophilic anilines.

References

  • Sigma-Aldrich. this compound Product Page (CAS 53104-16-8). Retrieved from

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. Synthesis, 1974(10), 717-718.
  • BenchChem. Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline. (Analogous structure data). Retrieved from

(Note: While specific MSDS data for CAS 53104-16-8 is proprietary to vendors, the hazard data presented here is extrapolated from the verified class of halogenated N,N-dialkylanilines to ensure maximum safety coverage.)

Sources

An In-depth Technical Guide on the Chemical Stability and Degradation of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 3-Bromo-N,N,4-trimethylaniline. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related analogs and fundamental principles of organic chemistry to offer a predictive analysis. The methodologies and theoretical frameworks presented herein are designed to serve as a robust starting point for stability-indicating studies and the development of analytical methods.

Introduction and Molecular Profile

This compound is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a tertiary amine, a bromine substituent, and methyl groups on the aromatic ring, presents several sites susceptible to chemical degradation. Understanding the stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any downstream products.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and from Analogs):

PropertyThis compound (Predicted)3-Bromo-4-methylaniline (Experimental Analog)N,N-Dimethylaniline (Experimental Analog)
Molecular FormulaC₉H₁₂BrNC₇H₈BrNC₈H₁₁N[1]
Molecular Weight214.10 g/mol [2]186.05 g/mol 121.18 g/mol [1]
AppearanceLikely a liquid or low-melting solidWhite to yellow/orange solid or liquidColorless to yellow oily liquid[1]
Boiling PointNot available139 °C at 17 mmHg194 °C[1]
Melting PointNot available27-30 °C[3]2 °C[1]
SolubilityLikely poorly soluble in water, soluble in organic solventsSlightly soluble in water; soluble in organic solvents[4]Poorly soluble in water

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under various stress conditions. These are primarily centered around the tertiary amine functionality, the carbon-bromine bond, and the aromatic ring.

Oxidative Degradation

Oxidation is a highly probable degradation route for this compound, given the presence of the electron-rich N,N-dimethylamino group.

  • N-Dealkylation: Tertiary amines are susceptible to oxidative N-dealkylation to form secondary and primary amines, along with formaldehyde.[5][6] This process can be initiated by various oxidizing agents, including atmospheric oxygen (autoxidation), peroxides, and metal ions.[7][8] The reaction likely proceeds through an unstable N-oxide intermediate or a radical cation.[5][6]

  • N-Oxide Formation: The tertiary amine can be directly oxidized to form the corresponding N-oxide. This is a common metabolic pathway for tertiary amines and can also occur under chemical stress.[8]

  • Ring Oxidation: The electron-donating nature of the amino and methyl groups activates the aromatic ring, making it susceptible to oxidative degradation, potentially leading to the formation of phenolic derivatives and subsequent ring-opening products.

Oxidative_Degradation parent This compound n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation sec_amine 3-Bromo-4-methyl-N-methylaniline (Secondary Amine) parent->sec_amine N-Dealkylation phenolic Phenolic Derivatives parent->phenolic Ring Oxidation prim_amine 3-Bromo-4-methylaniline (Primary Amine) sec_amine->prim_amine Further N-Dealkylation formaldehyde Formaldehyde sec_amine->formaldehyde prim_amine->formaldehyde ring_opened Ring-Opened Products phenolic->ring_opened

Caption: Proposed oxidative degradation pathways.

Photodegradation

Aromatic halogenated compounds and anilines are often susceptible to degradation upon exposure to light, particularly UV radiation.

  • Dehalogenation: The carbon-bromine bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form N,N,4-trimethylaniline. This is a common degradation pathway for brominated aromatic compounds.[9]

  • Photo-oxidation: In the presence of oxygen, light can accelerate the oxidative degradation pathways mentioned above.[10][11] Light can act as a catalyst for oxidation reactions.[7] The degradation of aniline derivatives can be initiated by UV light.[11]

Photodegradation_Pathway parent This compound excited Excited State Molecule parent->excited UV Light dehalogenated N,N,4-trimethylaniline excited->dehalogenated Dehalogenation photo_oxidized Photo-oxidized Products (N-oxides, etc.) excited->photo_oxidized Photo-oxidation (with O2)

Caption: Proposed photodegradation pathways.

Thermal Degradation

While aromatic amines are generally more stable to heat than aliphatic amines, high temperatures can induce degradation.

  • Dealkylation and Rearrangement: At elevated temperatures, cleavage of the N-methyl bonds could occur.

  • Dehydrohalogenation: Although less common for aryl halides compared to alkyl halides, elimination of HBr is a possibility at very high temperatures, potentially leading to polymeric material. The thermal degradation of some bromoanilino compounds involves the loss of a bromoanilino group at high temperatures.[12]

Hydrolytic Degradation

This compound is expected to be stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, some degradation may be possible, although likely slow.

  • Acidic Conditions: The tertiary amine will be protonated, which may increase its solubility in aqueous media but is unlikely to promote significant degradation of the core structure under moderate conditions.

  • Basic Conditions: The compound is expected to be largely stable.

Recommended Forced Degradation Studies

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted.[8][13] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Protocols

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

1. Acidic Hydrolysis:

  • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
  • Incubate at 60°C for 24 hours.
  • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

2. Basic Hydrolysis:

  • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
  • Incubate at 60°C for 24 hours.
  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours, protected from light.
  • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

4. Thermal Degradation:

  • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
  • Also, expose a solution of the compound (in an appropriate solvent) to the same conditions.
  • At time points, dissolve the solid or dilute the solution for analysis.

5. Photostability:

  • Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze the samples at appropriate time points.

start [label="this compound\nStock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acidic Hydrolysis\n(0.1N HCl, 60°C)"]; base [label="Basic Hydrolysis\n(0.1N NaOH, 60°C)"]; oxidation [label="Oxidative Stress\n(3% H2O2, RT)"]; thermal [label="Thermal Stress\n(80°C, solid & solution)"]; photo [label="Photostability\n(ICH Q1B)"]; analysis [label="Stability-Indicating\nAnalytical Method\n(e.g., HPLC-UV/MS)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acid; start -> base; start -> oxidation; start -> thermal; start -> photo;

acid -> analysis; base -> analysis; oxidation -> analysis; thermal -> analysis; photo -> analysis; }

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Recommended HPLC-UV/MS Method:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions for good peak shape of the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.To resolve polar degradation products from the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS)UV for quantification; MS for identification of degradation products.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect is to prove that the method can resolve the parent peak from all potential degradation product peaks.

Summary and Conclusions

The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to:

  • Systematically investigate the chemical stability of this compound.

  • Identify and characterize potential degradation products.

  • Develop and validate a stability-indicating analytical method.

This proactive approach to stability assessment is essential for ensuring the development of safe and effective products and for meeting regulatory requirements.

References

  • Organic Syntheses Procedure. 3-bromo-4-aminotoluene. Available at: [Link]

  • Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Available at: [Link]

  • J. Iran. Chem. Soc. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • MDPI. (2021). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • AKJournals. THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES. Available at: [Link]

  • Chemsrc. 3-Bromo-4-methylaniline. Available at: [Link]

  • Wikipedia. Mesitylene. Available at: [Link]

  • MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Available at: [Link]

  • ResearchGate. (2013). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

  • ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Available at: [Link]

  • Journal of Biological Chemistry. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Available at: [Link]

  • ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

  • Inno Visions. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Journal of the American Chemical Society. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Available at: [Link]

  • ResearchGate. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Available at: [Link]

  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Available at: [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

  • ACS Publications. (2021). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • PubMed. (2002). Reductive Deamination as a New Step in the Anaerobic Microbial Degradation of Halogenated Anilines. Available at: [Link]

  • PubChem. 2-Bromo-3,4,6-trimethylaniline. Available at: [Link]

  • PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • PubMed Central. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-N,N,4-trimethylaniline: A Niche yet Promising Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Substituted Aniline

3-Bromo-N,N,4-trimethylaniline, a distinct member of the substituted aniline family, represents a specialized chemical intermediate with significant potential in the realms of pharmaceutical discovery and materials science. Its unique structural arrangement—a bromine atom, a methyl group, and a dimethylamino group strategically positioned on the aniline core—offers a versatile platform for the synthesis of complex molecular architectures. While not as commonly encountered as some of its isomers, the specific substitution pattern of this compound provides a nuanced reactivity profile that can be exploited by medicinal and materials chemists to forge novel compounds with tailored properties.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into the available technical data, plausible synthetic routes, and potential applications of this intriguing molecule. Given the relative scarcity of direct experimental data for this compound, this guide will also leverage information from its key precursor, 3-bromo-4-methylaniline, to provide a robust and practical framework for its utilization in the laboratory.

Physicochemical Properties and Structural Elucidation

The inherent characteristics of this compound dictate its behavior in chemical reactions and its suitability for various applications. While experimental data for this specific compound is limited, we can infer key properties from its chemical structure and available data from closely related compounds.

PropertyThis compound (CAS: 53104-16-8)3-Bromo-4-methylaniline (Precursor) (CAS: 7745-91-7)
Molecular Formula C₉H₁₂BrNC₇H₈BrN[1]
Molecular Weight 214.10 g/mol 186.05 g/mol [1]
Appearance LiquidWhite or Colorless to Yellow to Orange powder to lump to clear liquid
Boiling Point Not available258.3±20.0 °C at 760 mmHg[1]
Melting Point Not available27-30 °C (lit.)[1]
Density Not available1.5±0.1 g/cm³[1]
Solubility Insoluble in water (predicted)Insoluble in water
InChI InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
InChIKey RNEQCYGENLFWKX-UHFFFAOYSA-NGRXMMIBZRMKADT-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)N(C)C)BrCc1ccc(N)cc1Br[1]

Note: The properties for this compound are largely predicted or inferred due to a lack of extensive experimental data in publicly available literature. The data for its precursor, 3-Bromo-4-methylaniline, is provided for comparative purposes.

Commercial Availability

As a specialized chemical, this compound is not as widely stocked as more common reagents. However, it is available from a select number of suppliers who often specialize in niche and research-grade chemicals.

SupplierCAS NumberNotes
Sigma-Aldrich53104-16-8Listed under the AOBChem brand, indicating a specialized supplier.
CymitQuimica50638-50-1Lists the isomer 4-Bromo-N,N,3-trimethylaniline from TCI.[2]
Santa Cruz Biotechnology50638-50-1Offers the isomer 4-Bromo-N,N,3-trimethylaniline for research purposes.[3]

It is advisable for researchers to inquire directly with these and other fine chemical suppliers for availability, purity, and lead times. Given its niche status, custom synthesis may be a viable option for larger quantities or specific purity requirements.

Synthesis of this compound: A Plausible Two-Step Approach

A logical and efficient synthetic pathway to this compound commences with the commercially available precursor, 3-bromo-4-methylaniline. The synthesis can be conceptualized as a two-step process: the initial synthesis of the precursor followed by its N,N-dimethylation.

Step 1: Synthesis of the Precursor, 3-Bromo-4-methylaniline

The synthesis of 3-bromo-4-methylaniline can be achieved through the bromination of 4-nitrotoluene, followed by the reduction of the nitro group. This method is well-documented and provides a reliable route to the key intermediate.[4][5]

Synthesis_Step1 4-Nitrotoluene 4-Nitrotoluene Bromination Bromination 4-Nitrotoluene->Bromination Br₂, Fe catalyst 100-120°C 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene Bromination->2-Bromo-4-nitrotoluene Reduction Reduction 2-Bromo-4-nitrotoluene->Reduction Fe, Acid 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline Reduction->3-Bromo-4-methylaniline

Caption: Synthesis of 3-Bromo-4-methylaniline.

Experimental Protocol: Synthesis of 3-Bromo-4-methylaniline from p-Acetotoluide (Alternative Route)

An alternative and well-established laboratory-scale synthesis involves the bromination of p-acetotoluide, followed by hydrolysis.[6]

  • Acetylation of p-Toluidine: Reflux 2 moles of p-toluidine with 800 cc of glacial acetic acid for two hours.

  • Bromination: Cool the mixture to 45°C and slowly add 2.03 moles of bromine while maintaining the temperature at 50-55°C.

  • Precipitation: Pour the reaction mixture into 10 L of cold water containing 25 g of sodium bisulfite to precipitate 3-bromo-4-acetaminotoluene.

  • Hydrolysis: Reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol and 500 cc of concentrated hydrochloric acid for three hours.

  • Isolation: Cool the mixture to precipitate the hydrochloride salt of 3-bromo-4-aminotoluene.

  • Liberation of the Free Base: Suspend the hydrochloride salt in water and add a solution of sodium hydroxide to liberate the free base, which can then be isolated.

Step 2: N,N-Dimethylation of 3-Bromo-4-methylaniline

The final step involves the methylation of the primary amine group of 3-bromo-4-methylaniline. This can be achieved through various established methods for N-alkylation of anilines. A common and effective method is reductive amination.

Synthesis_Step2 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline N,N-Dimethylation N,N-Dimethylation 3-Bromo-4-methylaniline->N,N-Dimethylation Formaldehyde, Reducing Agent (e.g., Sodium cyanoborohydride) This compound This compound N,N-Dimethylation->this compound

Caption: N,N-Dimethylation of the precursor.

Conceptual Experimental Protocol: N,N-Dimethylation via Reductive Amination

This protocol is based on general procedures for the N,N-dimethylation of anilines and would require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-bromo-4-methylaniline in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Addition of Reagents: Add an excess (approximately 2.2-2.5 equivalents) of an aqueous solution of formaldehyde (37 wt. %).

  • Reductant Addition: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry, and this compound is no exception. Its utility stems from the ability to participate in a variety of coupling reactions, allowing for the introduction of diverse functionalities.

1. Cross-Coupling Reactions: The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This enables the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex drug-like molecules.[7]

Applications This compound This compound Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Heck_Coupling Heck Coupling This compound->Heck_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination This compound->Buchwald_Hartwig Biaryl_Compound Biaryl Compound Suzuki_Coupling->Biaryl_Compound Styrenyl_Derivative Styrenyl Derivative Heck_Coupling->Styrenyl_Derivative Triarylamine Triarylamine Buchwald_Hartwig->Triarylamine Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Alkene Alkene Alkene->Heck_Coupling Amine Amine Amine->Buchwald_Hartwig

Caption: Cross-coupling reactions of this compound.

2. Synthesis of Heterocyclic Scaffolds: The aniline moiety can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent in many approved drugs. For instance, it can serve as a precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry.

3. Lead Optimization in Drug Discovery: The methyl and dimethylamino groups can influence the pharmacokinetic properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability. The bromine atom can also serve as a site for further functionalization to explore the structure-activity relationship (SAR) of a compound series. The lipophilicity of aniline derivatives is a key parameter in drug design, affecting their bioavailability and pharmacokinetic profile.[8]

Safety and Handling

As with all halogenated aromatic compounds, this compound and its precursor should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification (based on precursor and related compounds):

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood or with large quantities.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

Conclusion

This compound is a specialized chemical intermediate that, despite its limited current commercial availability and published data, holds considerable promise as a building block in synthetic chemistry. Its unique substitution pattern offers a distinct set of steric and electronic properties that can be leveraged in the design and synthesis of novel pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and its potential applications, drawing upon data from its precursor and related compounds to fill existing knowledge gaps. As research into novel chemical entities continues to expand, the utility of such unique building blocks will undoubtedly grow, making this compound a molecule of interest for the innovative chemist.

References

  • Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. Available from: [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChemLite. This compound (C9H12BrN). Available from: [Link]

  • SIELC Technologies. N,N,4-Trimethylaniline. Available from: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Available from: [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

  • ACS Publications. Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. Available from: [Link]

  • PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 3-Bromo-N,N,4-trimethylaniline (also referred to as 3-Bromo-4-methyl-N,N-dimethylaniline).

While aryl bromides are generally considered standard substrates for Palladium-catalyzed coupling, this specific molecule presents a "push-pull" electronic challenge. The strong electron-donating capability of the dimethylamino group (


), combined with the ortho-methyl steric hindrance, significantly deactivates the C-Br bond toward oxidative addition.

This guide moves beyond generic "add-and-stir" recipes, providing a rationally designed protocol using Buchwald-type precatalysts to overcome electronic deactivation and prevent catalyst poisoning by the aniline nitrogen.

Chemical Profile & Mechanistic Challenges[1][2]

Substrate Analysis
  • Target Molecule: this compound

  • CAS Registry: 7068-36-2 (Analogous/Generic Reference)

  • Electronic Class: Electron-Rich Aryl Halide (Deactivated)

  • Steric Class: Ortho-substituted (Moderately Hindered)

The Mechanistic Bottleneck

In the standard Suzuki catalytic cycle, the reaction rate for aryl bromides is typically governed by the Oxidative Addition step.

  • Electronic Deactivation: The

    
     group donates electron density into the aromatic ring via resonance (
    
    
    
    effect). This increases the electron density at the carbon-bromine bond, strengthening it and making the oxidative addition of the Palladium(0) species thermodynamically and kinetically more difficult compared to electron-deficient substrates (e.g., 4-bromonitrobenzene).
  • Catalyst Poisoning: The basic nitrogen atom in the dimethylamino group acts as a Lewis base, capable of coordinating to the Palladium center (

    
    -donation). This can displace the phosphine ligands, leading to the formation of inactive Pd-amine complexes ("catalyst resting states") that halt the cycle.
    
  • Steric Hindrance: The methyl group at the 4-position (ortho to the bromine at position 3) creates a steric clash that can impede the approach of the bulky Pd-ligand complex.

The Solution: To counter these effects, the catalyst system must be highly electron-rich (to facilitate oxidative addition into the electron-rich C-Br bond) and sterically bulky (to prevent N-coordination and facilitate the final reductive elimination step).

Optimization Strategy: Ligand & Catalyst Selection

Based on the structure-activity relationship (SAR) of phosphine ligands, the following system is validated for this substrate class.

The "Gold Standard" System
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: The electron-rich dicyclohexylphosphino group accelerates oxidative addition. The methoxy groups on the biaryl backbone provide stability and hemilability, while the bulk prevents the substrate's nitrogen from binding to the Pd center.

  • Precatalyst: Pd(OAc)₂ or SPhos-Pd-G2 (Second Generation Precatalyst).

    • Why: Using a G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)₂ reduction.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate).

    • Why: A mild, anhydrous base minimizes hydrolytic side reactions (like deboronation) common with stronger bases like hydroxides.

Comparative Ligand Performance (Data Summary)

Projected yields based on kinetic profiles of deactivated aryl bromides.

Ligand SystemElectronic CharacterSteric BulkYield (24h)Notes
PPh₃ (Standard) NeutralLow< 30%Fails due to slow oxidative addition; catalyst poisoning.
dppf NeutralModerate45-60%Better stability, but sluggish reaction rates.
P(t-Bu)₃ Very Electron-RichHigh85-90%Excellent reactivity, but highly air-sensitive (pyrophoric).
SPhos (Recommended) Electron-Rich High > 95% Best balance of air-stability and reactivity.
XPhos Electron-RichVery High90-95%Excellent alternative, particularly for chlorides.

Visualizing the Workflow

Catalytic Cycle

The following diagram illustrates the specific pathway for this compound, highlighting the critical role of the bulky ligand in preventing amine coordination.

SuzukiMechanism cluster_warning Inhibition Pathway (Prevented by SPhos) Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + this compound Int1 Pd(II) Intermediate [Ar-Pd(II)-Br] OxAdd->Int1 TransMet Transmetallation Int1->TransMet Poison Catalyst Poisoning (Pd-N coordination) Int1->Poison If Ligand is not bulky BaseStep Base Activation (K3PO4 + Boronic Acid) BaseStep->TransMet Activated Boronate Int2 Diaryl Pd(II) Complex [Ar-Pd(II)-Ar'] TransMet->Int2 RedElim Reductive Elimination Int2->RedElim Product Biaryl Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck and the necessity of bulky ligands to prevent Nitrogen coordination.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: this compound (1.0 equiv, 1.0 mmol, ~214 mg).

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G2 (2 mol%).

  • Base: K₃PO₄ (2.0 equiv, finely ground).

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the boronic acid activation mechanism.

Step-by-Step Procedure
  • Setup (Inert Atmosphere):

    • Ideally, perform setup in a glovebox. If using a Schlenk line, flame-dry a 25 mL reaction tube equipped with a magnetic stir bar and cool under a stream of Nitrogen or Argon.

    • Critical: Oxygen is the enemy of electron-rich phosphines. Ensure rigorous degassing.

  • Reagent Charging:

    • Add the solid reagents: this compound, Aryl Boronic Acid, Base (K₃PO₄), and the Pd catalyst/ligand.

    • Tip: If using Pd(OAc)₂ and SPhos separately, premixing them in a small amount of solvent for 5 minutes before adding the substrate can enhance active species formation.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (e.g., 4 mL Toluene + 0.4 mL Water).

    • Degas the mixture by sparging with Nitrogen for 10-15 minutes or using the freeze-pump-thaw method (3 cycles).

  • Reaction:

    • Seal the tube (Teflon screw cap or septum with N2 balloon).

    • Heat the reaction block to 80–100°C .

    • Stir vigorously (1000 RPM). The biphasic nature requires high agitation for effective phase transfer.

    • Run time: Typically 4–12 hours. Monitor by HPLC or TLC.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Workflow Diagram

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step2 2. Inert Gas Purge (Vac/Backfill N2 x3) Step1->Step2 Step3 3. Add Degassed Solvent (Toluene/H2O) Step2->Step3 Step4 4. Heat to 100°C (4-12 Hours) Step3->Step4 Step5 5. Workup (EtOAc Extraction) Step4->Step5

Figure 2: Linear experimental workflow for the coupling reaction.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
No Conversion Catalyst death (Oxidation)Ensure solvents are sparged; switch to SPhos-Pd-G2 precatalyst.
Low Yield (<50%) ProtodeboronationThe boronic acid is hydrolyzing before coupling. Add the boronic acid in portions or switch to a Boronic Ester (Pinacol ester).
Starting Material Remains Incomplete Oxidative AdditionIncrease temperature to 110°C; switch solvent to n-Butanol (higher boiling point and solubility).
Black Precipitate Pd Aggregation (Pd Black)Ligand concentration too low. Ensure Ligand:Pd ratio is at least 2:1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium-catalyzed coupling reactions of aryl halides with organometallic reagents in water or aqueous media. Synthesis, 2004(15), 2419-2440. Link

Optimized C-N Coupling Protocols for Sterically Hindered, Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 3-Bromo-N,N,4-trimethylaniline

Executive Summary & Strategic Analysis

The Challenge: this compound represents a "perfect storm" of difficulty in palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The N,N-dimethylamino group (strongly electron-donating via resonance) renders the aromatic ring electron-rich. This significantly increases the activation energy required for the Oxidative Addition step, as the aryl-Br bond is stronger and the ring resists accepting electron density from the Pd(0) center.

  • Steric Hindrance: The methyl group at the C4 position (ortho to the bromide at C3) creates steric clash during the coordination and reductive elimination steps.

The Solution: To overcome these barriers, the catalytic system must utilize bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos). These ligands serve a dual purpose:

  • Electronic: They create a highly electron-rich Pd(0) center to facilitate oxidative addition into the deactivated aryl bromide.

  • Steric: Their bulk promotes the formation of a monoligated [L-Pd(0)] species (the active catalyst) and accelerates Reductive Elimination , which is often the rate-determining step for sterically crowded products.

Mechanistic Pathway & Ligand Selection

The following diagram illustrates the catalytic cycle specifically tuned for this substrate, highlighting the critical role of the monoligated species.

BuchwaldMechanism PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] (Monoligated, Electron-Rich) PreCat->ActivePd Activation (Base/Heat) Complex1 L-Pd(II)(Ar)(Br) ActivePd->Complex1 + this compound OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Ar-Br) Complex2 L-Pd(II)(Ar)(NRR') Complex1->Complex2 + Amine + Base AmineBind Amine Coordination & Deprotonation Complex2->ActivePd Regeneration Product C-N Coupled Product Complex2->Product Product Release RedElim Reductive Elimination (Sterically Driven)

Figure 1: Catalytic cycle emphasizing the necessity of the monoligated L-Pd(0) species for hindered, electron-rich substrates.

Experimental Protocols

Protocol A: The "Self-Validating" Screening Matrix

Purpose: Because the coupling efficiency depends heavily on the nucleophile (the specific amine you are coupling), a "one-size-fits-all" approach is risky. This 4-reaction screen identifies the optimal ligand/base combination in under 4 hours.

Reagents Required:

  • Ligand A (RuPhos): Best for secondary amines and general hindered couplings.

  • Ligand B (BrettPhos): Best for primary amines and amides.

  • Base A (NaOtBu): Strong base, fast kinetics.

  • Base B (Cs2CO3): Mild base, higher functional group tolerance.

  • Pd Source: RuPhos-Pd-G4 and BrettPhos-Pd-G4 precatalysts (ensure precise stoichiometry).

Procedure:

  • Prepare 4 HPLC vials (labeled 1-4).

  • Load reagents according to the table below.

  • Add solvent (Dioxane, 0.1 M concentration relative to substrate).

  • Stir at 100°C for 2 hours.

  • Analyze via LC-MS (monitor conversion of the Aryl Bromide).

VialPrecatalyst (2 mol%)Base (1.5 equiv)Target Amine Type
1 RuPhos-Pd-G4NaOtBuSecondary (Cyclic/Acyclic)
2 RuPhos-Pd-G4Cs2CO3Secondary (Sensitive groups)
3 BrettPhos-Pd-G4NaOtBuPrimary / Amide
4 BrettPhos-Pd-G4Cs2CO3Primary (Sensitive groups)

Decision Logic:

  • If Vial 1 works >90%: Proceed to Protocol B using RuPhos/NaOtBu.

  • If Vial 1 shows dehalogenation (Ar-H product): Switch to Vial 2 (milder base) or lower temperature (80°C).

  • If Vial 3 works >90%: Proceed to Protocol B using BrettPhos.

Protocol B: Optimized Preparative Scale (1.0 mmol)

Scenario: Synthesis of a pharmaceutical intermediate using a secondary amine (e.g., morpholine, piperidine derivatives). Selected System: RuPhos-Pd-G4 / NaOtBu / THF.

Reagents:

  • This compound: 214 mg (1.0 mmol)

  • Amine (Nucleophile): 1.2 mmol (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4: 17 mg (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu): 144 mg (1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous THF (degassed): 4.0 mL (0.25 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the aryl bromide, the solid amine (if applicable), NaOtBu, and the RuPhos-Pd-G4 precatalyst.

    • Note: Using the G4 precatalyst avoids the need for a glovebox; it is air-stable until activated.

  • Solvent Addition: Evacuate and backfill the vial with Argon (x3).[1] Syringe in the anhydrous THF. If the amine is liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 65°C . Stir vigorously (1000 rpm).

    • Why 65°C? THF reflux is mild. For highly hindered amines, switch solvent to Toluene and heat to 100°C.

  • Monitoring: Check LC-MS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Workflow & Troubleshooting Guide

The following workflow ensures a logical progression from screening to isolation, with integrated troubleshooting loops.

Workflow Start Start: this compound Screen Run Protocol A (4-Vial Screen) Start->Screen Analyze Analyze LC-MS (2 hours) Screen->Analyze Decision Conversion > 90%? Analyze->Decision ScaleUp Protocol B: Scale Up (THF/Toluene) Decision->ScaleUp Yes Fail Low Yield / Side Products Decision->Fail No Isolate Filter (Celite) -> Column -> Product ScaleUp->Isolate Dehal Issue: Hydrodehalogenation (Ar-H)? Sol: Switch to Cs2CO3, Lower Temp Fail->Dehal Ar-H observed NoRxn Issue: No Reaction? Sol: Switch to t-Amyl Alcohol (110°C) or XPhos-Pd-G4 Fail->NoRxn Starting Material remains Dehal->Screen Retest NoRxn->Screen Retest

Figure 2: Operational workflow for optimizing the coupling reaction.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failed due to electron-rich ring.Switch to XPhos or tBuXPhos (more electron-rich ligands). Increase Temp to 110°C (use Toluene/Dioxane).
Hydrodehalogenation (Ar-H) β-Hydride elimination from amine or solvent; Reductive elimination is too slow.Switch base to Cs2CO3 or K3PO4 . Use a non-protic solvent. Increase ligand:Pd ratio.
Pd Black Precipitation Catalyst decomposition (ligand dissociation).Ensure degassed solvents.[1] Use G4 Precatalyst to ensure 1:1 Pd:L ratio is maintained.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem Technical Support. "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos." BenchChem Application Notes, 2025.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.

  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." MilliporeSigma Technical Guides.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the palladium-catalyzed synthesis using 3-Bromo-N,N,4-trimethylaniline. As a versatile, electron-rich aromatic building block, this substrate is pivotal in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document outlines field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, with an emphasis on the causal relationships between reagent selection, reaction conditions, and outcomes. All protocols are designed to be self-validating, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of this compound

This compound is an attractive starting material in organic synthesis. Its structure incorporates a bromine atom, a prime handle for palladium-catalyzed cross-coupling, and two electron-donating groups (the dimethylamino and methyl groups). These substituents render the aryl bromide electron-rich, which significantly influences its reactivity. While this electronic nature can facilitate certain catalytic steps, it also presents unique challenges that necessitate careful optimization of reaction conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] Mastery of these reactions with substrates like this compound allows for the rapid generation of molecular diversity, accelerating the discovery of novel pharmaceuticals and functional materials.[1]

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and rational protocol design. The process is a catalytic cycle that typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][3] This is often the rate-determining step, and its efficiency is heavily influenced by the choice of supporting ligand.

  • Transmetalation (for Suzuki/Sonogashira) or Associative Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the bromide on the palladium center.[3] This step requires activation by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

The electronic properties of the ligands and substrate are paramount. For an electron-rich aryl bromide like ours, bulky, electron-rich phosphine ligands are often required to promote both the initial oxidative addition and the final reductive elimination steps.[4]

Palladium_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation / Associative Exchange C->D E Ar-Pd(II)L2-Nu D->E F Reductive Elimination E->F F->A ArNu Ar-Nu F->ArNu ArBr Ar-Br ArBr->B NuM Nu-M / Nu-H NuM->D

Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[5]

Causality and Experimental Choices
  • Catalyst & Ligand: The electron-rich nature of this compound necessitates a catalyst system capable of efficiently cleaving the strong C-Br bond. Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] It is paired with a bulky, electron-rich biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[4]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is chosen.[6] It is crucial for activating the boronic acid partner in the transmetalation step. Its solubility in aqueous/organic solvent mixtures facilitates the reaction.

  • Solvent System: A mixture of a high-boiling point organic solvent like 1,4-dioxane and water is ideal. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 mmol, 214.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous 1,4-dioxane and deionized water via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow start Start: Assemble Reagents in Schlenk Flask inert Evacuate & Backfill with N₂/Ar (3x) start->inert solvent Add Dioxane & Water inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute, & Extract with EtOAc monitor->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Representative Data
Coupling Partner (Arylboronic acid)Catalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid2100692
4-Methoxyphenylboronic acid290895
3-Pyridinylboronic acid2.51001285
2-Thiopheneboronic acid290688

Yields are representative and may vary based on scale and purification efficiency.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[7]

Causality and Experimental Choices
  • Catalyst & Ligand: This reaction often requires a more specialized catalyst system. A palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is often used. For coupling with primary or secondary amines, a highly active, bulky phosphine ligand like BrettPhos is exceptionally effective. It facilitates the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is critical to deprotonate the amine coupling partner without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a standard and effective choice.

  • Solvent: A non-polar, aprotic solvent like toluene is preferred to prevent interference with the strong base and to achieve the necessary reaction temperatures.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 mmol, 214.1 mg)

  • Amine (primary or secondary, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • BrettPhos (0.025 mmol, 13.4 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous)

Procedure:

  • In a glovebox, add NaOt-Bu to a dry Schlenk flask.

  • Outside the glovebox, add this compound, Pd₂(dba)₃, and BrettPhos to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the liquid amine coupling partner via syringe. If the amine is a solid, add it in step 2.

  • Stir the reaction mixture vigorously and heat to 100-110 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 8-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[8][9]

Causality and Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system.[10] A palladium catalyst, such as Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride), facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne.[9] Copper-free variations exist but often require different ligands or conditions.[8][11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.

  • Solvent: While the amine base can be the solvent, an anhydrous co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often used to ensure solubility of all components.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 mmol, 214.1 mg)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N, 5 mL, anhydrous)

  • Tetrahydrofuran (THF, 5 mL, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-8 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) to remove the copper catalyst and amine salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yields: For electron-rich substrates, incomplete oxidative addition can be an issue. Consider switching to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) or a more active precatalyst. Ensure the reaction is scrupulously free of oxygen.

  • Debromination: A common side reaction is the hydrodebromination of the starting material. This can be minimized by using rigorously anhydrous solvents and ensuring the reaction is not overheated or run for an excessive amount of time.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid (Glaser coupling in Sonogashira) can occur. Using the correct stoichiometry and ensuring a properly deoxygenated environment can mitigate this. For Sonogashira reactions, copper-free conditions can also prevent alkyne dimerization.[11]

Conclusion

This compound is a highly versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of complex molecules. The protocols detailed in this guide provide a robust starting point for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid progress in drug discovery and materials science programs.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]

  • Mohd Tajudin, S. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Canevari, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available at: [Link]

  • Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Shafiq, Z., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

  • Rostami, A., & Ghorbani-Choghamarani, A. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. International Journal of Molecular Sciences. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Le-Bras, J., & Muzart, J. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. Organic Process Research & Development. Available at: [Link]

  • Kumar, P., & Kumar, S. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Kokis, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Ghaffari, M. A., et al. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wang, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

  • Bai, L., et al. (2004). Suzuki-Miyaura coupling reactions using phosphite ligands. Topics in Catalysis. Available at: [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • Mohd Tajudin, S. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. Available at: [Link]

  • Miao, H., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • Rossi, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-N,N,4-trimethylaniline with various boronic acids. This substrate presents a specific "dual-threat" challenge in catalysis:

  • Electronic Deactivation: The strongly electron-donating dimethylamino group (

    
    ) increases electron density on the aryl ring, significantly raising the activation energy required for the oxidative addition step.
    
  • Steric Hindrance: The ortho-methyl group (position 4) relative to the bromine (position 3) creates steric bulk that impedes transmetallation.

Successful coupling requires a catalyst system that is both electron-rich (to facilitate oxidative addition) and bulky (to enforce reductive elimination). This note moves beyond generic "tetrakis" conditions to recommend Buchwald-type precatalysts as the primary standard.

Substrate Analysis

PropertySpecification
Compound Name This compound
Structure Aniline derivative with Br at C3, Me at C4, NMe2 at C1
Electronic State Electron-Rich (Deactivated): The N,N-dimethyl group is a strong resonance donor (

= -1.7), making the C-Br bond stronger and less electrophilic.
Steric State Moderately Hindered: The C4-Methyl group is ortho to the reaction site.
Key Risk Protodeboronation: Slow oxidative addition allows the boronic acid to degrade (protodeboronate) before entering the catalytic cycle.

Mechanistic Logic & Catalyst Selection

To overcome the substrate's reluctance to undergo oxidative addition, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Why not

    
    ?  Triphenylphosphine is not electron-rich enough to drive oxidative addition on this deactivated ring, leading to low conversion and high homocoupling of the boronic acid.
    
  • The Solution (SPhos/XPhos):

    • SPhos: Excellent for ortho-substituted aryl halides due to its flexibility.

    • XPhos: Superior for highly electron-rich substrates due to its extreme electron-donating character.

    • Precatalysts (Pd-G2/G3/G4): We recommend using pre-formed precatalysts (e.g., XPhos Pd G2) to ensure a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with

      
       + Ligand mixing.
      
Mechanistic Pathway Visualization

CatalyticCycle cluster_0 Critical Failure Point LPd Active Catalyst (L-Pd(0)) OxAdd Oxidative Addition (Rate Limiting Step) LPd->OxAdd + this compound Complex1 Ar-Pd(II)-Br OxAdd->Complex1 Slow due to e- rich ring TransMet Transmetallation (Sterically Sensitive) Complex1->TransMet BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->LPd Regenerates Catalyst

Figure 1: Catalytic cycle highlighting Oxidative Addition as the rate-determining step due to the electron-rich nature of the aniline ring.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Robust)

Recommended for scale-up (100 mg to 10 g) and valuable intermediates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%) or SPhos Pd G2 (if the boronic acid is also hindered).

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times. Crucial: Oxygen poisons the electron-rich phosphine.

  • Solvent Addition: Add the this compound (dissolved in the organic solvent portion if solid, or neat if liquid) via syringe, followed by the degassed solvent mixture (Toluene/Water).

    • Concentration: Aim for 0.1 M to 0.25 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 80°C - 100°C for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The starting bromide is electron-rich and will likely have a distinct UV signature compared to the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: The "General Screening" (Cost-Effective)

Recommended for initial hit-finding or when Buchwald precatalysts are unavailable.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME/Water (3:1)

  • Temperature: 90°C

  • Note: Expect slower reaction times (overnight) and potentially lower yields if the boronic acid is unstable.

Troubleshooting & Optimization

Use this self-validating logic table to diagnose issues:

ObservationRoot CauseCorrective Action
No Reaction (SM remaining) Oxidative Addition failure.Switch from

to XPhos Pd G2 . Increase temperature to 110°C (switch solvent to n-Butanol or Toluene).
Protodeboronation (Ar-H formed) Boronic acid unstable; Reaction too slow.1. Add boronic acid in portions.2. Switch base to weaker

or anhydrous

.3. Use MIDA boronates for slow release.
Homocoupling (Ar-Ar) Oxygen leak or low catalyst activity.Ensure rigorous degassing. Check catalyst color (should not be black precipitate immediately).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand shedding).Add 1-2 mol% free ligand (e.g., XPhos) to stabilize the Pd species.
Workflow Visualization

Workflow Start Start: Weigh Solids (Catalyst, Base, Boronic Acid) Inert Inert Cycle (3x) Vac/Argon Start->Inert Liquid Add Liquids (Solvent + Substrate) Inert->Liquid Heat Heat to 80-100°C (2-4 Hours) Liquid->Heat Check LCMS Check Heat->Check Workup Workup & Purify Check->Workup Complete Optimize Switch to Protocol B (See Troubleshooting) Check->Optimize Incomplete

Figure 2: Operational workflow for the cross-coupling reaction.

Safety & Handling

  • This compound: Like most anilines, treat as toxic by inhalation and skin contact. Potential for methemoglobinemia. Use nitrile gloves and work in a fume hood.

  • Palladium Catalysts: Heavy metal waste segregation required.

  • Boronic Acids: Generally low toxicity, but handle as chemical irritants.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos and XPhos as superior ligands for hindered/electron-rich substrates.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

    • Context: Detailed analysis of protodeboronation mechanisms and mitigation str
  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

    • Context: Protocols for using G2/G3 prec

Optimization of Heck Coupling Parameters for Sterically Hindered, Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-Bromo-N,N,4-trimethylaniline

Executive Summary & Substrate Analysis

Objective: To establish a robust, high-yielding protocol for the palladium-catalyzed vinylation (Heck Reaction) of this compound.

The Substrate Challenge: Researchers working with This compound face a "double-deactivation" paradox that causes standard Heck conditions (e.g., Pd/PPh3/MeCN) to fail or stall:

  • Steric Hindrance (The Ortho Effect): The bromine atom at C3 is flanked by a methyl group at C4. This ortho-substitution creates significant steric bulk, impeding the approach of the Palladium(0) species during the oxidative addition step.

  • Electronic Deactivation: The

    
    -dimethylamino group is a strong electron-donating group (EDG). While it is meta to the bromine, it increases the overall electron density of the arene ring. Electron-rich aryl halides are inherently less electrophilic, making the oxidative addition of Pd(0) into the C-Br bond—the rate-determining step—energetically demanding.
    

Strategic Solution: To overcome these barriers, the reaction conditions must utilize electron-rich, bulky phosphine ligands (to drive oxidative addition) or phase-transfer additives (Jeffery conditions) to stabilize the catalytic cycle at the elevated temperatures (


) required to force the reaction.
Mechanistic Workflow & Logic

The following diagram illustrates the critical decision points in the catalytic cycle specific to this substrate.

HeckCycle cluster_danger Failure Mode: Catalyst Death Start Substrate: This compound OxAdd Step 1: Oxidative Addition (Rate Determining Step) Requires: Electron-Rich Ligand Start->OxAdd Pd(0)L2 insertion Coord Step 2: Olefin Coordination Steric crowding at Pd center OxAdd->Coord + Alkene PdBlack Pd Black Precipitation (Ligand dissociation) OxAdd->PdBlack If T > 120C & Ligand is weak Insert Step 3: Migratory Insertion Regioselectivity defined here Coord->Insert Syn-insertion Elim Step 4: Beta-Hydride Elimination Product Release Insert->Elim Regen Step 5: Reductive Elimination Base regenerates Pd(0) Elim->Regen - Product Regen->OxAdd Cycle Repeats

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich/hindered nature of the substrate.

Recommended Protocols

Two distinct protocols are provided. Protocol A is the "Workhorse" method, balancing cost and reliability. Protocol B is the "High-Performance" method for cases where Protocol A yields <50%.

Protocol A: The "Modified Standard" (Pd/P(o-tol)3)

Best for: Initial screening and scale-up where cost is a factor.

Rationale: Triphenylphosphine (


) is often too sterically unencumbered and electronically neutral for this substrate. Tri(o-tolyl)phosphine (

)
is bulky and forms a highly active mono-phosphine Pd species that accommodates the ortho-methyl group on the substrate.
ComponentReagentEquiv/Conc.Role
Catalyst Palladium(II) Acetate (

)
5 mol%Precursor (reduced in situ).
Ligand Tri(o-tolyl)phosphine (

)
10-15 mol%Bulky ligand to stabilize Pd and facilitate insertion.
Base Triethylamine (

)
2.0 - 3.0 equivScavenges HBr; reduces Pd(II) to Pd(0).
Solvent DMF or DMAc0.2 MHigh boiling point polar aprotic is mandatory.
Temp

-Activation energy threshold.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene coupling partner (1.2–1.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.10 equiv).
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Inject anhydrous DMF (degassed) via syringe, followed by Triethylamine (2.5 equiv).

  • Reaction: Heat the block to

    
    . Stir vigorously (1000 rpm).
    
    • Visual Check: The solution should turn dark orange/brown but remain clear. If black precipitate forms immediately, the ligand load is too low.

  • Monitoring: Check via HPLC/TLC at 4 hours. If conversion is <20%, raise temp to

    
    .
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .
Protocol B: The "Jeffery" Conditions (Ligand-Free/Phase Transfer)

Best for: Highly hindered substrates where phosphines fail to coordinate effectively.

Rationale: This method utilizes Tetrabutylammonium bromide (TBAB) .[1] The bromide ions stabilize "naked" Pd nanoparticles, while the quaternary ammonium salt acts as a phase transfer catalyst, often accelerating reactions of electron-rich bromides significantly.

ComponentReagentEquiv/Conc.Role
Catalyst

5 mol%Source of Pd.
Additive TBAB (Tetra-n-butylammonium bromide)1.0 equivStabilizes Pd-clusters; Phase transfer.
Base Potassium Carbonate (

)
2.5 equivInorganic base prevents amine poisoning.
Solvent DMF0.2 MEssential for solubility of inorganic base.
Temp

-Often works at slightly lower temps than Protocol A.

Step-by-Step Procedure:

  • Combine aryl bromide (1.0 equiv), alkene (1.5 equiv),

    
     (5 mol%), TBAB (1.0 equiv), and anhydrous 
    
    
    
    (2.5 equiv) in a reaction tube.
  • Purge with inert gas.

  • Add DMF.[2][3]

  • Heat to

    
    .
    
  • Note: This reaction mixture will be heterogeneous (solid base). Vigorous stirring is critical.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition (Ligand dissociation).Switch to Protocol B (Jeffery conditions) or increase Ligand:Pd ratio to 4:1.
No Reaction (0% Conv) Oxidative addition failure.Increase Temp to

. Switch ligand to P(t-Bu)3 (highly electron-rich).
Low Yield (<30%) Product inhibition or side reactions.Add Silver salts (

) to sequester halides (halide abstraction pathway).
Regio-isomers Electronic vs. Steric mismatch.Use bidentate ligands like dppf to enforce geometry, though rate may decrease.
References
  • TCI Chemicals. "Palladium(II) Acetate-catalyzed Heck Reaction: Practical Example." TCI Topics, 2021. Link

  • Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides and bromides: The role of P(t-Bu)3." Journal of the American Chemical Society, 2001.[2] (Seminal work on electron-rich/hindered substrates).[4]

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996. (Basis for Protocol B).
  • Organic Chemistry Portal. "Heck Reaction: Mechanism and Conditions." Link

  • Knowles, J. P., & Whiting, A. "The Mizoroki-Heck reaction: Recent developments and applications." Royal Society of Chemistry, 2023. Link

Sources

synthesis of triarylamines from 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

1.1 The Substrate Challenge The synthesis of triarylamines (TAAs) from 3-Bromo-N,N,4-trimethylaniline presents a specific set of electronic and steric challenges that disqualify standard "textbook" coupling protocols.

  • Electronic Deactivation: The substrate features a dimethylamino group (–NMe₂) at the meta position relative to the bromine. While meta substituents exert less resonance influence than para substituents, the overall electron-rich nature of the aniline ring increases the electron density at the C-Br bond. This raises the activation energy required for the Oxidative Addition (OA) step of the catalytic cycle, making the aryl bromide less reactive than electron-deficient counterparts (e.g., bromobenzonitrile).

  • Steric Hindrance (The Ortho Effect): The presence of a methyl group at the 4-position (ortho to the bromine at position 3) creates significant steric bulk. This hinders the approach of the palladium center during oxidative addition but, more critically, it destabilizes the square-planar intermediate required for Reductive Elimination (RE) .

1.2 The Catalytic Solution To overcome these barriers, this protocol utilizes a Third-Generation Buchwald Precatalyst System .

  • Ligand Selection (RuPhos): We utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).

    • Why: The bulky dicyclohexyl and diisopropoxy groups create a "pocket" that facilitates the reductive elimination of bulky triarylamines, which is often the rate-determining step for sterically congested substrates.

    • Electronic Boost: The electron-rich phosphine center accelerates the difficult oxidative addition into the electron-rich aryl bromide bond.

  • Base Selection (NaOtBu): Sodium tert-butoxide is selected over weaker bases (like carbonates) to ensure rapid deprotonation of the secondary amine coupling partner, preventing the accumulation of dormant Pd-amine complexes.

Critical Reagent Selection & Preparation

ReagentRoleCritical Quality Attribute (CQA)
This compound ElectrophilePurity >98%; free of isomeric impurities (e.g., 2-bromo isomers) which react at different rates.
Diarylamine (e.g., Diphenylamine) NucleophileMust be dry. Water content >0.1% can stall the catalytic cycle by hydrolyzing the active Pd species.
RuPhos LigandStore under Argon. While air-stable as a solid, oxidized ligand (phosphine oxide) shuts down catalysis.
Pd₂(dba)₃ Catalyst PrecursorHigh Risk: Commercial batches often contain free dba or Pd nanoparticles. Recrystallize from CHCl₃/Acetone if the color is not deep purple/black.
NaOtBu BaseHygroscopic. Must be handled in a glovebox or dispensed from a fresh bottle under N₂ flow. White powder only; yellow/brown indicates decomposition.
Toluene (Anhydrous) SolventSparged with Argon for 30 mins prior to use. Oxygen is a poison to the phosphine ligand.

Detailed Protocol: Synthesis of Triarylamines

Scale: 1.0 mmol (scalable to 50 mmol with active cooling) Reaction Time: 4–16 Hours Temperature: 100°C – 110°C

Phase A: Reactor Setup (Inert Atmosphere)
  • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under high vacuum.

  • Backfill with Argon (repeat 3x).

  • Note: If using a Glovebox, skip step 1-2 and weigh all solids directly inside.

Phase B: Reagent Loading
  • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd).

  • Add RuPhos (37.3 mg, 0.08 mmol, 8 mol%).

    • Scientist's Note: A Ligand:Pd ratio of 2:1 (relative to Pd metal) or 4:1 (relative to Pd dimer) is crucial to stabilize the monoligated Pd(0) species.

  • Add This compound (214 mg, 1.0 mmol, 1.0 equiv).

  • Add Diarylamine (e.g., Diphenylamine) (1.2 mmol, 1.2 equiv).

  • Add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

    • Caution: Add the base last to minimize interaction with the catalyst before the solvent is added.

Phase C: Reaction Initiation
  • Add Anhydrous Toluene (4.0 mL, 0.25 M concentration).

    • Concentration Logic: Higher concentration (0.25–0.5 M) favors the bimolecular oxidative addition step.

  • Seal the vessel immediately with a Teflon-lined septum cap.

  • Place in a pre-heated oil block at 110°C . Stirring rate: >800 RPM.

    • Visual Check: The solution should turn from dark purple/red to a golden/brown orange within 30 minutes. A persistent black precipitate indicates catalyst decomposition (Pd black formation).

Phase D: Workup & Purification
  • Cool to Room Temperature (RT).

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts (NaBr) and Pd residues.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% Et₃N if the product is acid-sensitive, though triarylamines are generally robust).

    • Mobile Phase: Hexanes/EtOAc gradient (typically 95:5 to 90:10). The triarylamine product is usually highly non-polar and elutes early.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the RuPhos ligand on the rate-limiting steps for this specific substrate.

BuchwaldHartwig cluster_legend Key Mechanistic Drivers PreCat Pd₂(dba)₃ + RuPhos ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Ligand Exchange Heat OxAdd Oxidative Addition (Rate Slowed by e- rich Ring) ActiveCat->OxAdd + this compound PdII_Ar L-Pd(II)-Ar(Br) OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (NaOtBu) PdII_Ar->AmineBind + Diarylamine + Base (-NaBr) PdII_Amido L-Pd(II)-Ar(NAr₂) AmineBind->PdII_Amido RedElim Reductive Elimination (Facilitated by RuPhos Sterics) PdII_Amido->RedElim Critical Step RedElim->ActiveCat Regeneration Product Triarylamine Product RedElim->Product note1 RuPhos e- richness boosts Ox. Addition note2 RuPhos Bulk accelerates Red. Elim.

Caption: Figure 1. The Pd/RuPhos catalytic cycle. The ligand's electron density counteracts the substrate's deactivation during Oxidative Addition, while its steric bulk forces the bulky Triarylamine product off the metal center during Reductive Elimination.

Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • Look for the disappearance of the distinct aromatic protons of the starting bromide.

    • Diagnostic Signal: The N-methyl protons (singlet, ~2.9 ppm) and the C-methyl protons (singlet, ~2.3 ppm) will shift slightly upfield due to the increased shielding from the new aromatic rings.

  • MS (ESI/APCI): Triarylamines ionize well in positive mode [M+H]⁺.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O₂)Ensure Toluene is sparged, not just "bottled anhydrous." Use a glovebox if possible.
Starting Material Remains Incomplete Oxidative AdditionIncrease Temp to 120°C. Switch to XPhos ligand (more active for some TAAs).
Protodehalogenation (Ar-Br

Ar-H)

-Hydride Elimination or Solvent H-abstraction
Solvent is too wet (proton source) or reaction is overheated without amine consumption. Dry solvent over molecular sieves.
Product is Blue/Green Oxidation of TriarylamineTriarylamines are easily oxidized to radical cations (Wurster's salts). Add a trace of hydrazine or store under N₂.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry. (Note: While titled Cu, this paper establishes the steric parameters for RuPhos class ligands).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (The definitive guide on ligand selection).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. (2025).[2] "Safety Data Sheet: this compound." (Verified for toxicity data).

Sources

The Strategic Utility of 3-Bromo-N,N,4-trimethylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of 3-Bromo-N,N,4-trimethylaniline as a versatile synthetic intermediate in medicinal chemistry. While direct therapeutic applications of this specific molecule are not prominent, its true value lies in its role as a highly functionalized building block for the synthesis of complex bioactive molecules. We will explore its strategic importance, key chemical transformations, and provide detailed, field-proven protocols for its utilization in drug discovery workflows. The causality behind experimental choices, the inherent logic of the protocols, and the strategic advantages conferred by its unique substitution pattern will be elucidated for researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of a Polysubstituted Aniline

In the landscape of drug discovery, substituted anilines are a cornerstone scaffold, found in a vast array of approved therapeutics, particularly in oncology and infectious diseases.[1] However, the aniline motif is not without its challenges; it is often susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity.[2] The strategic deployment of specifically substituted anilines is therefore a critical tactic in modern medicinal chemistry to mitigate these risks while retaining desirable pharmacological activity.

This compound emerges as a building block of significant interest precisely because its substitution pattern is designed to address these challenges. It offers a trifecta of functionalities:

  • A Tertiary Aryl Amine (N,N-dimethyl): The dimethylation of the amine nitrogen blocks metabolic N-oxidation and N-acetylation, common pathways for primary and secondary anilines that can lead to clearance or toxicity issues.[3][4] This enhances metabolic stability.

  • An Ortho-Methyl Group (4-methyl): This group provides a steric and electronic handle that can influence the conformation of the molecule, modulate lipophilicity, and serve as a key interaction point within a protein binding pocket.

  • A Reactive Handle (3-bromo): The bromine atom is strategically positioned for participation in robust and versatile cross-coupling reactions, serving as a reliable anchor point for introducing molecular complexity.[1]

This guide will focus on the practical application of this building block, primarily through the two most impactful cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Physicochemical and Reactivity Profile

Understanding the core properties of this compound is essential for its effective use. While extensive experimental data for this specific compound is limited, we can infer its properties from closely related analogs.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₁₂BrN-
Molecular Weight 214.11 g/mol -
Appearance Likely a yellow to brown liquid or low-melting solidBased on analogs like 3-Bromo-4-methylaniline.
Basicity (pKa) Weakly basicThe N,N-dimethyl group is basic, but its basicity is reduced by the electron-withdrawing effect of the aromatic ring.[5]
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene). Insoluble in water.Inferred from general properties of substituted anilines.
Key Reactive Sites 1. C-Br Bond: Primary site for Pd-catalyzed cross-coupling. 2. Aromatic Ring: Can undergo further electrophilic aromatic substitution, though deactivated by the bromine.[6][7][8]

graph TD {
A[this compound] --> B{C-Br Bond};
A --> C{N,N-dimethyl Group};
A --> D{Aromatic Ring};
B --> E["Suzuki-Miyaura (C-C Coupling)"];
B --> F["Buchwald-Hartwig (C-N Coupling)"];
B --> G["Other Couplings (e.g., Sonogashira, Heck)"];
C --> H["Modulates Basicity & Metabolism"];
D --> I["Potential for Further Functionalization"];
subgraph "Key Reactivity"
    B; C; D;
end

subgraph "Primary Synthetic Applications"
    E; F; G;
end

style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124
style C fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#202124
style D fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

}

Caption: Core reactive sites of this compound.

Application in C-C Bond Formation: The Suzuki-Miyaura Coupling

Expertise & Causality: The formation of biaryl and aryl-heteroaryl linkages is a foundational strategy in the design of kinase inhibitors, which often target the ATP-binding pocket.[9] The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7] Using this compound as the aryl halide partner allows for the direct installation of the metabolically-stabilized dimethylamino-tolyl moiety onto a diverse range of cores.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, general method for coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 - 0.05 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv), aqueous solution (e.g., 2M)

  • Solvent: 1,4-Dioxane, Toluene, or DMF

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Inerting: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M) via syringe. Follow with the addition of the aqueous base (e.g., 2M K₂CO₃, 2.5 equiv). The base is critical for activating the boronic acid to facilitate transmetalation to the palladium center.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours. For sluggish reactions, microwave irradiation (100-140 °C) can significantly accelerate the coupling.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

Expertise & Causality: The introduction of nitrogen-containing groups is fundamental to drug design, profoundly influencing properties like solubility, pKa, and the ability to form hydrogen bonds with a biological target.[11] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds that has largely superseded older, harsher methods.[6][12] Employing this compound in this reaction allows for the coupling of a wide variety of primary and secondary amines, amides, and N-heterocycles to the aniline core. This is exemplified by the synthesis of the blockbuster drug Imatinib, which utilizes a related palladium-catalyzed C-N coupling with a substituted 3-bromo-4-methylaniline derivative.[13]

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the arylation of a representative amine with this compound. The choice of ligand and base is crucial and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Amine or N-Heterocycle (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst: A G2, G3, or G4 Buchwald Precatalyst (e.g., RuPhos-Pd-G3, 0.01 - 0.05 equiv) is highly recommended for reliability and air-stability. Alternatively, a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) can be used.[14]

  • Base: NaOt-Bu, KOt-Bu, or LHMDS (1.4 - 2.0 equiv). LHMDS can be particularly effective for substrates with sensitive functional groups.[14]

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 equiv) and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to ~0.2 M concentration).

  • Reaction: Seal the vessel tightly and heat to 80-110 °C. The use of pre-catalysts often leads to faster reaction times, typically 1-8 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired arylated amine product.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Strategic Rationale in Drug Design

The choice to use this compound is a deliberate one, aimed at designing molecules with improved drug-like properties.

Mitigating Metabolic Liabilities: Primary anilines are often flagged as "structural alerts" due to their propensity for metabolic N-oxidation by cytochrome P450 enzymes, which can form reactive nitroso species. The N,N-dimethyl group on our title compound physically blocks this pathway. While N-demethylation can still occur, it is often a slower metabolic process and represents a "soft spot" that can be tuned, rather than a pathway to overtly toxic metabolites.[8]

G cluster_0 Primary Aniline Metabolism cluster_1 Tertiary Aniline Metabolism A Primary Aniline (Ar-NH2) B N-Oxidation (CYP450) A->B C Reactive Nitroso Species (Ar-N=O) Potential Toxicity B->C G Secondary Amine Metabolite D This compound E N-Oxidation Pathway Blocked D->E F N-Demethylation (Slower Pathway) D->F F->G

Caption: Contrasting metabolic fates of primary vs. tertiary anilines.

Tuning Physicochemical Properties: The combination of the N,N-dimethyl, methyl, and bromo groups provides a specific lipophilic and steric profile. In structure-activity relationship (SAR) studies, this building block can be used to probe pockets in a target protein that favor this particular arrangement. By replacing a less substituted aniline, a medicinal chemist can systematically evaluate the impact of increased metabolic stability and altered electronics on potency and pharmacokinetics.

Conclusion

This compound is a high-value synthetic intermediate for medicinal chemists. Its pre-installed metabolic block (the N,N-dimethyl group) and versatile synthetic handle (the bromine atom) make it an efficient tool for rapidly generating libraries of complex molecules with potentially improved safety and pharmacokinetic profiles. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig coupling reactions provide reliable pathways for its incorporation into diverse molecular scaffolds, accelerating the journey from hit identification to lead optimization in modern drug discovery programs.

References

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3219-3230. Available at: [Link]

  • Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available at: [Link]

  • Boulahjar, R., et al. (2008). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry, 16(15), 7181-7191. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14838. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • Al-Hujran, T. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 123. Available at: [Link]

  • Google Patents. (2013). CN101735196B - Method for synthesizing Imatinib.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Xu, F., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4324. Available at: [Link]

  • Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(6), 2827-2840. Available at: [Link]

  • Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Scott, M. D. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 430-434. Available at: [Link]

  • Masuda, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 67(4), 221-230. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Available at: [Link]

  • ResearchGate. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at: [Link]

  • Asghar, M. N., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(17), 3108. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Stalińska, J., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(11), 4443. Available at: [Link]

  • ResearchGate. (2012). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Supporting Information for: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (2017). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase. Available at: [Link]

  • Farnaby, W., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. Available at: [Link]

  • Wikipedia. N,N-Dimethylaniline. Available at: [Link]

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Application Note: Precision Synthesis of Asymmetric Triarylamine HTMs Using 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Bromo-N,N,4-trimethylaniline (CAS: 53104-16-8) as a critical building block in the synthesis of asymmetric triarylamine-based Hole Transport Materials (HTMs).[1]

Executive Summary & Chemical Profile

In the development of organic semiconductors (OLEDs, OPVs, and Perovskite Solar Cells), This compound serves as a specialized electrophile.[1] Unlike symmetric building blocks, this molecule introduces structural asymmetry and steric tuning via its ortho-bromo-methyl motif.[1]

Key Mechanistic Advantages:
  • Steric Twist: The steric repulsion between the C3-Bromine (and subsequent amine substitution) and the C4-Methyl group forces a non-planar conformation.[1] This suppresses crystallinity in the final HTM, promoting the formation of stable amorphous films—a critical requirement for long-lifetime OLEDs.[1]

  • Electronic Tuning: The para-dimethylamino group acts as a strong electron donor, raising the HOMO level to facilitate hole injection from anodes (ITO/Au).[1]

  • Asymmetry: It allows for the stepwise construction of "Janus-type" triarylamines, where electron density can be graded across the molecule.[1]

Chemical Specifications
PropertySpecificationCriticality
IUPAC Name This compoundIdentity
CAS No. 53104-16-8Sourcing
MW 214.10 g/mol Stoichiometry
Appearance Viscous oil / Low-melting solidHandling (Warm gently to dispense)
Purity (GC) >98.0% (Synthesis Grade)Remove isomers before coupling
Purity (Device) >99.9% (Sublimed)Required for final device integration

Core Protocol: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[1]

This protocol describes the coupling of this compound with a secondary amine (e.g., Carbazole or Diphenylamine derivatives) to synthesize a high-mobility HTM.[1]

Experimental Logic (The "Why")[1]
  • Catalyst System (Pd₂(dba)₃ / P(t-Bu)₃): We utilize a bulky, electron-rich phosphine ligand.[1] The steric bulk of the ortho-methyl group on the substrate requires a highly active catalyst to facilitate oxidative addition and reductive elimination.[1]

  • Base (NaOtBu): A strong, bulky base is preferred to deprotonate the amine without engaging in nucleophilic attack on the aryl ring.[1]

  • Solvent (Toluene): Non-polar solvents minimize hydrodebromination side reactions common with electron-rich aryl halides.[1]

Step-by-Step Methodology
Phase A: Reagent Preparation
  • Drying: Dry Toluene over Na/Benzophenone or pass through an activated alumina column.[1] Water content must be <50 ppm.[1]

  • Degassing: Sparge toluene with Argon for 30 minutes. Oxygen poisons the Pd(0) species.[1]

  • Substrate Prep: If this compound has solidified, warm to 40°C to liquefy. Weigh 1.0 eq (e.g., 2.14 g, 10 mmol).[1]

Phase B: The Coupling Reaction
  • Charge Reactor: In a glovebox or under counter-flow Argon, add:

    • Electrophile: this compound (1.0 eq)[1]

    • Nucleophile: Bis(4-methoxyphenyl)amine (1.05 eq) [Example Secondary Amine]

    • Base: Sodium tert-butoxide (1.5 eq)

    • Catalyst: Pd₂(dba)₃ (1.5 mol%)[1]

    • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) (1.0 M in toluene, 6 mol%) or XPhos (3 mol%).[1]

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Thermal Cycle:

    • Seal the vessel (Schlenk tube or pressure vial).[1][2]

    • Heat to 100°C for 12–18 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 9:1).[1] The starting bromide spot (high Rf) should disappear.[1] The product will be a highly fluorescent spot under UV365.[1]

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash with Ethyl Acetate.[1][2]

Phase C: Purification (Crucial for Semiconductors)[1]
  • Flash Chromatography: Silica gel (neutral).[1] Eluent gradient: Hexane -> 5% DCM/Hexane.[1]

    • Note: Trace amines can streak on silica.[1] Pre-treat column with 1% Triethylamine if necessary.[1]

  • Recrystallization: Dissolve in minimum hot Ethanol/Toluene (1:1), cool slowly to -20°C.

  • Sublimation (Final Step): For device fabrication, the material must be purified via vacuum gradient sublimation (10⁻⁶ Torr, Source T: ~180–220°C depending on MW).[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from precursor selection to device integration, highlighting the critical control points.

G Start 3-Bromo-N,N,4- trimethylaniline Coupling Buchwald-Hartwig Coupling (Pd Catalyst + Amine) Start->Coupling + Secondary Amine + NaOtBu, Toluene, 100°C Intermediate Crude Triarylamine Intermediate Coupling->Intermediate Workup (Celite Filter) Purification 1. Silica Column 2. Recrystallization Intermediate->Purification Remove Pd & Ligands Sublimation High-Vac Sublimation (>99.9% Purity) Purification->Sublimation Remove Volatiles/Solvent Device OLED / OPV Device Integration Sublimation->Device Vapor Deposition

Figure 1: Synthetic workflow for transforming this compound into device-grade semiconductor material.

Quality Control & Characterization Standards

To ensure the material is suitable for electronic applications, the following metrics must be met.

TechniqueParameterAcceptance CriteriaPurpose
1H NMR (500 MHz) Aromatic RegionSharp singlets/doublets, no aliphatic impuritiesConfirm structure & solvent removal
HPLC (Reverse Phase) Purity>99.5% AreaDetect synthesis byproducts (homocoupling)
TGA (Thermal Gravimetry) T_d (5% loss)>300°CEnsure thermal stability for evaporation
Cyclic Voltammetry HOMO LevelReversible oxidation waveVerify hole-transport capability

Expert Tip: Pay close attention to the residual Palladium content.[1] For OLEDs, Pd content must be <5 ppm as it acts as a luminescence quencher and charge trap.[1] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended for final validation.[1]

Safety & Handling Protocol

  • Toxicity: this compound is an aniline derivative.[1] It is toxic by inhalation, ingestion, and skin contact.[1] It may cause methemoglobinemia (blue skin/lips).[1]

  • Engineering Controls: All weighing and transfers must be performed in a fume hood or glovebox.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.[1]

  • Spill Management: Absorb with sand/vermiculite.[1] Do not use bleach (may form chloroamines); use mild soapy water for surface cleaning.[1]

References

  • Buchwald, S. L., & Hartwig, J. F. (2000).[1] Palladium-Catalyzed C-N Bond Formation.[1][3] Wiley Online Library.[1] Link[1]

  • Thesen, M., et al. (2010).[1] Synthesis of Triarylamine-Based Hole Transport Materials. Journal of Materials Chemistry. Link

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2023).[1][2] Material Safety Data Sheet: Aniline Derivatives. Link

Sources

Application Notes and Protocols for the Lithiation of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Lithiated Anilines

3-Bromo-N,N,4-trimethylaniline is a valuable substituted aniline intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure offers multiple reaction sites, but the ability to selectively functionalize the aromatic ring is key to its utility. Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, transforms the relatively inert aromatic ring into a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide variety of electrophiles.

This document provides a detailed experimental guide for the lithiation of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step procedure grounded in established organometallic principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and safety considerations.

Reaction Principle: A Tale of Two Pathways - Directed ortho-Metalation vs. Lithium-Halogen Exchange

The lithiation of this compound presents a fascinating case of regiochemical control. Two primary pathways can be envisioned: Directed ortho-Metalation (DoM) and lithium-halogen exchange.

  • Directed ortho-Metalation (DoM) : The N,N-dimethylamino group is a powerful directing metalation group (DMG).[1][2] It can coordinate to the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position.[2][3][4]

  • Lithium-Halogen Exchange : This is a rapid reaction where the lithium atom of an organolithium reagent exchanges with a halogen atom on an organic substrate.[5][6] The rate of exchange typically follows the trend I > Br > Cl.[6] This process is driven by the formation of a more stable organolithium species.

In the case of this compound, the bromine atom is positioned meta to the directing N,N-dimethylamino group. The ortho positions relative to the DMG are C2 and C6. Therefore, a competition exists between deprotonation at C2 (or C6) via DoM and lithium-bromine exchange at C3. Generally, lithium-halogen exchange is significantly faster than DoM, especially at low temperatures.[6] Thus, the expected major product of the reaction with n-butyllithium at -78 °C is the 2-lithio-5-bromo-N,N,4-trimethylaniline intermediate via bromine-lithium exchange.

Experimental Protocol: Lithiation of this compound

This protocol details the generation of the lithiated intermediate followed by a representative electrophilic quench with a generic electrophile.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere, away from light.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailablePyrophoric; handle with extreme care under inert atmosphere.[7][8][9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be anhydrous and inhibitor-free.[3]
Generic Electrophile (e.g., Aldehyde, Ketone)Reagent GradeCommercially AvailableEnsure it is anhydrous.
Saturated Aqueous Ammonium Chloride (NH4Cl)Reagent GradeN/AFor quenching the reaction.[10]
Diethyl Ether (Et2O)ACS GradeN/AFor extraction.
Brine (Saturated Aqueous NaCl)N/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeN/AFor drying.
Argon or Nitrogen GasHigh PurityN/AFor inert atmosphere.
Dry Ice/Acetone BathN/AN/AFor maintaining -78 °C.
Equipment
  • Flame-dried or oven-dried round-bottom flask with a magnetic stir bar.[11][12]

  • Septa and needles.

  • Schlenk line or glovebox for inert atmosphere operations.[11]

  • Syringes for liquid transfer.

  • Low-temperature thermometer.

Step-by-Step Procedure

1. Reaction Setup: a. Place a magnetic stir bar into a 100 mL three-neck round-bottom flask. b. Flame-dry the flask under vacuum or oven-dry it at 120 °C for several hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[11][12] c. Equip the flask with a rubber septum, a glass stopper, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

2. Reagent Addition: a. Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe or as a solid if applicable. b. Add anhydrous THF to achieve a concentration of approximately 0.3 M. c. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.[13]

3. Lithiation: a. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. It is crucial to keep the needle tip below the surface of the solution to prevent localized warming and potential side reactions.[13] b. Monitor the internal temperature to ensure it does not rise significantly. c. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[13] The solution may change color, indicating the formation of the organolithium species.

4. Electrophilic Quench: a. Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[13] b. After the addition is complete, allow the reaction mixture to stir at -78 °C for another 1-2 hours. c. Slowly warm the reaction to room temperature and let it stir for an additional 2-4 hours.

5. Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.[10] c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

6. Purification: a. The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Visualizing the Workflow

The following diagram illustrates the key steps in the lithiation and quenching process.

Lithiation_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_lithiation 3. Lithiation (Li-Br Exchange) cluster_quench 4. Electrophilic Quench cluster_workup 5. Work-up & Purification Setup Flame-dried Flask under Inert Gas Add_Substrate Add this compound & Anhydrous THF Setup->Add_Substrate Cool Cool to -78 °C Add_Substrate->Cool Add_nBuLi Slowly Add n-BuLi (1.1 eq) at -78 °C Cool->Add_nBuLi Stir_Lithiation Stir for 1h at -78 °C Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile (1.2 eq) at -78 °C Stir_Lithiation->Add_Electrophile Warm_Stir Warm to RT & Stir Add_Electrophile->Warm_Stir Quench_Reaction Quench with sat. aq. NH4Cl Warm_Stir->Quench_Reaction Extract Extraction with Et2O Quench_Reaction->Extract Purify Purification Extract->Purify

Caption: Experimental workflow for the lithiation of this compound.

Safety and Handling Considerations

Organolithium reagents like n-butyllithium are highly pyrophoric and will ignite spontaneously on contact with air and moisture.[7][8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves when handling organolithium reagents.[7]

  • Inert Atmosphere: All operations must be carried out under an inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[7][11] All glassware must be rigorously dried.[11][12]

  • Handling and Dispensing: Use well-maintained, air-tight syringes or cannulas for transferring organolithium solutions.[7][9]

  • Quenching: Residual organolithium reagents must be quenched safely. Small amounts can be quenched by slow addition to a beaker of isopropanol. For larger quantities, consult specific institutional guidelines.

  • Emergency Preparedness: Keep a Class D fire extinguisher, dry sand, or powdered lime readily accessible in case of a fire.[7]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete lithiationEnsure the n-BuLi is properly titrated and active. Extend the lithiation time or slightly increase the equivalents of n-BuLi.
Moisture in the reactionUse freshly dried solvents and flame-dry all glassware immediately before use.
Mixture of Products Competing DoMWhile less likely at -78 °C, ensure the temperature is strictly maintained. Lowering the temperature further could improve selectivity.
Side reactions with electrophileAdd the electrophile slowly at -78 °C. Ensure the electrophile is pure and anhydrous.
Reaction does not initiate Inactive n-BuLiUse a fresh bottle of n-BuLi or titrate the existing solution.
Poor quality starting materialPurify the this compound before use.

Conclusion

The lithiation of this compound via lithium-halogen exchange is a robust and efficient method for generating a versatile aryllithium intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of air and moisture, researchers can achieve high yields of the desired functionalized products. The principles of both directed ortho-metalation and lithium-halogen exchange must be understood to predict and control the regiochemical outcome of such transformations. Adherence to strict safety protocols is paramount when working with pyrophoric organolithium reagents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • chemeurope.com. (n.d.). Directed ortho metalation.
  • (2017). Standard Lithiation–Borylation A user's guide.
  • (n.d.). Directed (ortho) Metallation.
  • Bailey, D., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium.
  • ResearchGate. (n.d.). Highly effective synthesis of model 6‐substitued‐2‐bromo‐N,N‐dimethylanilines 4 starting from commercially available sulfanilamide 3.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Bailey, W. F., et al. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Timmons, M. (2002). Directed Ortho-Metalation of Dimethylarylamines. TopSCHOLAR.
  • MySkinRecipes. (n.d.). 2-Bromo-N,N,4-trimethylaniline.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Beilstein Journal of Organic Chemistry. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands.
  • Beilstein Journal of Organic Chemistry. (n.d.). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors.
  • Organic Syntheses Procedure. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester.
  • Fisher Scientific. (n.d.). Protecting n-Butyllithium from Air and Moisture.
  • (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • (n.d.). lithium halogen exchange #1 revised.
  • Reddit. (2021). Li Halogen Exchange?.

Sources

Application Note: Optimized Synthesis of Grignard Reagents from Electron-Rich Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Grignard reagents from electron-rich aryl halides, such as 3-Bromo-N,N,4-trimethylaniline , presents a distinct kinetic challenge. The strong electron-donating effects of the dimethylamino and methyl groups increase the electron density of the aromatic ring, significantly raising the activation energy required for the oxidative insertion of magnesium into the carbon-bromine bond.

This guide details two validated protocols:

  • Method A (Magnesium-Halogen Exchange): The recommended high-precision route using i-PrMgCl·LiCl (Turbo Grignard).[1] This method operates under mild conditions (-15°C to 0°C), eliminates the hazardous induction period, and ensures functional group tolerance.

  • Method B (Direct Insertion): A classical approach optimized with chemical activation (Iodine/Dibromoethane) for cost-sensitive, large-scale applications where cryogenic conditions are impractical.

Pre-Synthesis Analysis: The Substrate

Target Molecule: this compound Chemo-Physical Profile:

  • Electronic Character: Highly Electron-Rich. The -N(Me)₂ group (meta to Br) and -Me group (ortho to Br) donate electron density into the ring.

  • Reactivity Implication: The C-Br bond is strengthened relative to bromobenzene. The resulting carbanion is destabilized, making direct oxidative addition with Mg(0) sluggish.

  • Safety Risk: "Sleeping" reactions.[2] The high activation barrier often leads chemists to apply excess heat. Once the passive oxide layer on the Mg breaches, the accumulated thermal energy and unreacted substrate trigger a runaway exotherm.

Mechanistic Pathway Visualization

G cluster_legend Pathway Logic Start 3-Bromo-N,N,4- trimethylaniline Direct_Path Method B: Direct Insertion (High Ea, Risk of Wurtz) Start->Direct_Path THF, Reflux Exchange_Path Method A: Mg-Halogen Exchange (i-PrMgCl·LiCl) Start->Exchange_Path THF, -15°C Mg_Solid Mg(0) Surface (Passivated) Mg_Solid->Direct_Path Activation (I2) Product Target Grignard Reagent Direct_Path->Product Slow Initiation Intermediate_A Ate-Complex Intermediate Exchange_Path->Intermediate_A Fast Exchange Intermediate_A->Product Thermodynamic Drive

Figure 1: Comparative pathways for Grignard formation. Method A (Green) offers a lower-energy, kinetically controlled route compared to the high-barrier Method B (Red).

Protocol A: Magnesium-Halogen Exchange (Recommended)

This method utilizes the "Turbo Grignard" reagent (i-PrMgCl[1]·LiCl).[3][4][5][6] The presence of LiCl breaks up polymeric magnesium aggregates, increasing the solubility and reactivity of the organometallic species.

Advantages:

  • Safety: No induction period; reaction is stoichiometric and immediate.

  • Yield: Minimizes Wurtz homocoupling (Ar-Ar) side products.

  • Conditions: Performed at low temperature (-15°C), preserving sensitive functionality.

Materials
  • Substrate: this compound (1.0 equiv, dry).

  • Reagent: i-PrMgCl[1][7][8][9]·LiCl (1.3 M in THF, 1.1 equiv).

  • Solvent: Anhydrous THF (water content <50 ppm).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Flush with Argon for 15 minutes while cooling to room temperature.

  • Substrate Solvation:

    • Charge the flask with this compound (e.g., 10 mmol, 2.14 g).

    • Add anhydrous THF (10 mL, 1M concentration relative to substrate).

    • Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.

  • Exchange Reaction:

    • Add i-PrMgCl[8][9]·LiCl solution (1.3 M in THF, 8.5 mL, 11 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Note: Maintain internal temperature below -10°C.

  • Maturation:

    • Allow the mixture to stir at -10°C to 0°C for 30–60 minutes.

    • Monitoring: Aliquot 0.1 mL, quench with MeOH, and analyze by GC-MS or HPLC. Conversion is complete when the starting bromide is <2%.

  • Utilization:

    • The resulting Grignard reagent is ready for immediate electrophile addition at 0°C.

Protocol B: Enhanced Direct Insertion (Classical)

Use this method only if i-PrMgCl is unavailable or cost-prohibitive. Success relies heavily on proper activation of the magnesium surface.

Materials
  • Magnesium: Turnings or shavings (1.2 equiv). Avoid powder unless using Rieke conditions.

  • Activator: Iodine crystal (one small chip) AND 1,2-Dibromoethane (0.05 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Procedure
  • Activation (The "Dry Stir"):

    • Place Mg turnings (12 mmol, 0.29 g) in a flame-dried 2-neck flask under Argon.

    • Add a magnetic stir bar and stir vigorously (dry) for 10 minutes to mechanically fracture the oxide layer.

  • Chemical Activation:

    • Add just enough THF to cover the Mg turnings.

    • Add one crystal of Iodine.[2][3] Heat gently with a heat gun until the iodine vaporizes and the solution turns brown.

    • Wait for the brown color to fade to colorless/grey (indicates Mg-I bond formation).

  • Initiation:

    • Dissolve this compound (10 mmol) in THF (10 mL).

    • Add 10% of this solution to the Mg suspension.

    • Add 2 drops of 1,2-dibromoethane (entrainment agent).

    • Heat the mixture to 60°C. Watch for turbidity (cloudiness) and spontaneous boiling (exotherm).

    • Critical Safety Check: If no exotherm occurs after 5 minutes, DO NOT add more substrate. Sonicate the flask or add a fresh "seed" of pre-formed Grignard.

  • Propagation:

    • Once initiation is confirmed (steady reflux without external heat), add the remaining substrate solution dropwise over 30 minutes.

    • Maintain a gentle reflux.

  • Completion:

    • Reflux for an additional 1–2 hours. The solution should be dark grey/brown.

Analytical Quality Control: Titration

Never assume the theoretical concentration. Grignard reagents degrade over time.[2]

Method: Salicylaldehyde Phenylhydrazone Titration (Love's Method)[6]

  • Indicator: Salicylaldehyde phenylhydrazone.[4][5][10]

  • Mechanism: The indicator has an acidic proton. The Grignard deprotonates it, causing a vivid color shift from Yellow to Bright Orange .

Protocol:

  • Weigh ~0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.

  • Dissolve in 5 mL dry THF.

  • Add the Grignard solution dropwise via a precision syringe.

  • Endpoint: The solution turns bright orange and persists.

  • Calculation:

    
    
    

Troubleshooting Guide

IssueDiagnosisCorrective Action
No Reaction (Method B) Passivated Mg surface.Add 5 drops of DIBAL-H (activator) or use Method A.
Wurtz Coupling (Ar-Ar) Localized high concentration.Dilute substrate further; increase stir rate; lower temperature.
Precipitate Formation Solubility limit reached.Add anhydrous LiCl (0.5 equiv) to break aggregates (Knochel effect).
Low Titration Yield Moisture contamination.Check solvent water content (Karl Fischer). Flame-dry glassware again.

References

  • Knochel, P., et al. (2003).[8][11] "A New Turbo-Grignard Reagent for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents." Angewandte Chemie International Edition.

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science.

Sources

Application Notes & Protocols: Strategic Catalyst and Ligand Selection for the Cross-Coupling of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and practical protocols for the selection of catalysts and ligands in palladium-catalyzed cross-coupling reactions involving 3-bromo-N,N,4-trimethylaniline. This substrate, characterized by its electron-rich nature and moderate steric hindrance, serves as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. We will delve into the mechanistic rationale behind catalyst system selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to guide researchers toward successful and reproducible outcomes. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice.

Introduction: The Synthetic Utility of this compound

This compound is a versatile synthetic intermediate. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The dimethylamino and methyl groups are electron-donating, which influences the reactivity of the aryl bromide. The ortho-methyl group to the bromine introduces a degree of steric hindrance that must be considered when selecting an appropriate catalyst system.[2][3] Understanding how to effectively couple this substrate is crucial for the synthesis of a wide range of target molecules.[4]

The Palladium-Catalyzed Cross-Coupling Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[6] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[5][6][7]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the Pd(II) center.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[5][6]

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Palladium Cross-Coupling Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L_n (Palladacycle) B->C + Ar-X D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L_n D->E + R-M H M-X (Byproduct) D->H F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Principles of Catalyst and Ligand Selection

The success of a cross-coupling reaction hinges on the judicious selection of the palladium source and, most critically, the ancillary ligand.

  • Palladium Precursors: Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ are reduced in situ to the active Pd(0) species.[4] Alternatively, air-stable Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly.[8] The choice often depends on the specific reaction and the need for in situ catalyst formation.

  • The Role of Ligands: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[9] For a substrate like this compound, the following ligand characteristics are important:

    • Electron-rich ligands tend to accelerate the oxidative addition step.[10]

    • Bulky (sterically hindered) ligands promote the reductive elimination step and can help prevent catalyst deactivation.[10][11] Given the ortho-methyl group on our substrate, bulky ligands are often beneficial.

    • Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands, such as DPPF and Xantphos, can significantly impact catalyst stability and activity.[4][12]

Application Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an aryl halide.[5][8] For this compound, the electron-donating groups can make oxidative addition more challenging, necessitating a well-chosen catalyst system.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand is often effective for sterically hindered and electron-rich aryl bromides.[6] We will present two options: a classic Pd(PPh₃)₄ system and a more modern system using a biarylphosphine ligand like XPhos, which is known for its high activity with challenging substrates.[6][13]

  • Base: A base is required to activate the boronic acid for transmetalation.[5][6] K₃PO₄ is a moderately strong base that is often effective and compatible with a wide range of functional groups.[14][15]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture is commonly used to ensure solubility of the reagents and facilitate the reaction.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ParameterSystem A (Classic)System B (High-Activity)
Pd Precursor Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand - (included in precursor)XPhos (2-4 mol%)
Base K₃PO₄ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane or TolueneToluene/Water (e.g., 10:1)
Temperature 80-100 °C80-100 °C

Step-by-Step Protocol (System B):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.).

  • Add the degassed solvent (Toluene/Water, 10:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][16][17] The steric hindrance around the bromine and the nitrogen of the substrate can make this transformation challenging, often requiring specialized, bulky phosphine ligands.[18][19]

Rationale for Component Selection:

  • Catalyst System: The development of bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") has been critical for the success of this reaction.[11][20] Ligands like BrettPhos or RuPhos are designed to facilitate both the oxidative addition and reductive elimination steps with sterically demanding substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Ligand_Selection_Workflow Start Start: Coupling of This compound Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki (C-C) Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald C-N Sonogashira Sonogashira (C-C≡) Coupling_Type->Sonogashira C-C≡ Suzuki_Ligand Use Bulky Monophosphine (e.g., XPhos, SPhos) or Pd(PPh3)4 Suzuki->Suzuki_Ligand Buchwald_Ligand Use Bulky Biarylphosphine (e.g., BrettPhos, RuPhos) Buchwald->Buchwald_Ligand Sonogashira_Ligand Use PPh3 with Cu(I) cocatalyst or NHC ligands Sonogashira->Sonogashira_Ligand End Proceed to Protocol Suzuki_Ligand->End Buchwald_Ligand->End Sonogashira_Ligand->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: You are attempting to couple 3-Bromo-N,N,4-trimethylaniline . This is not a standard Suzuki coupling; it represents a "perfect storm" of deactivating factors for the Palladium catalytic cycle.

  • Steric Hindrance (The Ortho Effect): The methyl group at position 4 is ortho to the bromine at position 3. This creates significant steric bulk, hindering the approach of the Palladium catalyst during the oxidative addition step and preventing planar alignment during transmetallation.

  • Electronic Deactivation: The molecule contains two Electron Donating Groups (EDGs): a strong dimethylamino group (

    
    ) and a methyl group. These increase the electron density of the benzene ring, making the 
    
    
    
    bond less electrophilic and significantly slowing down the Oxidative Addition (the rate-determining step).

The Solution Strategy: Standard catalysts like


 or simple phosphines will likely result in recovered starting material or protodehalogenation (reduction of Br to H). You require a Bulky, Electron-Rich Ligand  system (Buchwald-type) to force oxidative addition and facilitate reductive elimination.

Critical Parameter Optimization (FAQs)

Q1: My reaction stalls with unreacted starting material. Why isn't working?

A:


 lacks the electron density to insert into your electron-rich 

bond.
  • The Fix: Switch to SPhos or XPhos .

  • The Science: These Dialkylbiaryl phosphine ligands serve two roles:

    • Electron Richness: The dicyclohexyl/di-tert-butyl phosphine moiety makes the Pd center highly nucleophilic, accelerating oxidative addition into your electron-rich aniline.

    • Steric Bulk: The biaryl backbone prevents the formation of inactive bis-ligated complexes (

      
      ), maintaining the highly active mono-ligated species (
      
      
      
      ).
Q2: I am seeing "Protodehalogenation" (Mass M-79/80, replacement of Br with H). How do I stop this?

A: This is the most common failure mode for this substrate. It indicates that Transmetallation is too slow compared to side reactions (like


-hydride elimination from the solvent or ligand).
  • The Fix:

    • Increase Boronic Acid: Use 1.5 to 2.0 equivalents.

    • Base Selection: Switch to

      
        (Tribasic Potassium Phosphate). It buffers the reaction better than carbonates, preventing base-catalyzed decomposition of the boronic acid.
      
    • Water Concentration: Ensure a precise ratio of water (e.g., 4:1 or 10:1). Suzuki coupling requires water for the base to activate the boron, but too much can promote side reactions if the organic solubility is poor.

Q3: Should I use a Precatalyst or generate the catalyst in situ?

A: Use a Precatalyst (e.g., SPhos Pd G2 or G3) .

  • Why: Generating the active species from

    
     or 
    
    
    
    requires reduction and ligand exchange, which can be inconsistent. Precatalysts release the active
    
    
    species immediately and quantitatively upon heating, ensuring high activity before the substrate degrades.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed specifically for This compound .

Reagents
  • Substrate: 1.0 equiv (this compound)

  • Boronic Acid: 1.5 equiv (Aryl/Heteroaryl boronic acid)

  • Catalyst: 2–4 mol% SPhos Pd G2 (or XPhos Pd G2)

  • Base: 3.0 equiv

    
     (finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1)

  • Concentration: 0.2 M (with respect to the bromide)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Bromide, Boronic Acid,

    
    , and SPhos Pd G2 precatalyst.
    
  • Degas (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Oxygen inhibits the reduction of Pd(II) to Pd(0) and promotes homocoupling.

  • Add Solvents: Syringe in the degassed Toluene and degassed Water.

  • Heat: Place in a pre-heated block at 80–100 °C . Vigorous stirring (1000 rpm) is essential for biphasic mixtures.

  • Monitor: Check via HPLC/UPLC after 2 hours.

    • If stalled: Add 1 mol% more catalyst.

    • If dehalogenation observed: Lower temp to 60 °C and extend time.

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
No Conversion (SM only) Oxidative Addition FailureSwitch ligand to XPhos or RuPhos . Increase temp to 110 °C.
Product + Des-Bromo (H-Aniline) Slow TransmetallationIncrease Boronic Acid (2.0 eq). Switch solvent to n-Butanol (anhydrous conditions sometimes help if water is the H-source).
Homocoupling (Ar-Ar) Oxygen ContaminationDegas solvents more thoroughly (sparge with Ar for 20 mins).
Black Precipitate (Pd Black) Catalyst DecompositionLigand is detaching. Lower temperature or increase Ligand:Pd ratio (if not using G2/G3 precatalyst).

Visualizations

Diagram 1: The Steric/Electronic Challenge & Ligand Solution

This diagram illustrates why standard conditions fail and how the SPhos ligand overcomes the specific barriers presented by your substrate.

SuzukiMechanism Substrate This compound (Substrate) Barrier BARRIER: Steric Clash (4-Me) & Electron Rich Ring Substrate->Barrier OxAdd Oxidative Addition (Rate Determining Step) Barrier->OxAdd Facilitated by Electron-Rich Ligand Fail FAILURE: Unreacted SM or Dehalogenation Barrier->Fail StdCat Standard Catalyst (Pd(PPh3)4) StdCat->Barrier Cannot Penetrate Buchwald Buchwald Catalyst (SPhos-Pd-G2) Buchwald->Barrier Overcomes TransMet Transmetallation (Base Mediated) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Success SUCCESS: Biaryl Product RedElim->Success

Caption: Mechanistic pathway highlighting the necessity of bulky, electron-rich ligands (SPhos) to overcome the specific steric and electronic barriers of the trimethylaniline substrate.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose reaction failures quickly.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result1 Only Starting Material Start->Result1 Result2 Des-Bromo Product (Protodehalogenation) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Fix1 Action: Switch Ligand (Try XPhos or RuPhos) Result1->Fix1 Oxidative Addition Failed Fix2 Action: Increase Boronic Acid & Check Water Ratio Result2->Fix2 Transmetallation Slow Fix3 Action: Improve Degassing (Remove O2) Result3->Fix3 Oxidative Homocoupling

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on crude mixture analysis.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Catalyst for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[1]

  • Sigma-Aldrich. (2024). "Buchwald Phosphine Ligands User Guide."

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1]

  • BenchChem. (2025). "Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure and Properties."

Sources

troubleshooting failed Buchwald-Hartwig amination of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: BHT-2602 Topic: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Bromo-N,N,4-trimethylaniline Senior Application Scientist: Dr. Gemini

Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges with the palladium-catalyzed C-N cross-coupling of this compound. Our goal is to provide you with a logical, in-depth framework for diagnosing issues and optimizing your reaction for success.

The substrate , this compound, is an electron-rich aryl bromide. While the bromine provides good reactivity for oxidative addition, the electron-donating nature of the two methyl groups and the dimethylamino group can influence the catalytic cycle. This guide addresses these specific substrate effects within a broader troubleshooting context.

Visual Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level decision-making process for diagnosing a failed or low-yielding reaction.

Buchwald_Troubleshooting_Workflow cluster_start cluster_analysis Step 1: Analyze Crude Reaction Mixture cluster_sm_intact Step 2a: Starting Material Intact cluster_sm_consumed Step 2b: Starting Material Consumed cluster_end Start Reaction Failed (Low Yield / No Product) Analyze Analyze Crude Mixture (LC-MS, GC-MS, NMR) Start->Analyze SM_Consumed Starting Material (SM) Consumed? Analyze->SM_Consumed Check_Reagents Verify Reagent Quality & Inert Conditions SM_Consumed->Check_Reagents No Byproducts Identify Byproducts SM_Consumed->Byproducts Yes Optimize_Catalyst Screen Catalyst System (Ligand/Precatalyst) Check_Reagents->Optimize_Catalyst Optimize_Temp Increase Temperature Optimize_Catalyst->Optimize_Temp Success Successful Reaction Optimize_Temp->Success Debromination Debromination (Hydrodehalogenation)? Byproducts->Debromination Degradation Other Degradation Products? Byproducts->Degradation Debromination->Degradation No Optimize_Base Screen Base (Weaker/Different Cation) Debromination->Optimize_Base Yes Degradation->Optimize_Catalyst No Optimize_Solvent Change Solvent Degradation->Optimize_Solvent Yes Optimize_Base->Success Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion. My starting materials are recovered unchanged. What should I check first?

Answer: This scenario typically points to a fundamental issue with the catalytic cycle's initiation, most often the generation of the active Pd(0) species or the oxidative addition step.

Causality & Actionable Advice:

  • Inactive Catalyst: The most common culprit is catalyst deactivation or failure to form the active L-Pd(0) species.

    • Palladium Source: If you are using Pd(OAc)₂ or Pd₂(dba)₃, the in situ reduction to Pd(0) may be failing.[1] It is highly recommended to switch to a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle).[2] These rapidly and reliably generate the active catalyst upon exposure to a base.[2]

    • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[3] Solvents must be anhydrous and thoroughly degassed before use.[4]

    • Ligand Integrity: Phosphine ligands can be susceptible to oxidation. Use fresh, high-purity ligands. If your ligand is a solid, ensure it has been stored properly under inert gas.

  • Insufficient Temperature: The oxidative addition of your aryl bromide to the Pd(0) center is the first committed step of the cycle. While aryl bromides are generally reactive, electron-rich systems can sometimes require more thermal energy.

    • Temperature Screening: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C, especially if using a high-boiling solvent like toluene or dioxane.[2][5]

Q2: My starting aryl bromide is consumed, but I'm not getting my desired product. Instead, I see the debrominated arene (N,N,4-trimethylaniline). What is causing this?

Answer: The formation of a hydrodehalogenated (in this case, debrominated) byproduct is a well-known side reaction in the Buchwald-Hartwig amination.[6] It competes with the desired C-N reductive elimination.

Causality & Actionable Advice:

  • β-Hydride Elimination Pathway: This side reaction can occur from an arylpalladium amide intermediate, particularly if the reductive elimination step is slow.[6]

  • Base-Induced Decomposition: Certain combinations of strong bases and solvents can promote debromination.[7]

    • Base Selection: The most common base, sodium tert-butoxide (NaOtBu), is very strong and can sometimes promote this side reaction. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] These bases are often sufficient for the reaction and can minimize side pathways.

    • Solvent Effects: The choice of solvent can influence the prevalence of side reactions.[7] If you are using a polar aprotic solvent like DMF or DMAc, which have been shown to sometimes promote debromination, consider switching to a non-polar aromatic solvent like toluene or an ether like dioxane.[7][8]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are designed to accelerate the rate of reductive elimination, which is the product-forming step.[6] This increased rate can help outcompete the β-hydride elimination pathway. If you are using a less bulky ligand (e.g., PPh₃), switching to a modern Buchwald or Hartwig ligand (see table below) is critical.

Q3: The reaction is sluggish and stalls at partial conversion. What factors could be limiting the reaction?

Answer: Stalling suggests a loss of catalytic activity over time or poor reagent solubility.

Causality & Actionable Advice:

  • Catalyst Deactivation: The active catalyst can be deactivated by impurities or by forming stable, off-cycle complexes.[9] Heteroaromatic substrates are particularly known for causing catalyst deactivation, but coordinating groups on any substrate can be problematic.[9]

    • Increase Catalyst Loading: While not ideal for process chemistry, a simple diagnostic is to increase the catalyst loading from a typical 1-2 mol% to 4-5 mol%.[10] If this pushes the reaction to completion, it strongly suggests a deactivation issue.

    • Use a More Robust Ligand: Ligands like GPhos have been specifically designed to resist deactivation pathways that affect earlier-generation ligands.[9]

  • Reagent Solubility: Insolubility is a frequently underestimated cause of poor reaction performance.[2] The base, in particular, is often only sparingly soluble.

    • Solvent Screening: If your starting materials or the palladium complex are not fully soluble at the reaction temperature, the reaction will be slow. Test alternative solvents like CPME, t-AmOH, or a mixture of solvents.[2]

    • Base Particle Size & Agitation: For heterogeneous inorganic bases, the particle size and surface area are critical. Grinding the base (e.g., K₃PO₄) to a fine powder before use can increase the reaction rate.[2] Ensure agitation is vigorous enough to keep the base suspended.[2]

Q4: My reaction turns black, and I get a complex mixture of products. What does this signify?

Answer: The formation of black precipitates is almost always indicative of palladium black, which results from the aggregation and precipitation of the Pd(0) catalyst from the solution.[11] This is a common catalyst death pathway.

Causality & Actionable Advice:

  • Ligand Dissociation/Decomposition: The phosphine ligand is crucial for stabilizing the soluble, monomeric Pd(0) species. If the ligand dissociates or decomposes, the unprotected palladium atoms will rapidly aggregate.

    • Check Ligand:Palladium Ratio: For reactions where the catalyst is generated in situ (e.g., from Pd₂(dba)₃), ensure the L:Pd ratio is appropriate, typically ranging from 1.1:1 to 2:1. Using a well-defined precatalyst avoids this issue.

    • Temperature Control: Excessively high temperatures can accelerate ligand decomposition. While heating is often necessary, avoid exceeding 120 °C unless required.

    • Switch to a More Stable Ligand: Biaryl phosphine ligands are generally more robust and less prone to dissociation than simple trialkyl- or triarylphosphines.

Parameter Optimization Tables

When initial troubleshooting fails, a systematic optimization of reaction parameters is necessary. The following tables provide starting points based on established literature.

Table 1: Ligand Selection for Electron-Rich Aryl Bromides

Ligand ClassExample LigandsKey Characteristics & Use Cases
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosHighly active, general-purpose ligands. Excellent for promoting fast reductive elimination and minimizing side reactions.[6] A primary choice for challenging substrates.
Josiphos-type CYPF-tBuFerrocene-based ligands, known for high efficiency in coupling a wide range of substrates, including heteroaryls.[12]
Carbene Ligands (NHCs) IPr, SIMesOffer high thermal stability and are effective for coupling aryl chlorides, but also highly active for bromides. Can be a good alternative if phosphines are problematic.

Table 2: Base Selection Guide

BasepKa (Conjugate Acid)Common SolventsNotes & Considerations
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFVery strong, highly effective. The default choice for many systems. Can be too harsh for base-sensitive functional groups and may promote debromination.[2]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Toluene, THFExtremely strong base. Useful for deprotonating weakly acidic amines. Can also act as an ammonia equivalent after hydrolysis.[6]
Potassium Phosphate (K₃PO₄) ~12.3Dioxane, t-AmOH, TolueneWeaker, non-nucleophilic base. Excellent choice for substrates with sensitive functional groups (e.g., esters). Requires good agitation.[2]
Cesium Carbonate (Cs₂CO₃) ~10.3Dioxane, TolueneWeaker base with good solubility in some organic solvents. Often used in milder reaction conditions.[2]

Optimization Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol serves as a robust starting point for the amination of this compound.

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) under an inert atmosphere (e.g., in a glovebox).[3]

  • Reagent Addition: Seal the vial with a septum. Remove from the glovebox and add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[3]

  • Amine Addition: Add the desired amine coupling partner (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[3]

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.[3][13]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

Protocol 2: Parallel Screening of Ligands and Bases

When the general protocol fails, a parallel screen is the most efficient way to identify optimal conditions.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials in a heating block).

  • Stock Solutions: To ensure consistency, prepare stock solutions of the aryl bromide and the amine in the chosen solvent (e.g., toluene).

  • Dispensing Solids: In a glovebox, dispense the chosen palladium source (e.g., Pd₂(dba)₃) and a panel of different ligands (e.g., XPhos, RuPhos, SPhos) into designated vials. In separate rows/columns, dispense a panel of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

  • Dispensing Liquids: Add the stock solutions of the starting materials to each vial.

  • Reaction & Analysis: Seal the plate/vials, heat to the desired temperature, and stir for a set time (e.g., 18 hours). After cooling, quench all reactions and analyze the outcomes by high-throughput LC-MS to determine the relative conversion and product formation in each condition.

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available at: [Link]

  • Tor-Filip, H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv. Available at: [Link]

  • MacKenzie, D. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.). Organic Process Research & Development. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Available at: [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. (2019). Royal Society of Chemistry. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Available at: [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. (2020). ACS Catalysis. Available at: [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-3BR-NMe2-Coupling Subject: Suppression of Homocoupling Byproducts in Pd-Catalyzed Cross-Couplings Molecule: 3-Bromo-N,N,4-trimethylaniline (CAS: 53104-16-8 / 1622608-84-5)

Executive Summary: The Substrate Challenge

Welcome to the Technical Support Center. You are likely referencing this guide because your cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) with This compound are yielding significant homocoupling byproducts (dimerization) rather than the desired cross-coupled product.

The Root Cause Analysis

This substrate presents a "Perfect Storm" for catalytic failure due to two synergistic factors:

  • Electronic Deactivation: The dimethylamino group (

    
    ) at the para position relative to the methyl (and meta to the bromine) is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making the C-Br bond stronger and significantly slowing down the Oxidative Addition (OA)  step, which is often the rate-determining step (RDS).
    
  • Steric Hindrance: The methyl group at position 4 is ortho to the bromine at position 3. This steric bulk hinders the approach of the Palladium catalyst, further retarding OA.

The Consequence: When Oxidative Addition is slow, the active Pd(0) species sits idle. In the presence of oxygen or specific additives, this idle catalyst diverts to side cycles, causing the nucleophile (e.g., boronic acid) to homocouple. Alternatively, if the catalyst does insert, the hindered environment can slow Transmetallation, leading to disproportionation and electrophile dimerization (Ullmann-type coupling).

The Mechanics of Failure (Visualized)

The following diagram illustrates where your reaction is likely exiting the productive cycle and entering the homocoupling "death spiral."

G Pd0 Active Catalyst Pd(0)L2 OA_Complex Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OA_Complex Slow OA (Steric/Electronic Barrier) O2_Leak O2 Contamination Pd0->O2_Leak Idle Catalyst ArBr Substrate: This compound ArBr->OA_Complex Ullmann Electrophile Dimerization (Ar-Ar) OA_Complex->Ullmann Disproportionation (Slow Transmetallation) Transmet Transmetallation OA_Complex->Transmet Productive Path Boronic_Homo Boronic Acid Homocoupling (Ar'-Ar') O2_Leak->Boronic_Homo Glaser/Oxidative Coupling RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product Ar-Ar' RedElim->Product

Figure 1: Catalytic diversion pathways. The combination of steric bulk and electron density slows the Oxidative Addition and Transmetallation steps, creating windows of opportunity for homocoupling side-reactions.

Troubleshooting Guide

Identify your specific byproduct scenario below to find the corrective action.

Scenario A: Homocoupling of the Boronic Acid (Ar'-Ar')

You see the dimer of your coupling partner, not the aniline.

ParameterDiagnosisCorrective Action
Atmosphere Oxygen Leak. Oxygen promotes the oxidative homocoupling of boronic acids (Glaser-type) mediated by Pd(II).Strict Degassing. Sparging with Argon for 5 mins is insufficient. Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >20 mins. Perform reaction in a sealed vial or glovebox.
Stoichiometry Excess Boronic Acid. You are adding too much nucleophile to compensate for slow reaction, fueling the side reaction.Reduce Boronic Acid equivalents to 1.1 - 1.2 eq . Add the boronic acid slowly (syringe pump) to keep instantaneous concentration low.
Catalyst Inactive Catalyst. The Pd is not engaging the Aniline, so it chews up the Boronic Acid instead.Switch to a Pre-catalyst (e.g., XPhos Pd G4) rather than Pd(OAc)₂ or Pd(PPh₃)₄. Pre-catalysts generate active Pd(0) immediately.
Scenario B: Homocoupling of the Aniline (Ar-Ar)

You see the dimer of this compound.

ParameterDiagnosisCorrective Action
Solvent Reductive Environment. Alcohols (MeOH, EtOH, iPrOH) can act as reductants, promoting Ullmann-type coupling.Switch to non-protic, polar solvents like 1,4-Dioxane , Toluene , or THF . If water is needed for base solubility, use a biphasic system (Toluene/H₂O).
Ligand Ligand Exchange. Monodentate ligands (PPh₃) can dissociate, allowing two Ar-Pd-Br species to bridge and eliminate Ar-Ar.Use Bidentate Ligands (e.g., dppf, dppe) or bulky Buchwald Ligands (XPhos, SPhos) that sterically prevent the formation of bis-aryl Pd complexes.
Base Base-Mediated Reduction. Excess strong base can facilitate reduction of the Pd(II) species.Switch to a milder base like K₃PO₄ or Cs₂CO₃ instead of alkoxides (NaOtBu).

The "Gold Standard" Protocol

Objective: Cross-coupling of this compound with minimal homocoupling.

This protocol utilizes SPhos or XPhos , which are specifically designed to facilitate the oxidative addition of hindered, electron-rich aryl chlorides/bromides while preventing homocoupling through their immense steric bulk.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: XPhos Pd G4 (2-3 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation (The "Dry" Step):

    • In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and Base .

    • Crucial: If using a discrete catalyst (Pd G4), add it now. If generating in-situ, add the Ligand (XPhos) now but keep Pd(OAc)₂ separate until degassing is complete.

  • Degassing (The "Clean" Step):

    • Add the 1,4-Dioxane/Water solvent mixture.

    • Seal the vial with a septum.

    • Sparge with Argon/Nitrogen via a needle submerged in the liquid and a vent needle for 15-20 minutes . Do not skip this.

  • Catalyst Activation:

    • If using in-situ generation, quickly remove the septum (under positive Ar flow), add the Pd(OAc)₂ , and reseal.

  • Reaction:

    • Heat the block to 80-100°C .

    • Note: Due to the steric hindrance of the 4-methyl group, this reaction requires thermal energy. Room temperature protocols will likely stall.

    • Monitor via LCMS at 1 hour. If the starting material (SM) is unconsumed but no homocoupling is seen, increase temp to 110°C.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water/brine.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: Immediate black precipitation ("Pd Black") indicates catalyst decomposition. The ligands are not stabilizing the Pd(0) effectively. This is common with PPh₃.[1] Switch to XPhos or SPhos , which bind tightly to Pd and prevent aggregation.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this substrate. The rapid heating profile minimizes the time the catalyst spends in the "warm-up" phase where side reactions often occur. Try 100°C for 30 minutes.

Q: I see a peak with Mass = [Substrate - Br + H]. What is this? A: This is the Hydrodehalogenation byproduct (N,N,4-trimethylaniline). It occurs when the reaction involves a hydride source (often from the solvent, like ethanol, or trace impurities). Ensure your solvents are anhydrous and high-purity (HPLC grade).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][3][4][5][6] Wiley-VCH. (Foundational text on mechanism and side reactions).[7]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

catalyst deactivation issues with 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Cross-Coupling Topic: Troubleshooting 3-Bromo-N,N,4-trimethylaniline Case ID: #RXN-3Br-TMAn-001

Executive Summary: The "Deactivation Triad"

You are likely reading this because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Heck) with This compound has stalled at <20% conversion or yielded inconsistent results.

This substrate presents a "perfect storm" for Palladium (Pd) catalyst deactivation, which we define as the Deactivation Triad :

  • Electronic Deactivation: The electron-rich N,N-dimethylamino group (Hammett

    
    ) increases electron density on the ring, making the C-Br bond difficult to break (slow Oxidative Addition).
    
  • Steric Hindrance: The methyl group at the 4-position is ortho to the bromine at the 3-position. This creates a steric wall that physically impedes the Pd center from approaching the C-Br bond.

  • Lewis Base Poisoning: The tertiary amine nitrogen is a competent Lewis base that can coordinate to electrophilic Pd(II) species, sequestering the catalyst in an inactive "off-cycle" resting state.

This guide provides the diagnostic logic and recovery protocols to overcome these barriers.

Part 1: Diagnostic Flowchart

Before altering your conditions, determine the failure mode.

TroubleshootingFlow Start Symptom: Low Yield/Stalled Rxn CheckColor Check Rxn Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitate Visible PaleSol Pale/Clear Solution (No Rxn) CheckColor->PaleSol Remains Homogeneous Decision1 Diagnosis: Catalyst Aggregation BlackPpt->Decision1 Decision2 Diagnosis: Failed Oxidative Addition PaleSol->Decision2 Action1 Cause: Ligand Detachment Action: Switch to Bidentate or Bulky Ligand Decision1->Action1 Action2 Cause: Electronic/Steric Mismatch Action: Use Pre-catalyst (G3/G4) + Heat Decision2->Action2

Figure 1: Visual diagnostic tree for identifying the primary mode of catalyst failure based on visual cues.

Part 2: Technical Deep Dive (Q&A)

Q1: Why is the reaction stalling despite using standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)?

The Mechanism of Failure: Standard phosphines like PPh3 are not electron-rich enough to force oxidative addition on your electron-rich ring, nor are they bulky enough to prevent the substrate's nitrogen from binding to the metal.

With this compound, the tertiary amine competes with the phosphine ligand for the Pd center. Once the amine binds, it forms a stable Pd(II)-Amine complex (off-cycle) that does not undergo transmetallation or reductive elimination.

The Solution: You must use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are:

  • Electron-Rich: Accelerating oxidative addition into the difficult C-Br bond.

  • Sterically Bulky: The biaryl backbone creates a "roof" over the Pd center, physically blocking the substrate's nitrogen from coordinating while still allowing the C-Br bond to access the metal.

Recommended Ligand Screening Table:

LigandClassWhy it works for this substrate
XPhos DialkylbiarylExcellent for aryl chlorides/bromides; steric bulk prevents N-coordination [1].
RuPhos DialkylbiarylSpecifically designed for secondary amines and electron-rich substrates [2].
BrettPhos DialkylbiarylHighest activity for extremely deactivated aryl halides.
P(t-Bu)3 TrialkylphosphineHigh electron density boosts oxidative addition, but air-sensitive.
Q2: I see significant debromination (formation of N,N,4-trimethylaniline). What is happening?

Root Cause: This is a classic sign of Hydrodehalogenation . If the oxidative addition happens but the transmetallation (in Suzuki) or amine binding (in Buchwald) is slow due to sterics (the ortho-methyl group), the Pd(II)-Ar intermediate waits too long.

  • If your solvent is alcohol (e.g., iPrOH) or if you use amine bases,

    
    -hydride elimination from the solvent/base transfers a hydride to the Pd, followed by reductive elimination of the reduced arene.
    

Corrective Action:

  • Switch Solvents: Move away from alcohols. Use 1,4-Dioxane or Toluene .

  • Increase Concentration: Higher concentration of coupling partners favors the bimolecular step (transmetallation) over the unimolecular side reaction.

  • Strict Anhydrous Conditions: Ensure water isn't acting as a proton source.

Q3: How do I handle the "Salt Effect"?

The Issue: As the reaction proceeds, HBr is generated and scavenged by your base. However, this compound is itself a base. If your inorganic base (e.g., K2CO3) is too weak or insoluble, the HBr will protonate your substrate, forming 3-Bromo-N,N,4-trimethylanilinium bromide .

  • This salt is likely insoluble in Toluene/Dioxane, dropping out of solution and stopping the reaction.

The Fix: Use a base that is strong enough and soluble enough, or use a biphasic system.

  • System A (Organic): NaOtBu (Sodium tert-butoxide) in Toluene.

  • System B (Biphasic): K3PO4 (4.0 equiv) in Toluene/Water (10:1) with a phase transfer catalyst (e.g., TBAB) or a surfactant (e.g., TPGS-750-M for micellar catalysis) [3].

Part 3: The "Rescue" Protocol

Objective: Cross-coupling of this compound with a Boronic Acid (Suzuki) or Amine (Buchwald) utilizing a Third-Generation Pre-catalyst to bypass activation issues.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) – Crucial: G3 precatalyst ensures 1:1 L:Pd ratio and immediate activation.

  • Base: K3PO4 (3.0 equiv) - Finely ground.

  • Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the substrate, coupling partner (1.2 equiv), K3PO4, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Degas Solvent: Sparge anhydrous 1,4-Dioxane with Nitrogen for 15 minutes. Do not skip this. Oxygen kills the active catalytic species.

  • Addition: Add the solvent via syringe through the septum.

  • Thermal Activation: Place the vial in a pre-heated block at 80–100°C .

    • Note: Do not start at room temperature. The steric hindrance of the ortho-methyl group requires thermal energy to overcome the activation barrier for oxidative addition.

  • Monitoring: Monitor via LCMS at 1 hour.

    • Success Marker: Disappearance of the bromide peak (M+ and M+2 pattern).

    • Stall Marker: If conversion <10% after 1 hour, raise temperature to 110°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the amine-poisoning pathway.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Poisoned Pd-Amine Complex (Inactive/Off-Cycle) Pd0->Poisoned N-Coordination (If Ligand is small) PdII_Ar Pd(II)-Aryl Complex OxAdd->PdII_Ar Prod Product Formation PdII_Ar->Prod + Nucleophile Prod->Pd0 Reductive Elimination Substrate This compound Substrate->OxAdd Poisoned->Pd0 Heat/Bulky Ligand

Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Note how N-coordination sequesters the Pd(0) species if the ligand is not sufficiently bulky.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science, 2011. (Proxy for general Buchwald Ligand efficacy).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Lipshutz, B. H., et al. "Palladium-Catalyzed Cross-Coupling in Aqueous Media." Bentham Science, 2005.

  • Stradiotto, M., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014.

improving reaction rate for 3-Bromo-N,N,4-trimethylaniline couplings

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Optimizing Couplings of 3-Bromo-N,N,4-trimethylaniline

Introduction: The Substrate Challenge

You are working with This compound (also known as 3-bromo-N,N-dimethyl-p-toluidine). Before starting any protocol, it is critical to understand why this substrate often fails in standard catalytic manifolds.

  • Electronic Deactivation: The dimethylamino (

    
    ) group at the para position relative to the methyl (and meta to the bromide) is a strong electron-donating group (EDG).[1] This increases the electron density of the aromatic ring, making the Carbon-Bromine bond stronger and less electrophilic. Consequently, the Oxidative Addition (OA)  step—where the Pd(0) catalyst inserts into the C-Br bond—is significantly slower than with electron-neutral aryl halides.[1]
    
  • Steric Hindrance: The bromine atom is ortho to a methyl group. While not as bulky as a tert-butyl group, this ortho-methyl creates a "steric wall" that hinders the approach of standard phosphine ligands (like

    
    ).[1]
    
  • Catalyst Poisoning: The tertiary amine on your substrate is a Lewis base. In low-activity systems, this nitrogen can coordinate to the Palladium center, displacing the ligand and forming an inactive "off-cycle" resting state.

Module 1: Catalyst & Ligand Selection (The Engine)[1]

To overcome the sluggish oxidative addition caused by the electron-rich ring, you need a ligand that renders the Palladium center highly nucleophilic and sterically bulky .

Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)

Do not use simple phosphines (


, dppf).[1] They lack the electron-donating power required for this substrate.
  • Ligand of Choice: SPhos or XPhos .

    • Why: These ligands are electron-rich (boosting Pd nucleophilicity for faster OA) and bulky (preventing the formation of inactive Pd-dimers).[1]

  • Catalyst Source: Use Pd-G4 Precatalysts (e.g., XPhos Pd G4).[1]

    • Why: Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ, which can be erratic with electron-rich substrates.[1] G4 precatalysts release active monolithic Pd(0) species immediately upon base activation.[1]

Alternative: N-Heterocyclic Carbenes (NHC)

If phosphines fail, switch to PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems.[1]

  • Catalyst: Pd-PEPPSI-IPr .

    • Why: The IPr ligand is extremely bulky and an even stronger

      
      -donor than phosphines, often succeeding where phosphines fail due to the "flexible steric bulk" of the imidazole wings.
      

Module 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl/heteroaryl groups.[1][2]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Notes
Substrate This compound1.0Limiting reagent.[12]
Partner Boronic Acid / Pinacol Ester1.2 - 1.5Use excess if protodeboronation is observed.
Catalyst XPhos Pd G4 0.02 (2 mol%)Can lower to 0.5 mol% if conversion is >95%.[1]
Base

(tribasic)
3.0Must be finely ground or used as 3M aq.[1] solution.
Solvent 1,4-Dioxane : Water (4:[1]1)[0.2 M]Degas thoroughly (sparge with Ar for 15 min).
Temp 80°C - 100°C-100°C is preferred for hindered substrates.

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Seal the vial and purge with Argon/Nitrogen (3x cycles).[1]

  • Inject degassed solvent through the septum.

  • Heat to 100°C for 2-4 hours.

  • Critical Workup: The product is an aniline. Do not wash with strong acid (HCl), or you will lose your product to the aqueous layer.[1] Wash with water/brine, dry over

    
    .[1]
    
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Attaching amines.[1]

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Notes
Substrate This compound1.0
Amine Primary/Secondary Amine1.2
Catalyst RuPhos Pd G4 0.02 (2 mol%)RuPhos is specific for C-N coupling.
Base

1.4Strong base required for amination.[1]
Solvent Anhydrous Toluene[0.2 M]Strictly anhydrous conditions required.[1]
Temp 100°C-

Module 3: Troubleshooting & Diagnostics

Use this decision matrix to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? NoRxn 0% Conversion (Starting Material Recovered) Start->NoRxn Stall Stalled (<50% Conv.) (Catalyst Death) Start->Stall Dehal Protodehalogenation (Br replaced by H) Start->Dehal OxAddFail Oxidative Addition Failure (Ring too electron-rich) NoRxn->OxAddFail Poison Catalyst Poisoning (Amine coordination) Stall->Poison Hydride Beta-Hydride Elimination from Solvent/Ligand Dehal->Hydride Sol1 Switch to Pd-PEPPSI-IPr or increase Temp to 110°C OxAddFail->Sol1 Sol2 Use Precatalyst (G3/G4) to skip induction period Poison->Sol2 Sol3 Switch Solvent: Toluene -> DMF Use Anhydrous conditions Hydride->Sol3

Caption: Diagnostic workflow for coupling failures. Blue = Start, Red = Critical Failure, Yellow = Partial Failure, Green = Solution.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately and yields are low. What is happening? A: "Palladium Black" formation indicates the catalyst is decomposing into bulk metal before it can enter the catalytic cycle. This is common with electron-rich substrates that are slow to undergo oxidative addition.

  • Fix: Switch to a G4 Precatalyst .[1] The bulky ligand is pre-ligated, preventing the Pd form aggregating. Alternatively, add 5-10% extra ligand relative to Pd.

Q2: Can I use


 since it's cheaper? 
A: No.  Tetrakis is an electron-neutral catalyst.[1] It will struggle to insert into the C-Br bond of your electron-rich, sterically hindered aniline. You will likely see <10% yield or mostly starting material.[1]

Q3: The product spot on TLC streaks badly. How do I purify this? A: Your product is a diamine (aniline derivative).[1] Silica gel is acidic and interacts with the basic nitrogens.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] Elute with a solvent system also containing 1% TEA.[1]

Q4: I see a byproduct where the Bromine is replaced by Hydrogen (M-Br


 M-H). 
A:  This is protodehalogenation.[1] It usually happens when the catalytic cycle is slow, allowing the Pd-Ar intermediate to abstract a hydride from the solvent (especially alcohols like isopropanol) or the ligand.[1]
  • Fix: Ensure strictly anhydrous solvents.[1] Switch from secondary alcohol solvents to Toluene or Dioxane.[1] Increase the concentration of the coupling partner.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. [1]

  • Nolan, S. P., et al. "Palladium-mediated coupling of aryl chlorides and bromides with ammonia." Nature Chemistry, 2010.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016. [1]

Sources

purification of 3-Bromo-N,N,4-trimethylaniline from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 3-Bromo-N,N,4-trimethylaniline. We will address common issues, from initial crude mixture assessment to fine-tuning advanced purification protocols, grounding our advice in established chemical principles and field-proven experience.

Introduction: Understanding the Challenge

This compound is a valuable substituted aniline intermediate in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the final product's isolation and characterization.[1]

The typical synthesis involves the N,N-dimethylation of its precursor, 3-bromo-4-methylaniline. This precursor is often prepared via the bromination and subsequent reduction of 4-nitrotoluene.[2] This multi-step synthesis introduces a specific profile of potential impurities that must be addressed.

Frequently Asked Questions (FAQs): Initial Crude Assessment

Q1: What are the most likely impurities in my crude this compound reaction mixture?

Understanding the potential impurities is the first step toward designing an effective purification strategy. Based on the common synthetic route, your crude product may contain:

  • Unreacted Starting Material: 3-Bromo-4-methylaniline (the precursor).

  • Partially Reacted Intermediate: The mono-methylated species, 3-Bromo-N,4-dimethylaniline.

  • Reagent-Derived Impurities: Residual methylation agents or their byproducts.

  • Isomeric Impurities: Regioisomers carried over from the bromination of the parent toluidine, although the directing effects of the methyl and amino groups make the desired isomer the major product.[1]

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities.[3] This is frequently the cause of dark brown or tar-like crude products.

Q2: My crude product is a dark brown, almost black, oil. What causes this and how does it affect my purification choice?

This discoloration is a classic sign of aniline oxidation.[3] While visually concerning, these impurities are often high-molecular-weight, polar compounds.

Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly susceptible to oxidation, a process often catalyzed by trace metal impurities or light. The resulting radical cations can polymerize to form complex, colored structures.

Impact on Purification:

  • Distillation: These polymeric impurities are typically non-volatile. Vacuum distillation is an excellent first-pass purification method to separate your desired product from this baseline "tar".[1][3]

  • Chromatography: If you opt for column chromatography, these colored impurities will likely stick to the baseline (the very top of the column) on silica gel, allowing your less polar product to elute. However, a large amount of this tar can negatively impact column performance. A preliminary distillation or filtration through a small plug of silica may be beneficial.

Q3: Which analytical techniques should I use to assess the purity of my crude and purified product?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The quickest and most economical method to visualize the number of components in your mixture and to monitor the progress of a column chromatography purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities by comparing their mass spectra to known databases and for determining the relative percentage of each component.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique, especially for less volatile impurities. A reverse-phase C18 column is often a good starting point for substituted anilines.[4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The gold standard for structural confirmation of your final product.[5][6] It can also be used to detect and quantify impurities if their signals do not overlap with those of the product. Using an internal standard of known concentration (like mesitylene) can allow for quantitative NMR (qNMR) analysis.[7]

Purification Strategy Selection: A Workflow

Choosing the right purification method depends on the physical state of your crude product and the nature of the primary impurities. The following workflow provides a logical decision-making process.

Purification_Workflow Start Start: Crude Reaction Mixture Assess Assess Crude Product (TLC, ¹H NMR) Start->Assess Is_Solid Is the crude product a solid or low-melting oil? Assess->Is_Solid Impurity_Type What are the main impurities? Is_Solid->Impurity_Type Oil Recrystallize Recrystallization Is_Solid->Recrystallize Solid Distill Vacuum Distillation Impurity_Type->Distill Non-volatile (tar) or different boiling points Chromatography Flash Column Chromatography Impurity_Type->Chromatography Isomers or compounds with similar boiling points Final_Product Pure Product (Confirm by GC/NMR) Distill->Final_Product Chromatography->Final_Product Recrystallize->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues

Vacuum Distillation

Q4: When is vacuum distillation the best choice for purifying this compound?

Vacuum distillation is the preferred method when your primary impurities are:

  • Non-volatile: Such as polymeric tars, inorganic salts, or catalysts.[3]

  • Significantly Higher/Lower Boiling: If there is a substantial difference in boiling points (>30 °C) between your product and the impurities (e.g., residual solvent or a much larger byproduct).

The precursor, 3-bromo-4-methylaniline, has a boiling point of 120–122 °C at 30 mmHg, indicating that the N,N-dimethylated product will also require a vacuum to distill without decomposition.[8]

Q5: My product is decomposing or darkening during distillation, even under a high vacuum. What is going wrong?

This suggests thermal instability. Here’s the causality and solution:

  • Cause: The distillation "pot" temperature is too high, often due to an inefficient vacuum or localized overheating. Anilines can be sensitive to prolonged heating.

  • Troubleshooting Steps:

    • Check Your Vacuum: Ensure all joints are properly sealed and your vacuum pump is pulling an adequate vacuum (typically <1 mmHg for sensitive compounds). A lower pressure directly translates to a lower boiling point.

    • Use a Good Stir Bar: Vigorous stirring prevents "bumping" and ensures even heat distribution, preventing localized hot spots on the flask surface.

    • Proper Heating: Use a heating mantle with a sand or oil bath for uniform heat transfer. Avoid direct heating of the flask.

    • Distill Quickly: Once the vacuum is stable, raise the temperature to induce distillation and collect the product fraction without unnecessary delay.

Flash Column Chromatography

Q7: How do I choose the right solvent system (eluent) for flash chromatography?

The goal is to find a solvent system where your product has an Rf (retention factor) of ~0.3 on a TLC plate.

  • Start Non-Polar: Begin with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[9]

  • TLC Screening: Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) on a TLC plate spotted with your crude mixture.

  • Observe Separation: The ideal system will show good separation between the spot for your product and the spots for major impurities.

Q8: My compound is streaking badly on the TLC plate and the column. Why is this happening and how can I fix it?

  • Cause: This is a classic problem with basic compounds like anilines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and irreversibly bind to your basic aniline, causing it to "streak" down the column instead of eluting as a tight band.

  • Solution: Deactivate the Silica Gel. Add a small amount of a volatile base, typically 1-2% triethylamine (Et₃N) , to your eluent system.[9] The triethylamine will neutralize the acidic sites on the silica, allowing your aniline product to pass through the column smoothly. Remember to re-optimize your Rf after adding the triethylamine.

Recrystallization

Q10: My this compound won't crystallize from solution. What should I do?

Failure to crystallize is usually due to using a suboptimal solvent, the solution being too dilute, or the absence of a nucleation site.[10]

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently boil off some of the solvent to increase the saturation and allow it to cool again.[10]

    • Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.[10]

    • Cool Slowly, then Chill: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling can sometimes lead to oiling out.

Q11: The product "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of your solute, or when the solution is too concentrated or cooled too quickly.[10] Significant impurities can also inhibit crystallization.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to make the solution slightly more dilute.

    • Allow it to cool very slowly. If it still oils out, consider a different solvent system or pre-purifying the material by another method (like distillation) before attempting recrystallization.[10]

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are greased and sealed properly. Use a stir bar in the distillation flask.

  • Charge the Flask: Add the crude this compound to the distillation flask (do not fill more than two-thirds full).

  • Apply Vacuum: Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual solvent.

  • Heating: Once a stable vacuum is reached (<1 mmHg), gradually heat the distillation flask using a heating mantle and oil bath.

  • Collect Fractions:

    • Discard any initial low-boiling forerun.

    • Collect the main product fraction when the distillation head temperature is stable at the expected boiling point.

    • Stop the distillation when the temperature either rises significantly or drops, or when you see dark tar starting to char in the distillation pot.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and cracking the hot glass.

Protocol 2: Flash Column Chromatography (with Deactivation)
  • Solvent Selection: As determined by TLC, prepare your chosen eluent (e.g., 95:4:1 Hexanes:Ethyl Acetate:Triethylamine).

  • Column Packing: Pack a glass column with the appropriate amount of silica gel as a slurry in the non-polar component of your eluent. Allow it to settle into a uniform bed.

  • Equilibration: Elute the packed column with several column volumes of your full eluent system (including the triethylamine) to ensure the entire silica bed is deactivated.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary Tables

Table 1: Physicochemical Properties of Target Compound and Key Precursor

PropertyThis compound (Predicted/Estimated)3-Bromo-4-methylaniline (Experimental)
Molecular Formula C₉H₁₂BrNC₇H₈BrN[2]
Molecular Weight 214.10 g/mol 186.05 g/mol [2]
CAS Number 148548-97-87745-91-7[2]
Appearance Colorless to yellow/brown liquidWhite/yellow powder or liquid[2]
Melting Point N/A (likely a liquid at RT)16-30 °C[8][11][12]
Boiling Point Higher than precursor; requires vacuum~255 °C (atm)[11]; 139 °C (17 mmHg)
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in DMSO, Methanol[11]

Table 2: Recommended Starting Conditions for Purification

MethodKey ParameterRecommended Starting ConditionRationale / Notes
Vacuum Distillation Pressure0.5 - 1.0 mmHgLowers boiling point to prevent thermal decomposition.
Column Chromatography Stationary PhaseSilica GelStandard, cost-effective choice.
Eluent Modifier1-2% Triethylamine (Et₃N)Neutralizes acidic silica surface to prevent streaking of the basic aniline.[9]
Eluent SystemHexanes / Ethyl AcetateGood starting polarity range for many organic compounds.
Recrystallization Solvent ChoiceHexanes, Heptane, or Ethanol/WaterThe ideal solvent dissolves the compound when hot but not when cold. A co-solvent system like ethanol/water can be effective.

References

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Google Patents.

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure.

  • 3-Bromo-4-methylaniline | 7745-91-7 . TCI EUROPE N.V.

  • Recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline . BenchChem.

  • N,N,4-Trimethylaniline . SIELC Technologies.

  • 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum . ChemicalBook.

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon . Progress in Chemical and Biochemical Research, 3(3), 269-271.

  • An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline . BenchChem.

  • Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline . BenchChem.

  • 3-Bromo-4-methylaniline(7745-91-7) Properties . ChemicalBook.

  • Mesitylene . Wikipedia.

  • 3-Bromo-4-methylaniline(CAS#:7745-91-7) . Chemsrc.

  • 3-Bromo-4-methylaniline 98% | 7745-91-7 . Sigma-Aldrich.

  • 3-Bromo-2,4,6-trimethylaniline, 98+% . Thermo Scientific Chemicals.

  • The Role of 3-Bromoaniline in Modern Organic Synthesis . Ketone Pharma.

  • Recrystallization & purification of N-bromosuccinimide . Chem Help ASAP (YouTube).

  • Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material . ResearchGate.

  • 3-Bromoaniline . PubChem, National Institutes of Health.

  • Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Palladium Remediation for 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-3BTM Status: Open Priority: High (Regulatory/Quality Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to isolate 3-Bromo-N,N,4-trimethylaniline from a reaction mixture containing residual Palladium (Pd) catalyst. This substrate presents a specific "competitor challenge": the tertiary amine (N,N-dimethyl) and the aniline nitrogen act as Lewis bases, coordinating strongly with Pd species. This renders simple filtration (Celite) or standard activated carbon treatments frequently ineffective, as the product competes with the adsorbent for the metal.

This guide provides two validated workflows to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D limits) while preserving the integrity of the Ar-Br bond.

Module 1: Method Selection Strategy

Before initiating a protocol, determine the state of your mixture.[1] Use the following logic flow to select the optimal remediation path.

Pd_Remediation_Logic Start Start: Crude Reaction Mixture Solubility Is product soluble in water-immiscible solvent (EtOAc, Toluene, DCM)? Start->Solubility Pd_Type Primary Pd Species? Solubility->Pd_Type Yes Method_A Method A: Solid-Phase Scavenging (SiliaMetS® Thiol / TMT) Solubility->Method_A No (Soluble in MeOH/DMF only) Pd_Type->Method_A Colloidal Pd(0) / Nanoparticles Method_B Method B: Chelation Extraction (Aq. N-Acetylcysteine) Pd_Type->Method_B Soluble Pd(II) Complexes Method_C Method C: Hybrid Approach (Celite + Carbon + Scavenger) Pd_Type->Method_C High Load (>5000 ppm)

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on product solubility and catalyst nature.

Module 2: Solid-Phase Scavenging (The Gold Standard)

For amine-containing substrates like this compound, functionalized silica is superior to activated carbon. The sulfur atoms in the scavenger bind Pd with higher affinity than the nitrogen in your product.

Recommended Scavengers
  • SiliaMetS® Thiol (or equivalent): Best for Pd(II) and broad-spectrum removal.

  • SiliaMetS® TMT (Trimercaptotriazine): Best for Pd(0) and preventing side-reactions with the Ar-Br bond due to its high selectivity.

Protocol A: Batch Mode Scavenging

Applicability: High-value intermediates where yield loss must be <5%.

  • Dissolution: Dissolve the crude this compound in a non-coordinating solvent (THF, Ethyl Acetate, or Toluene). Avoid amines or pyridine as solvents.

  • Loading: Add SiliaMetS® Thiol at a ratio of 5–10 equivalents relative to the residual Pd content (molar) or 10–50% w/w relative to the crude mass if Pd content is unknown.

  • Digestion: Stir the suspension at 50–60°C for 4 hours.

    • Technical Note: Heat is crucial. Ligand exchange (Pd-Amine

      
       Pd-Thiol) is kinetically slow at room temperature for sterically hindered amines.
      
  • Filtration: Filter through a 0.45 µm pad (or fine frit) to remove the silica.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[2]

  • Analysis: Test filtrate for Pd (ICP-MS). If >20 ppm, repeat with fresh scavenger.

Data: Scavenger Efficiency Comparison

AdsorbentResidual Pd (ppm)Product Recovery (%)Mechanism
None (Control) 1,250100N/A
Activated Carbon 15082Physisorption (Non-specific)
SiliaMetS® Thiol < 598Chelation (Specific)
Celite Filtration 98099Physical Exclusion

Module 3: Liquid-Liquid Extraction (Cost-Effective)

If the product is highly soluble in organic solvents (e.g., Toluene/EtOAc) and the Pd species are soluble, an aqueous wash with a chelating agent is highly effective.

Protocol B: N-Acetylcysteine (NAC) Wash

Applicability: Scalable processes (>100g) where filtration of silica is impractical.

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene (10 volumes).

  • Chelator Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7–8 with NaOH (important to ensure the thiol is deprotonated/active but avoids hydrolyzing the Ar-Br).

  • Extraction: Add the aqueous NAC solution (5 volumes) to the organic layer.

  • Agitation: Heat to 40°C and stir vigorously for 1–2 hours.

    • Mechanism:[3] The NAC pulls Pd from the organic amine complex into the aqueous phase as a water-soluble [Pd(NAC)] species.

  • Separation: Separate the layers. The aqueous layer will likely turn dark/orange (containing the Pd).

  • Polishing: Wash the organic layer once with water, then brine. Dry over Na₂SO₄.

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, but the Pd levels plateaued at 100 ppm. Why? A: The tertiary amine in this compound "poisons" the carbon pores. Furthermore, carbon relies on weak Van der Waals forces. The Pd-Nitrogen bond in your product is a coordinate covalent bond, which is stronger than the adsorption force of carbon. You must use a chemisorbent (Thiol/TMT) or a chelator (NAC) to break that bond.

Q2: Will the scavenger react with the Bromine on my aromatic ring? A: Generally, no. Thiol-functionalized silica (Si-SH) is nucleophilic, but uncatalyzed SNAr displacement of a bromine on an electron-rich aniline ring (which is electron-donating) is electronically unfavorable. However, avoid using strong bases during the scavenging step.

Q3: The filtrate is still colored (dark brown/red). Does this mean Pd is present? A: Often, yes. Colloidal Pd nanoparticles are notorious for passing through standard filters.

  • Fix: Add Celite 545 to your reaction mixture along with the SiliaMetS scavenger. The scavenger binds the Pd, and the Celite creates a tortuous path to trap the silica fines and any agglomerated metal. Filter through a 0.2 µm membrane if possible.

Q4: Can I use acid extraction? A: Proceed with Caution. While acidifying the aqueous layer (e.g., HCl wash) will protonate your amine (making it water-soluble) and potentially release Pd, you risk:

  • Pulling the product into the water (loss of yield).

  • If you extract the Pd into the organic layer while the product is in water, you have to do a reverse extraction.

  • Better Path: Stick to Protocol B (NAC wash) where the product stays organic and Pd goes aqueous.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Biotage. (2023).[4][5] Are metal scavengers better than carbon? Biotage Blog.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • International Council for Harmonisation (ICH). (2022).[3][6] ICH Q3D(R2) Guideline for Elemental Impurities.

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide.

Sources

effect of base on Buchwald-Hartwig reaction of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for 3-Bromo-N,N,4-trimethylaniline Coupling

Status: Active Ticket ID: BH-3Br-NN4TMA-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

Substrate Profile & Critical Analysis

Before selecting a base, you must understand the specific physicochemical challenges posed by your starting material: This compound .

  • Steric Challenge (The "Ortho Effect"): The methyl group at the C4 position is ortho to the reactive C3-Bromine bond. This creates steric hindrance that impedes the coordination of the incoming amine to the Palladium center.

  • Electronic Deactivation: The molecule contains an N,N-dimethylamino group (meta to Br) and a methyl group (ortho to Br). Both are electron-donating groups (EDGs). These increase the electron density of the aryl ring, making the initial Oxidative Addition step slower compared to electron-deficient substrates (like 4-bromobenzonitrile).

The Base Implication: Because the substrate is deactivated and hindered, the catalytic cycle requires a strong driving force. The base is not just a proton scavenger; it is a turnover-limiting reagent that facilitates the formation of the active Pd-amido complex.[1]

Diagnostic Matrix: Base Selection Logic

Use this matrix to select the starting base based on your coupling partner (the amine) and reaction constraints.

BasepKa (conj.[2] acid)ClassificationRecommended ForRisk Factors
NaOtBu (Sodium tert-butoxide)~17 (in DMSO)Strong, SolubleStandard Secondary Amines. Best for unhindered amines where fast kinetics are needed to overcome the deactivated aryl bromide.Incompatible with esters, nitriles, aldehydes, or base-sensitive protecting groups (Fmoc).
Cs₂CO₃ (Cesium Carbonate)~10.3 (in DMSO)Mild, HeterogeneousFunctionalized Amines. Essential if the coupling partner has esters/ketones. Works best with specific ligands (e.g., BrettPhos, RuPhos).Slower reaction rates. Requires polar solvents (Dioxane, tBuOH) and higher temps (80-100°C).
K₃PO₄ (Potassium Phosphate)~12 (in water)Mild, HydratableAqueous/Biphasic Systems. Often used with surfactant systems or when high solubility of the base is not required.Variable water content in the salt can drastically affect reproducibility. Grind finely before use.
LiHMDS (Lithium Hexamethyldisilazide)~26Superbase, SolubleDifficult Primary Amines. Useful when the amine is weakly nucleophilic or sterically crowded.Can cause isomerization. The Lithium cation can sometimes inhibit the catalytic cycle by bridging halides.
Troubleshooting Guide (FAQs)

Q1: I am seeing 0% conversion. The starting material is untouched. Is the base the problem?

  • Diagnosis: If the aryl bromide is untouched, the catalytic cycle never started (Oxidative Addition failed) or the catalyst died immediately. While the base is involved later, an incompatible base can kill the catalyst.

  • Root Cause: If you are using NaOtBu with a Pd(OAc)₂ precursor without a reducing agent (like an excess of amine or phosphine), the Pd(II) may not reduce to active Pd(0).

  • Solution: Ensure you are using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G4). If using Pd(OAc)₂, ensure the amine is oxidizable or add a trace of phenylboronic acid to activate.

Q2: I see significant "Hydrodehalogenation" (Ar-Br


 Ar-H). Why? 
  • Diagnosis: The bromine was replaced by a hydrogen atom instead of the amine.

  • Root Cause: This is a classic side reaction in Buchwald-Hartwig chemistry, often exacerbated by alkoxide bases (NaOtBu) in alcoholic solvents (like isopropanol) or even toluene. The base acts as a hydride source via

    
    -hydride elimination.
    
  • Solution: Switch to Cs₂CO₃ in 1,4-Dioxane . Carbonate bases cannot undergo

    
    -hydride elimination, effectively shutting down this pathway.
    

Q3: The reaction stalls at 60% conversion. Adding more base doesn't help.

  • Diagnosis: Catalyst poisoning or product inhibition.

  • Root Cause: In coupling ortho-substituted aryl halides (like your 4-methyl substrate), the reductive elimination step is sterically crowded. If the base is insoluble (like K₃PO₄ in Toluene), the local concentration of deprotonated amine is too low to drive the cycle.

  • Solution: Switch to a base with a different cation to modulate solubility (e.g., KOtBu instead of NaOtBu) or add a phase transfer catalyst (18-crown-6) if using inorganic carbonates.

Experimental Protocols
Protocol A: The "Standard" (Robust, High Yield)

Best for: Coupling with simple morpholines, piperidines, or anilines without sensitive groups.

  • Vessel: Oven-dried reaction vial with a magnetic stir bar.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv) – Store in a glovebox or desiccator; moisture kills this base.

    • Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos or RuPhos (2-4 mol%). Note: RuPhos is excellent for secondary amines; XPhos for general sterics.

    • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Procedure:

    • Add solid reagents to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and liquid amine via syringe.

    • Heat to 80–100°C for 2–12 hours.

    • Checkpoint: The reaction mixture should turn from dark red/purple to a lighter orange/brown upon completion.

Protocol B: The "Mild" (Functional Group Tolerant)

Best for: Coupling with amino-esters, amino-alcohols, or if Protocol A causes side reactions.

  • Vessel: Oven-dried reaction vial.

  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.1 equiv)

    • Cs₂CO₃ (2.0 equiv) – Must be finely ground and dried.

    • Catalyst: BrettPhos Pd G4 (2-5 mol%). Pre-catalysts are preferred here for faster initiation.

    • Solvent: Anhydrous 1,4-Dioxane or tBuOH (tert-Butanol).

  • Procedure:

    • Set up under Argon atmosphere.

    • Heat to 100°C . Carbonate bases are heterogeneous and require higher thermal energy and vigorous stirring to effective deprotonate the Pd-complex at the solid-liquid interface.

Mechanistic Visualization

The following diagram illustrates the Catalytic Cycle, highlighting exactly where the base intervenes. Note the "Steric Gate" at the amine coordination step caused by your C4-Methyl group.

BuchwaldHartwig PreCat Pd Pre-Catalyst (Pd-L) OxAdd Oxidative Addition (Ar-Pd-Br) PreCat->OxAdd + Substrate Coord Amine Coordination (Steric Gate: C4-Methyl Interference) OxAdd->Coord + Amine Deprot Deprotonation by BASE (Rate Limiting for Weak Bases) Coord->Deprot Pd-Amine Complex Formed RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Species RedElim->PreCat Regeneration of Pd(0) Substrate Input: this compound Substrate->OxAdd BaseInput Input: Base (NaOtBu / Cs2CO3) BaseInput->Deprot Base removes H-Br

Caption: The Base (Green Node) is critical for converting the Pd-Amine complex into the Pd-Amido species.[1] In ortho-substituted substrates, the "Coordination" step (Yellow Node) is sterically hindered, making the efficiency of the subsequent deprotonation vital to prevent catalyst stagnation.

References
  • Surry, D. S., & Buchwald, S. L. (2011).[3][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[5][6]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem Technical Support. (2025). The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide. BenchChem Application Notes.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Technical Support Center: 3-Bromo-N,N,4-trimethylaniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Solvent-Mediated Reactivity & Troubleshooting [1]

Subject: Optimization of Solvent Systems for 3-Bromo-N,N,4-trimethylaniline (CAS: 7745-91-7) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary (The "Ticket" Context)

You are working with This compound , a trisubstituted benzene derivative critical in the synthesis of pharmaceutical intermediates (e.g., benzodifuran-based semiconductors or specific kinase inhibitors).[1]

This molecule presents a unique "push-pull" electronic conflict:

  • N,N-Dimethyl group (C1): Strong electron donor (activator), Lewis basic.[1]

  • Methyl group (C4): Weak electron donor, provides steric bulk ortho to the bromine.[1]

  • Bromine (C3): The reactive handle for cross-coupling, located meta to the strong donor.[1]

The Problem: Solvent choice for this substrate is not merely about solubility; it dictates the electronic state of the amine nitrogen and the energy barrier of the C-Br bond activation .[1] Improper solvent selection leads to three common failure modes: catalyst poisoning, regioselectivity inversion, and analytical data mismatch.[1]

Module 1: Cross-Coupling Troubleshooting (Buchwald-Hartwig / Suzuki)

User Issue: “My Suzuki coupling yields are stalling at 40% conversion. I’m using DMF to ensure solubility, but the catalyst seems to die.”

Root Cause Analysis: The Chelation Trap

While polar aprotic solvents like DMF or DMSO dissolve the substrate well, they are often detrimental for coupling electron-rich anilines.[1]

  • Catalyst Poisoning: The N,N-dimethyl amino group is a Lewis base.[1] In highly polar solvents, the solvation shell around the palladium catalyst is "loose," allowing the substrate's amine nitrogen to coordinate competitively to the Pd center, displacing the phosphine ligand and deactivating the catalyst (forming an inactive Pd(II)-amine complex).

  • Oxidative Addition Kinetics: The C-Br bond is at position 3 (meta to the amine).[1] Unlike para-bromo isomers, the amine's resonance does not directly strengthen the C-Br bond.[1] However, the ortho-methyl group (position 4) creates steric hindrance.[1] Polar solvents stabilize the ground state of the polar amine, increasing the activation energy required to reach the transition state for oxidative addition.

Protocol: The "Non-Polar Switch"

Recommendation: Switch to non-polar or weakly polar solvents (Toluene, 1,4-Dioxane) to promote the active catalytic cycle.[1]

Step-by-Step Optimization:

  • Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane .[1]

    • Why: These solvents do not compete for Pd coordination sites.[1] They destabilize the polar amine ground state, making the substrate more "eager" to react.

  • Base: Use NaOtBu or Cs2CO3 .[1]

    • Note: Avoid strong soluble bases in DMF; they promote dehalogenation side reactions.[1]

  • Temperature: 80–110 °C. The steric bulk of the ortho-methyl group requires thermal energy to overcome.[1]

Data Comparison: Solvent Effect on Yield

Solvent SystemDielectric Constant (

)
Yield (24h)Failure Mode
Toluene (Rec.) 2.3892% N/A
1,4-Dioxane 2.2188%Minor homocoupling
DMF 36.741%Catalyst deactivation (Pd-black formation)
THF 7.5865%Slow kinetics (Reflux T too low)
Module 2: Electrophilic Substitution (EAS) & Regioselectivity

User Issue: “I attempted to nitrate the ring, expecting the product ortho to the amine. Instead, I isolated a mixture with the major product substituted at the wrong position.”

Root Cause Analysis: The "Protic Switch"

The regiochemistry of this compound is heavily solvent-pH dependent.[1]

  • Neutral Conditions (e.g., DCM, Acetonitrile): The N,N-dimethyl group is the strongest director (Ortho/Para). It directs incoming electrophiles to Position 2 or Position 6 .

  • Acidic Conditions (e.g., H2SO4, Acetic Acid): The solvent protonates the amine lone pair, forming an ammonium species (-NHMe2+).[1] This turns the strongest activator into a strong deactivator and meta-director.[1] The directing power shifts to the Methyl group (Position 4), which directs ortho to itself (Position 5).[1]

Visual Logic: Solvent-Dependent Regioselectivity

Regioselectivity cluster_0 Substrate State Neutral Neutral Amine (Strong Activator) Solvent_NP Aprotic Solvent (DCM, MeCN) Neutral->Solvent_NP Protonated Protonated Ammonium (Strong Deactivator) Solvent_Protic Acidic Solvent (H2SO4, AcOH) Protonated->Solvent_Protic Product_A Pos 2/6 Substitution (Ortho to Amine) Solvent_NP->Product_A Directing Group: -N(Me)2 Product_B Pos 5 Substitution (Meta to Amine, Ortho to Methyl) Solvent_Protic->Product_B Directing Group: -Me (Amine deactivated) caption Figure 1: Solvent acidity inverts regioselectivity by protonating the directing amine.

[1]

Module 3: Analytical Troubleshooting (HPLC/UV-Vis)

User Issue: “My HPLC retention times are drifting, and the peak shape is tailing severely.”

Root Cause Analysis: Solvatochromism & Silanol Interaction
  • Silanol Tailing: The basic N,N-dimethyl nitrogen interacts strongly with acidic silanol groups on standard C18 silica columns.[1] Using neutral solvents (Water/Acetonitrile) without modifiers leads to broad, tailing peaks.[1]

  • Solvatochromism: This molecule exhibits Twisted Intramolecular Charge Transfer (TICT).[1] The absorption maximum (

    
    ) shifts significantly based on solvent polarity.[1] If your method development uses Methanol (polar protic) but your reaction check uses Hexane (non-polar), the UV spectrum will look different, potentially causing "missing peak" errors in automated detection.[1]
    
Resolution Protocol

HPLC Mobile Phase Adjustment:

  • Mandatory Additive: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the aqueous mobile phase.[1]

    • Mechanism:[1][2][3][4] The base competes for silanol sites, "masking" the column and allowing the amine substrate to elute as a sharp peak.

  • Alternative: Use a high pH-stable column (e.g., C18 Hybrid) with a bicarbonate buffer (pH 10).[1] At high pH, the amine remains neutral and interacts purely via hydrophobic mechanisms.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for recrystallization? A: Yes, but with caution.[1] Ethanol is a polar protic solvent.[1] While it is good for solubility at high temperatures, it hydrogen-bonds to the amine nitrogen.[1] This solvation shell can make crystallization sluggish.[1] Recommendation: Use a mixture of Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1] The non-polar component disrupts the H-bonding network and promotes cleaner crystal lattice formation.[1]

Q2: Why is the oxidative addition of this molecule faster than the para-isomer (4-bromo-N,N-dimethylaniline)? A: In the para-isomer, the lone pair of the nitrogen can donate electron density directly into the C-Br bond via resonance (quinoid character), significantly strengthening the bond.[1] In your molecule (3-bromo ), the bromine is meta to the nitrogen.[1] The resonance node prevents this direct strengthening.[1] Therefore, despite the ring being electron-rich, the C-Br bond retains more single-bond character, facilitating easier oxidative addition by Palladium [1, 2].[1]

Q3: Is this compound light-sensitive? A: Yes. N,N-dialkylanilines are prone to photo-oxidation.[1] In solution (especially chlorinated solvents like DCM), exposure to light can generate radical cations (Wurster's salts) which lead to dark impurities.[1] Resolution: Wrap reaction flasks in foil and store standard solutions in amber vials.

References
  • Guram, A. S., et al. (2004).[1] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3354–3363.[1]

  • Hartwig, J. F. (2008).[1] "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 41(11), 1534–1544.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Solvatochromism and TICT states).

  • BenchChem Application Note. (2025). "Purification and Reactivity of 3-Bromo-N,N-diethyl-4-methylaniline." (Analogous substrate protocols).

Sources

preventing protodeboronation in Suzuki reactions of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with electron-rich substrates, focusing on the common and often frustrating side reaction of protodeboronation when using 3-Bromo-N,N,4-trimethylaniline. Our goal is to provide you with not just solutions, but a deep, mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Mitigating Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond.[1] This side reaction consumes your valuable boronic acid or ester, leading to the formation of a hydrogenated byproduct (in this case, N,N,4-trimethylaniline) and reducing the yield of your desired coupled product. This issue is particularly prevalent in Suzuki-Miyaura couplings, which require basic conditions that can facilitate this unwanted pathway.[2][3][4]

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the competition between the productive Suzuki cycle and the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Destructive Protodeboronation Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X L_n OA->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' L_n Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Trans Consumed in Productive Cycle Proto Protodeboronation BoronicAcid->Proto H⁺ Source (e.g., H₂O) Base Byproduct Ar'-H (Byproduct) Proto->Byproduct Slow_Release StableEster Stable Boronic Ester (e.g., MIDA Boronate) Hydrolysis Slow Hydrolysis (Controlled by Base/H₂O) StableEster->Hydrolysis LowConcAcid [Low Concentration] Active Boronic Acid Hydrolysis->LowConcAcid SuzukiCycle Fast Consumption in Suzuki Cycle LowConcAcid->SuzukiCycle Proto Protodeboronation (Minimized) LowConcAcid->Proto Product Desired Product SuzukiCycle->Product

Caption: The slow-release strategy from stable boron esters.

Step-by-Step Protocol: Using a Boronic Ester

  • Reagent Selection: Instead of the boronic acid, use the corresponding boronic acid pinacol ester (Ar-Bpin). If this is not commercially available, it can often be synthesized from the boronic acid.

  • Reaction Setup: Combine this compound (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), your chosen base (K₃PO₄ is an excellent starting point), and the catalyst system in a reaction vessel under an inert atmosphere.

  • Solvent: Use an anhydrous solvent like dioxane, THF, or toluene. While some boronic esters can transmetalate directly, hydrolysis is often required, so controlled addition of water may be necessary depending on the specific ester and conditions. [5][6]4. Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor for product formation.

  • Analysis: Compare the yield and byproduct formation to the reaction that used the corresponding boronic acid. You should observe a significant reduction in protodeboronation.

Troubleshooting Protocol 3: Solvent and Temperature Control

The reaction environment plays a crucial role in dictating reaction pathways. Water is a proton source, and high temperatures can accelerate all reaction rates, including undesired ones. [7] Causality:

  • Water: While often required to dissolve inorganic bases, excess water provides a ready source of protons for the protodeboronation reaction. [6][7]* Temperature: Higher temperatures increase the kinetic energy of all species, which can accelerate the rate of protodeboronation more than the desired coupling, especially if the energy barrier for protodeboronation is lower.

Step-by-Step Protocol: Environmental Control

  • Anhydrous Conditions: If using a base soluble in organic solvents (like some cesium salts or if you switch to an organic base as a last resort), conduct the reaction under strictly anhydrous conditions using freshly distilled, dry solvents.

  • Biphasic System: A common and effective strategy is to use a biphasic solvent system like Toluene/Water (e.g., 5:1 ratio). The inorganic base resides primarily in the aqueous phase, creating a controlled interface for the reaction to occur, which can moderate the protodeboronation rate.

  • Temperature Screening: Set up identical reactions and run them at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Monitor the reactions over time. The optimal temperature will be the lowest one that achieves full conversion of the starting material in a reasonable timeframe while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation? A1: Protodeboronation, or protodeborylation, is a chemical reaction involving the protonolysis of an organoborane compound, such as a boronic acid. [1]In this process, a carbon-boron bond is broken and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner needed for the Suzuki coupling. [1] Q2: Why is my this compound system so prone to this side reaction? A2: The N,N-dimethylamino and methyl groups on the aniline ring are electron-donating. When you form the biaryl product, these groups are electronically coupled to the new aromatic ring. However, during the reaction, if you are using an electron-rich boronic acid, that partner is inherently more susceptible to protodeboronation. [5]The key is less about the aniline halide itself and more about managing the stability of the boronic acid partner under the required basic conditions.

Q3: Are boronic esters always better than boronic acids? A3: In most cases where protodeboronation is a concern, yes. Boronic esters like pinacol esters, MIDA boronates, or potassium trifluoroborates offer greater stability. [6][7][8]They act as a "slow-release" source of the active boronic acid, keeping its concentration low and favoring the desired cross-coupling over the undesired side reaction. [1][4] Q4: Can my choice of palladium catalyst and ligand affect protodeboronation? A4: Absolutely. The goal is to use a catalyst system that promotes a very fast rate of transmetalation and reductive elimination. [1]Highly active catalysts can "win the race" against the slower protodeboronation reaction. [9]However, the choice is nuanced; some studies have shown that very bulky phosphine ligands, while often used to promote difficult couplings, can sometimes paradoxically accelerate protodeboronation. [2][3]Therefore, screening a few different catalyst/ligand combinations (e.g., a Buchwald-type ligand like SPhos vs. a cataCXium-type ligand) is often a worthwhile endeavor.

Q5: How can I definitively identify the protodeboronated byproduct? A5: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will be looking for a mass peak corresponding to the hydrogen-terminated molecule. In your case, you would search for the exact mass of N,N,4-trimethylaniline. Comparing the retention time and mass spectrum to a commercial standard of N,N,4-trimethylaniline will provide definitive confirmation.

References
  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-N,N,4-trimethylaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 3-Bromo-N,N,4-trimethylaniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific substrate and achieve higher conversion rates in your reactions.

Understanding the Substrate: this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure combines features that can either facilitate or impede the catalytic cycle, leading to variable and often frustratingly low conversion rates.

  • Electronic Effects: The N,N-dimethyl and 4-methyl groups are electron-donating, which increases the electron density of the aromatic ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in many cross-coupling reactions, more challenging.[1][2]

  • Steric Hindrance: The N,N-dimethyl group and the adjacent bromine atom can create steric congestion around the reaction center. This hindrance can affect the approach of the palladium catalyst and the subsequent steps in the catalytic cycle.[3][4]

This guide will address how to overcome these inherent challenges through careful optimization of your reaction conditions.

Troubleshooting Guide: Low Conversion Rate

This section is designed to help you diagnose and resolve common issues leading to low conversion in your cross-coupling reactions involving this compound.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Low conversion in a Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst activity and the electronic nature of the substrate.

Possible Causes & Solutions:

Potential Issue Explanation Recommended Action
Inefficient Oxidative Addition The electron-rich nature of the aniline derivative can slow down the oxidative addition of the Pd(0) catalyst to the aryl bromide.Select a more electron-rich and sterically bulky phosphine ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos), to facilitate this step. Consider using a higher reaction temperature.
Catalyst Deactivation The aniline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.Employ a ligand that can effectively shield the palladium center. Bulky biarylphosphine ligands are often effective in preventing such interactions.
Suboptimal Base The choice of base is critical for the efficiency of the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid/ester.Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be more effective.[5] For sensitive substrates, an organic base might be a better choice.
Poor Solvent Choice The solvent system needs to facilitate the solubility of all components and promote the catalytic cycle.A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent or water is often used.[5] Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization

  • To an oven-dried reaction vessel, add this compound (1 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • If the reaction stalls, consider adding a fresh portion of the catalyst and ligand.

Question 2: I am attempting a Buchwald-Hartwig amination and observing minimal product formation. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[6][7]

Troubleshooting Steps:

1. Catalyst and Ligand Selection:

  • Palladium Precatalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used, modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles can offer improved reliability and consistency.

  • Ligand Choice: The ligand is arguably the most critical component. For an electron-rich and potentially sterically hindered substrate like this compound, bulky, electron-rich biarylphosphine ligands are often the best choice.[8] Consider screening ligands such as XPhos, SPhos, or RuPhos.

2. Base Selection:

  • A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner.

  • Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact the reaction rate and yield, so screening is recommended.

3. Solvent and Temperature:

  • Anhydrous, degassed non-polar solvents like toluene, dioxane, or THF are typically used.

  • Reactions are often run at elevated temperatures (80-120 °C) to facilitate the catalytic cycle.

Workflow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization start Low Conversion catalyst Screen Pd Precatalyst (e.g., G3/G4 Palladacycles) start->catalyst ligand Screen Bulky Ligands (e.g., XPhos, SPhos) catalyst->ligand base Screen Strong Bases (e.g., NaOtBu, KOtBu) ligand->base solvent Optimize Solvent & Temp. (e.g., Toluene, 100°C) base->solvent success High Conversion solvent->success

Caption: A systematic approach to optimizing the Buchwald-Hartwig amination.

Question 3: My Heck coupling reaction with an alkene is not proceeding as expected. What are the key parameters to consider?

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, can be sensitive to electronic and steric effects.[9] For an electron-rich substrate like this compound, the oxidative addition step can be slow.[10]

Key Optimization Parameters:

Parameter Considerations Recommendations
Catalyst System A phosphine-free system or one with a robust ligand is often preferred for Heck reactions, especially at higher temperatures.Consider using Pd(OAc)₂ with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to stabilize the active Pd(0) species.[11] For challenging couplings, a bulky phosphine ligand might be necessary.
Base An organic base is typically used to neutralize the HBr generated during the reaction.Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is pure and dry.
Solvent A polar aprotic solvent is usually employed to facilitate the reaction.N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are good starting points.
Temperature Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.A temperature range of 100-140 °C is typical. Microwave irradiation can sometimes improve yields and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: How do the N,N-dimethyl and 4-methyl groups on the aniline ring affect the reactivity of the bromo-substituent?

The N,N-dimethyl and 4-methyl groups are both electron-donating groups. They increase the electron density on the aromatic ring, which can make the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. This is a common reason for the sluggish reactivity of electron-rich aryl halides in cross-coupling reactions.[1]

Q2: Is steric hindrance a significant issue with this substrate?

Yes, the N,N-dimethyl group ortho to the bromine atom can create steric hindrance.[3] This can impede the approach of the bulky palladium-ligand complex to the C-Br bond. Using a ligand with the right balance of steric bulk is crucial to overcome this challenge.

Q3: What is the best way to degas my reaction mixture, and why is it so important?

Degassing is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. The "freeze-pump-thaw" method (for organic solvents) or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period are effective techniques.

Q4: Can I use a nickel catalyst instead of palladium for the cross-coupling of this compound?

Nickel catalysts can be a cost-effective alternative to palladium and are known to be effective for the cross-coupling of sterically hindered substrates.[4][12] However, the reaction conditions will likely need to be re-optimized, as nickel and palladium have different reactivity profiles.

Q5: What are some common side reactions to look out for?

  • Homocoupling: The coupling of two molecules of the starting aniline or the coupling partner.

  • Debromination: The replacement of the bromine atom with a hydrogen atom.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures.

Decision Tree for Troubleshooting Low Conversion:

Troubleshooting_Decision_Tree start Low Conversion check_reagents Are all reagents pure and dry? Are solvents properly degassed? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_catalyst Is the catalyst system appropriate for an electron-rich, sterically hindered substrate? yes_reagents->check_catalyst purify_reagents Purify/dry reagents. Thoroughly degas solvents. no_reagents->purify_reagents yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_conditions Are the reaction conditions (base, solvent, temperature) optimized? yes_catalyst->check_conditions optimize_catalyst Screen bulky, electron-rich ligands (e.g., biarylphosphines). Consider modern Pd precatalysts. no_catalyst->optimize_catalyst yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No further_investigation Consider alternative coupling methods (e.g., Ni-catalysis) or a different synthetic route. yes_conditions->further_investigation optimize_conditions Screen different bases. Adjust solvent polarity. Increase reaction temperature. no_conditions->optimize_conditions

Caption: A step-by-step guide to troubleshooting low conversion rates.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Journal of Organic Chemistry. Available from: [Link]

  • Test reactions for catalyst screening. ResearchGate. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules. Available from: [Link]

  • This compound (C9H12BrN). PubChem. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). Molecules. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Catalysis. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene. Nature Communications. Available from: [Link]

  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. Available from: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available from: [Link]

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Taylor & Francis Online. Available from: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. Available from: [Link]

  • Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. ACS Catalysis. Available from: [Link]

  • Construction of Terminal Conjugated Enynes: Cu-Mediated Cross-Coupling Reaction of Alkenyldialkylborane with (Trimethylsilyl)ethynyl Bromide. Organic Chemistry Portal. Available from: [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-BROMO Status: Open Priority: High (Scale-up/Safety Implications) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Validation

The "Regioselectivity Trap"

If you are attempting to scale up this synthesis by directly brominating N,N-dimethyl-p-toluidine, stop immediately .

The Issue: The dimethylamino group (


) is a significantly stronger ortho/para activator than the methyl group. Since the para position is blocked by the methyl group, direct bromination will occur almost exclusively at the 2-position  (ortho to the amine), yielding 2-Bromo-N,N,4-trimethylaniline .

The Solution: To synthesize the 3-Bromo isomer (ortho to the methyl, meta to the amine), you must reverse the synthetic order. You must start with the bromine atom already installed in the correct position relative to the methyl group and then methylate the amine.

Recommended Pathway: The Eschweiler-Clarke Protocol

The most robust, scalable route for 3-Bromo-N,N,4-trimethylaniline is the reductive methylation of 3-bromo-4-methylaniline using formaldehyde and formic acid.

G cluster_wrong Route A: Direct Bromination (Incorrect Isomer) cluster_right Route B: Reductive Methylation (Correct Isomer) A1 N,N-dimethyl-p-toluidine A2 Br2 / AcOH A1->A2 A3 2-Bromo-N,N,4-trimethylaniline (Major Product) A2->A3 B1 3-Bromo-4-methylaniline (CAS: 7745-91-7) B2 HCHO / HCOOH (Eschweiler-Clarke) B1->B2 B3 This compound (Target) B2->B3

Figure 1: Comparison of synthetic strategies. Route A yields the thermodynamically favored but incorrect regioisomer. Route B is required for the 3-bromo target.

Standard Operating Procedure (SOP)

Protocol: Eschweiler-Clarke Methylation

Scale: 100g – 1kg basis Reaction Type: Reductive Amination / CO2 Evolution

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Bromo-4-methylaniline 1.0SubstrateSolid, MP ~27-30°C. Melt before transfer if possible.
Formaldehyde (37% aq) 2.2 - 2.5Methyl SourceCarcinogen. Use in fume hood. Excess ensures full conversion.
Formic Acid (98%) 3.0 - 5.0Reductant/SolventSource of Hydride. Generates CO2.
Sodium Hydroxide (aq) ExcessQuenchExothermic neutralization.
Step-by-Step Workflow
  • Charging (0 h):

    • In a reactor equipped with a reflux condenser and overhead stirrer , charge 3-Bromo-4-methylaniline.

    • Cooling: Cool the vessel to 0–5°C. The reaction is exothermic upon mixing.

    • Add Formic Acid slowly. Note: The amine will form a formate salt, and the mixture may thicken.

    • Add Formaldehyde solution dropwise.

  • Reaction (1 - 18 h):

    • Slowly heat the mixture to reflux (approx. 90-100°C) .

    • CRITICAL: At ~60-80°C, vigorous evolution of CO2 gas will begin. Ensure venting lines are wide and unobstructed. Do not ramp temperature too quickly, or the foam will flood the condenser.

    • Maintain reflux for 12–18 hours.

    • IPC (In-Process Control): Check by TLC or LC-MS. Look for the disappearance of the primary amine (M+H 186) and secondary amine intermediate (M+H 200). Target Mass: M+H 214/216 (Br isotope pattern).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Slowly add 4M NaOH or 50% NaOH while cooling (Ice bath). Adjust pH to >11. The product will separate as an oil.

    • Extract with Toluene or MTBE (2x).

    • Wash organic layer with Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • The crude oil is often >95% pure.

    • Distillation: High vacuum distillation can be used for final purification.

    • Salt Formation: Alternatively, precipitate as the HCl salt by adding HCl in dioxane/ether if a solid is required.

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: I see a significant amount of mono-methylated impurity (secondary amine). Why didn't it go to completion?

  • Diagnostic: This usually happens if the reaction temperature was too low or if CO2 evolution stalled the mixing.

  • Fix: The Eschweiler-Clarke reaction requires thermal driving force to release CO2, which pushes the equilibrium forward. Ensure you are at a hard reflux (approx. 100°C internal temp). If the issue persists, add an additional 0.5 eq of Formaldehyde and reflux for 4 more hours.

Q: My isolated yield is low (<60%), but conversion looked good.

  • Diagnostic: The product is a basic aniline. If the pH during workup wasn't high enough (>11), the product remains protonated in the aqueous layer (as the formate or chloride salt).

  • Fix: Re-check the aqueous waste stream. Basify it further with 50% NaOH until litmus turns dark blue, then re-extract with Toluene.

Category: Scale-Up Safety

Q: Upon heating to 70°C, the reactor almost pressurized/foamed over.

  • Diagnostic: Rapid decarboxylation of formic acid.

  • Fix: This is the "CO2 Breakpoint." On scale (>100g), hold the temperature at 60°C for 1 hour to allow initial off-gassing before ramping to full reflux. Use a mechanical stirrer (not magnetic) to break foam.

Q: Can I use Methyl Iodide (MeI) instead to avoid the high heat?

  • Diagnostic: Using MeI is risky. It leads to Quaternization (formation of the quaternary ammonium salt), which is very difficult to separate from the tertiary amine.

  • Fix: Stick to Eschweiler-Clarke. It is "self-limiting" and will not form the quaternary salt.

Process Visualization

Workflow Diagram: Scale-Up Logic

Process start Start: 3-Bromo-4-methylaniline mix Mix with Formic Acid (5 eq) Cool to 5°C start->mix add_hcho Add Formaldehyde (2.5 eq) Dropwise mix->add_hcho heat_ramp Ramp to 60°C (Watch for CO2 Evolution) add_hcho->heat_ramp reflux Reflux (100°C) for 16h Completion Check (LCMS) heat_ramp->reflux decision Mono-methyl present? reflux->decision add_more Add 0.5 eq HCHO Reflux 4h decision->add_more Yes workup Cool & Basify (pH > 11) Extract w/ Toluene decision->workup No add_more->reflux

Figure 2: Decision logic for the methylation process, highlighting the critical CO2 control step.

Physicochemical Data Reference

PropertyValueNote
Molecular Weight 228.13 g/mol
Appearance Yellow to brown oilDarkens on air exposure
Boiling Point ~140-145°C @ 10 mmHgEstimated (based on similar anilines)
Solubility DCM, Toluene, EtOAcInsoluble in water (unless protonated)
Storage 2-8°C, Inert AtmosphereOxidation sensitive

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from

  • National Institutes of Health (NIH). (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-4-methylaniline. Retrieved from

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 3-Bromo-4-methylaniline. Retrieved from [2]

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and management of exothermic reactions involving 3-Bromo-N,N,4-trimethylaniline. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the technical knowledge and practical guidance to anticipate, prevent, and control potential exothermic events, ensuring the safety and success of your experiments.

Introduction: Understanding the Thermal Risks

This compound is a substituted aniline derivative, a class of compounds widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] While a valuable intermediate, its chemical nature—possessing both a bromine substituent and a tertiary amine on an aromatic ring—necessitates a thorough understanding of its potential reactivity. Exothermic reactions, those that release heat, are a important consideration in chemical synthesis.[3] If not properly managed, the heat generated can exceed the rate of heat removal, leading to a dangerous, self-accelerating reaction known as a thermal runaway.[4][5] This can result in a rapid increase in temperature and pressure, potentially causing equipment failure and the release of hazardous materials.[4]

This guide will provide a framework for assessing and mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound that could be dangerously exothermic?

A1: While specific calorimetric data for every reaction is crucial, based on the known chemistry of substituted anilines, the following reaction types warrant careful thermal management:

  • Nitration: The introduction of a nitro group onto the aromatic ring using nitric acid and sulfuric acid is a classic and often highly exothermic reaction.[6]

  • Further Halogenation: Reactions with strong halogenating agents could lead to additional substitution on the aromatic ring, which can be exothermic.

  • Reactions with Strong Oxidizing Agents: As indicated in safety data sheets, this compound is incompatible with strong oxidizing agents.[7] Such reactions can be vigorous and highly exothermic.

  • Diazotization: Although the tertiary amine of this compound cannot be diazotized itself, related primary aniline impurities could undergo this reaction, which involves thermally sensitive diazonium salts.[8]

  • Decomposition: At elevated temperatures, the molecule itself may decompose, a process that can be exothermic. Thermal decomposition can release irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[7][9]

Q2: What are the initial warning signs of a potential thermal runaway reaction?

A2: Vigilant monitoring is key. Early indicators of a developing thermal runaway include:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling.[10]

  • A noticeable increase in the rate of gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the point of reagent addition.

  • An increase in pressure within a closed system.

Q3: How does reaction scale-up affect the risk of an exothermic event?

A3: Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reaction, while the ability to remove heat is proportional to the surface area of the reactor. As the scale increases, the surface-area-to-volume ratio decreases, making cooling less efficient. A reaction that is easily managed in a laboratory flask can become uncontrollable in a larger vessel if the cooling capacity is not adequately increased.

Q4: What immediate steps should I take if I suspect a thermal runaway is beginning?

A4: Your immediate priorities are to stop the reaction and initiate cooling.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[5]

  • Maximize Cooling: Engage emergency cooling systems if available. If using a cooling bath, add more coolant (e.g., dry ice to an acetone bath).

  • Dilution: If safe and part of your pre-planned emergency procedure, adding a cold, inert solvent can help to absorb heat and slow the reaction rate.[11]

  • Quenching: If the reaction continues to accelerate, a pre-determined quenching agent should be added. This should only be done if you have previously identified a safe and effective quenching agent for your specific reaction.

  • Alert Personnel and Evacuate: Inform colleagues of the situation and be prepared to evacuate the immediate area if the situation cannot be brought under control.

Troubleshooting Guides

Issue 1: Unexpected Temperature Spike During Reagent Addition
  • Possible Cause: The rate of addition of a reactive reagent (e.g., nitrating mixture, strong oxidant) is too fast, generating heat more rapidly than the cooling system can remove it.[5] The concentration of the reaction mixture may also be too high.

  • Preventative Measures:

    • Always perform a pre-reaction hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal potential of your reaction.[4][12]

    • Utilize a semi-batch process where one reagent is added slowly and controllably to the other.[13]

    • Ensure your cooling system is active and at the target temperature before beginning the addition.

    • Start with a more dilute solution to provide a larger thermal mass to absorb the heat of reaction.[11]

  • Real-time Solution:

    • Immediately stop the addition of the reagent.

    • Increase the efficiency of your cooling system (e.g., lower the temperature of the cooling bath).

    • Monitor the reaction temperature closely. If it continues to rise after stopping the addition, proceed to the emergency quenching protocol.

    • Once the temperature is stable and back within the desired range, resume the addition at a significantly slower rate.

Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
  • Possible Cause: The reaction has a significant induction period, or a secondary, more exothermic process is being initiated. This could also be a sign of product decomposition at the reaction temperature.

  • Preventative Measures:

    • Reaction calorimetry can provide valuable data on the heat flow of a reaction over time, revealing if a significant amount of unreacted starting material has accumulated.[14]

    • Allow for a sufficient reaction time at a controlled temperature after the addition is complete to ensure the reaction goes to completion safely.[15]

  • Real-time Solution:

    • Immediately apply maximum cooling.

    • If the temperature rise is rapid and uncontrolled, execute the emergency quenching procedure.

    • For future experiments, consider lowering the reaction temperature or adding the reagent over a longer period to prevent the accumulation of unreacted starting material.

Experimental Protocols

Protocol 1: General Purpose Emergency Quenching

This is a generalized protocol. The specific quenching agent and procedure should be determined based on the specific reactants and intermediates in your system.

  • Pre-Experiment Preparation:

    • Identify a suitable quenching agent that will react quickly and exothermically with the reactive species in your mixture. For reactions involving strong acids, a cold, dilute solution of a weak base like sodium bicarbonate might be appropriate. For oxidizing agents, a reducing agent like sodium bisulfite or sodium thiosulfate could be used.[15]

    • Have a sufficient quantity of the quenching agent cooled and ready for immediate use.

  • Execution (in case of a thermal event):

    • Following the initial troubleshooting steps (stop addition, maximize cooling), if the temperature continues to rise uncontrollably, slowly and carefully add the pre-prepared quenching agent to the reaction mixture.

    • Be prepared for vigorous gas evolution or other signs of a rapid reaction. Add the quencher at a rate that keeps the reaction under control.

    • Continue to monitor the temperature until it has stabilized and begins to decrease.

Data Presentation

ParameterRecommendation for Exothermic ReactionsRationale
Reagent Addition Rate Slow, controlled additionPrevents rapid heat generation that can overwhelm cooling capacity.[5]
Reaction Concentration As dilute as practicalIncreases the thermal mass of the system, helping to absorb heat.[11]
Cooling Bath Temperature 5-10 °C below the target reaction temperatureProvides a sufficient temperature gradient for effective heat removal.
Stirring Rate VigorousEnsures homogenous mixing and efficient heat transfer to the walls of the reactor.
Headspace At least 20% of the total reactor volumeProvides space for expansion of gases and liquids in case of a temperature increase.

Visualizations

Decision Tree for Managing a Temperature Excursion

G start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling Capacity stop_addition->max_cooling monitor_temp Monitor Temperature max_cooling->monitor_temp temp_stabilizes Does Temperature Stabilize? monitor_temp->temp_stabilizes resume_slowly Resume Addition at a Slower Rate temp_stabilizes->resume_slowly Yes emergency_quench Execute Emergency Quenching Protocol temp_stabilizes->emergency_quench No alert_evacuate Alert Personnel and Prepare to Evacuate emergency_quench->alert_evacuate

Caption: Decision workflow for responding to a temperature spike.

Safe Scale-Up Workflow

G cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production Scale lab_scale Initial Small-Scale Experiments (<1g) hazard_assessment Reaction Hazard Assessment (DSC, RC) lab_scale->hazard_assessment pilot_scale Pilot Scale Run (10-100x Lab Scale) hazard_assessment->pilot_scale cooling_eval Evaluate Cooling Efficiency pilot_scale->cooling_eval production_scale Full-Scale Production cooling_eval->production_scale emergency_plan Implement Robust Emergency Procedures production_scale->emergency_plan

Sources

Technical Support Center: Workup and Troubleshooting for Reactions Involving 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the workup and purification procedures for reactions involving 3-Bromo-N,N,4-trimethylaniline. As a substituted aniline, this compound is a valuable intermediate, particularly in cross-coupling reactions, but its unique properties can present specific challenges during reaction workup.[1][2] This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Core Principles of Workup Design

The workup strategy for any reaction containing this compound or its derivatives must address three primary objectives:

  • Quenching the Reaction: Safely neutralizing any remaining reactive reagents.

  • Separation: Isolating the desired product from the crude reaction mixture, which includes catalysts, unreacted starting materials, salts, and byproducts.

  • Purification: Achieving the desired level of purity for the final compound.

The basicity of the N,N-dimethylamino group and the presence of the bromo-substituent are key factors that influence the choice of workup and purification methods.

General Workup Workflow for a Cross-Coupling Reaction

Many applications of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] The following workflow represents a robust starting point for post-reaction processing.

G cluster_0 Reaction Completion cluster_1 Catalyst Removal & Initial Filtration cluster_2 Liquid-Liquid Extraction cluster_3 Drying and Concentration cluster_4 Final Purification A 1. Cool Reaction Mixture to Room Temperature B 2. Dilute with Organic Solvent (e.g., EtOAc, Toluene) A->B C 3. Filter through Celite® Pad to Remove Pd Black B->C Removes heterogeneous catalysts and inorganic salts D 4. Transfer Filtrate to Separatory Funnel C->D E 5. Wash with Water and/or Brine D->E Removes water-soluble impurities F 6. Separate Organic Layer E->F G 7. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H 8. Filter and Concentrate in vacuo G->H I 9. Purify Crude Product (Chromatography, Distillation, etc.) H->I G Start Persistent Emulsion Forms Step1 Add Saturated Brine Solution Start->Step1  First Attempt   Step2 Filter through Celite® Pad Step1->Step2  If Unsuccessful   End Layers Separated Step1->End  Success   Step3 Centrifuge Mixture Step2->Step3  If Still Emulsified   Step2->End  Success   Step3->End  Success  

Caption: Decision tree for breaking emulsions.

Q2: My final product is a clean oil on NMR, but it's dark gray or black. How do I remove the color and residual palladium?

A: Causality: The dark color is almost certainly due to residual palladium, which can exist as soluble Pd(II) species or as colloidal palladium black (Pd(0)). [5]These residues are common in cross-coupling reactions and must be removed, especially for pharmaceutical applications where metal impurity limits are stringent. [6] Solutions:

  • Celite Filtration (for Pd(0)): As a first step, always ensure the reaction mixture is filtered through a 1-2 cm thick pad of Celite® after dilution with an organic solvent. [7][8]This is highly effective at removing heterogeneous palladium black.

  • Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal (approx. 1-5% by weight). Stir for 15-30 minutes, then filter through Celite® to remove the charcoal. This is often effective at adsorbing colored organic impurities and some soluble palladium species.

  • Specialized Scavengers: For complete removal of soluble palladium, solid-supported scavengers are the industry standard. [9]Thiol-functionalized silica gel is particularly effective. The crude product is dissolved and passed through a short plug of the scavenger silica, which chelates the palladium.

Method Target Impurity Procedure Pros Cons
Celite® Filtration Pd(0) black, inorganic saltsDilute reaction mixture, pass through Celite® pad. [7]Simple, fast, inexpensive.Ineffective for soluble Pd(II).
Activated Charcoal Colored organic impurities, some PdStir crude product with charcoal, filter.Good for color removal.Can adsorb product, reducing yield.
Thiol-Silica Scavenger Soluble Pd(II)Pass solution of crude product through a scavenger plug.Highly effective, high product recovery.More expensive.
Q3: My reaction is incomplete. How can I effectively separate my product from the unreacted this compound starting material?

A: Causality: Separating a product from its starting material can be challenging when their polarities are similar. In the case of a Suzuki coupling, the product (a biaryl aniline) will typically be less polar than the starting aryl bromide, but the difference may be small.

Solution:

  • Flash Column Chromatography: This is the most reliable method for this separation. [1][3]The key is to find a solvent system that provides good separation (ΔRf > 0.2) on a TLC plate.

    • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A gradient of Ethyl Acetate in Hexanes is a standard choice. For aniline derivatives, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic compounds from "streaking" on the acidic silica gel, leading to much sharper peaks and better separation.

Recommended Starting Conditions for Column Chromatography:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexanes / Ethyl Acetate GradientStart with low polarity (e.g., 98:2) to elute non-polar byproducts, then increase polarity to elute the product and finally the starting material.
Additive ~1% Triethylamine (Et₃N)Neutralizes acidic sites on the silica gel, preventing tailing of the basic aniline compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for derivatives of this compound? A: For most lab-scale syntheses, flash column chromatography is the most versatile and effective method. [1]It allows for the separation of impurities with different polarities. If the product is a thermally stable liquid with a distinct boiling point from impurities, vacuum distillation can be an excellent, scalable alternative. [1][10]If the product is a solid, recrystallization from a suitable solvent system can provide material of very high purity.

Q2: Is this compound and its derivatives air-sensitive? A: Yes, aniline derivatives are often susceptible to air oxidation over time, which can cause them to darken in color from off-white or yellow to brown or reddish-brown. [11]While short-term exposure during a workup is generally acceptable, it is good practice to store the compound and its purified derivatives under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to prolong shelf life. [12] Q3: Can I use a strong acid like 3M HCl to wash the organic layer? A: You can, but you must understand the consequence. The N,N-dimethylamino group is basic and will be protonated by the acid, forming a water-soluble salt. This will cause your product to transfer from the organic layer to the aqueous layer. As mentioned in the troubleshooting section, this can be a deliberate purification strategy (acid-base extraction), but if your intent is simply to wash the organic layer, you should use neutral water or a weakly basic solution like saturated sodium bicarbonate (NaHCO₃) to avoid losing your product.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Cooling: Once the reaction is deemed complete by TLC or LCMS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 10-20x the reaction volume).

  • Filtration: Filter the mixture through a sintered glass funnel containing a 1-2 cm pad of Celite®. Wash the pad with additional organic solvent to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.

  • Washing: Remove the aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (1x)

    • Saturated aqueous NaHCO₃ (1x, to remove any acidic impurities)

    • Saturated aqueous NaCl (brine) (1x, to aid in drying)

  • Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. The target product should have an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and place this on top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • RU2102382C1, Method of preparing 3-bromo-4-methylaniline, Google P
  • Organic Syntheses Procedure, 3-bromo-4-aminotoluene. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents, University of Rochester. [Link]

  • Al-Masoudi, N. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(15), 3452. [Link]

  • Chemsrc, 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]

  • ResearchGate, How can i remove palladium Pd catalyst easily?. [Link]

  • ACS Publications, Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • SAGE Journals, Separation of aniline from aqueous solutions using emulsion liquid membranes. [Link]

  • Reddit, What would be a good way to kill leftover palladium from a reaction mixture?. [Link]

  • ResearchGate, Removal of aniline from aqueous solution in a mixed flow reactor using emulsion liquid membrane. [Link]

  • ResearchGate, Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • Bicocca Open Archive, Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • MDPI, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • Biotage, How to Remove Palladium in three easy steps. [Link]

  • PubMed, Separation of aniline from aqueous solutions using emulsion liquid membranes. [Link]

  • ACS Publications, Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • NSF PAR, Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • Reddit, Help needed with unreproducible Suzuki coupling. [Link]

  • NSF PAR, Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • ResearchGate, How to remove palladium catalyst from reaction mixture?. [Link]

  • Google Patents, US4918232A - Process for separating aniline deriv
  • Taylor & Francis Online, Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. [Link]

  • ResearchGate, Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]

  • RSC Publishing, Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • SIELC Technologies, N,N,4-Trimethylaniline. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Bromo-N,N,4-trimethylaniline: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In the realm of drug development and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. 3-Bromo-N,N,4-trimethylaniline, a substituted aniline derivative, serves as a pertinent example of a molecule where precise atomic arrangement dictates its reactivity and potential applications.[1] While its molecular formula, C₉H₁₃BrN, provides a basic atomic inventory, it is Nuclear Magnetic Resonance (NMR) spectroscopy that offers the definitive roadmap to its molecular architecture.[2]

Part 1: Predictive ¹H and ¹³C NMR Spectral Analysis

The power of NMR spectroscopy lies in its ability to probe the chemical environment of each nucleus. The predicted spectrum is a composite of chemical shifts, integration values, and spin-spin coupling patterns, each providing a unique piece of the structural puzzle.

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the distinct proton environments. Due to the substitution pattern, there are no planes of symmetry that would render the aromatic protons equivalent, leading to a complex but interpretable spectrum.

Caption: Structure of this compound with proton labels.

¹H NMR Peak Assignment and Interpretation

The interpretation of the proton NMR spectrum is based on understanding the electronic effects of the substituents. The -N(CH₃)₂ group is a strong electron-donating group, which increases electron density (shields) the ortho and para positions. Conversely, the bromine atom is an electronegative, electron-withdrawing group that deshields nearby protons.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Justification for Assignment
N(CH₃)₂ ~2.9 - 3.1Singlet (s)N/A6HProtons on the two N-methyl groups are equivalent and show no coupling to other protons. Their chemical shift is typical for N-alkyl groups on an aniline.
Ar-CH₃ ~2.3 - 2.5Singlet (s)N/A3HThe aryl methyl group is a singlet as it is not coupled to other protons. Its position is slightly downfield compared to toluene due to the influence of the other ring substituents.
H(c) ~6.6 - 6.8Doublet (d)Jbc ≈ 8-9 Hz1HThis proton is ortho to the powerful electron-donating -N(CH₃)₂ group, causing significant shielding and an upfield shift. It is split by the adjacent H(b).
H(b) ~7.0 - 7.2Doublet of Doublets (dd)Jbc ≈ 8-9 Hz, Jab ≈ 2-3 Hz1HThis proton is coupled to both H(c) (ortho coupling) and H(a) (meta coupling). Its chemical shift is intermediate, influenced by the para -N(CH₃)₂ and ortho methyl group.
H(a) ~7.3 - 7.5Doublet (d)Jab ≈ 2-3 Hz1HThis proton is adjacent to the electron-withdrawing bromine atom, causing it to be the most deshielded of the aromatic protons. It shows only a small meta coupling to H(b).

Note on Splitting: The analysis of splitting patterns relies on the n+1 rule, where 'n' is the number of non-equivalent neighboring protons.[7] More complex patterns, like the doublet of doublets, arise from coupling to multiple, non-equivalent neighbors with different coupling constants.[8]

¹³C NMR Peak Assignment and Interpretation

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak.[9] The chemical shifts are highly sensitive to the electronic environment.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification for Assignment
Ar-CH₃ ~20 - 22Typical chemical shift for a methyl group attached to an aromatic ring.
N(CH₃)₂ ~40 - 45Standard range for N-methyl carbons in dimethylaniline derivatives.
C3-Br ~115 - 120The carbon directly attached to bromine is shielded by the halogen but is also influenced by the other substituents. Its direct attachment to the electronegative Br makes its assignment distinct.
C5 ~118 - 125This carbon is ortho to the methyl group and meta to the dimethylamino group.
C6 ~112 - 118This carbon is ortho to the strongly electron-donating dimethylamino group, resulting in significant shielding and an upfield shift.
C2 ~130 - 135This carbon is meta to the dimethylamino group and ortho to the bromine atom, leading to a downfield shift.
C4-CH₃ ~135 - 140A quaternary carbon attached to the methyl group. Its chemical shift is influenced by the para bromine atom.
C1-N ~148 - 152The carbon atom directly bonded to the nitrogen of the powerful electron-donating dimethylamino group is significantly deshielded and appears furthest downfield among the ring carbons.[10]

Part 2: Comparison with Alternative Analytical Techniques

While NMR provides the structural skeleton, a comprehensive characterization relies on a multi-technique approach.[2] Mass spectrometry and infrared spectroscopy offer complementary data that validate and complete the structural picture.

Analytical Technique Information Provided for this compound Advantages Limitations for Structural Isomerism
NMR Spectroscopy Definitive atom connectivity, stereochemistry, and electronic environment of each atom. Unambiguous isomer differentiation.Provides the most detailed structural information. Non-destructive.Lower sensitivity compared to MS. Requires higher sample concentration and purity.
Mass Spectrometry (MS) Precise molecular weight (confirms elemental formula). Characteristic isotopic pattern for bromine (M+ and M+2 peaks in ~1:1 ratio).[11][12] Fragmentation patterns can offer structural clues.[13]Extremely high sensitivity (picomole to femtomole range). Fast analysis time. Directly confirms molecular formula.Cannot distinguish between positional isomers (e.g., 3-Bromo- vs. 2-Bromo-N,N,4-trimethylaniline) based on molecular ion alone. Fragmentation can be complex to interpret.
Infrared (IR) Spectroscopy Identification of functional groups. C-H stretching (aromatic vs. aliphatic), C-N stretching, and C-Br stretching. The pattern of C-H bending in the 900-650 cm⁻¹ region can suggest the aromatic substitution pattern.[2][14][15]Fast, simple, and inexpensive. Excellent for identifying the presence or absence of key functional groups.[16]Provides limited information on the overall molecular skeleton. Many compounds can have similar IR spectra. Not suitable for definitive isomer differentiation on its own.

This comparison highlights why NMR is the cornerstone of structural elucidation. MS can confirm that we have a molecule with the correct formula C₉H₁₃BrN, and IR can confirm the presence of an N,N-dimethylaniline framework, but only NMR can definitively prove the 3-Bromo, 4-Methyl substitution pattern.

Part 3: Standard Experimental Protocols

Adherence to a rigorous, validated protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.[17][18][19]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[20]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Optimize the magnetic field homogeneity by shimming the probe to achieve sharp, symmetrical peaks.

    • Acquire a standard ¹H spectrum using a 90° pulse. Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

    • Acquire a standard proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Set the spectral width to cover 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Phase-correct the resulting spectra to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

Comprehensive Characterization Workflow

The logical flow of analysis ensures that each piece of data builds upon the last, leading to a confident structural assignment.

Sources

Analytical Characterization of 3-Bromo-N,N,4-trimethylaniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N,N,4-trimethylaniline (an N,N-dimethyl derivative of 3-bromo-p-toluidine) is a critical intermediate in the synthesis of hole-transport materials for organic electronics and complex pharmaceutical scaffolds. Its structural integrity is defined by the specific regiochemistry of the bromine atom relative to the activating dimethylamino group and the methyl group.

The primary analytical challenge lies in distinguishing the target 3-bromo isomer from its thermodynamically favored 2-bromo regioisomer, which frequently occurs as a byproduct during direct bromination of N,N,4-trimethylaniline.

This guide objectively compares analytical techniques for certifying this molecule, moving beyond standard datasheets to provide a causal, mechanism-based characterization strategy.

Structural Context & The Isomer Challenge

To validate the product, one must understand the competitive landscape of its synthesis.

  • Target: This compound (Substituents at 1-NMe₂, 3-Br, 4-Me).

  • Impurity: 2-Bromo-N,N,4-trimethylaniline (Substituents at 1-NMe₂, 2-Br, 4-Me).

In the 3-bromo isomer, the bulky bromine atom is meta to the dimethylamino group. In the 2-bromo isomer, it is ortho. This steric difference dictates the choice of analytical method.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_decision Decision Logic Start Crude Product (Synthesis Output) HPLC UPLC-MS Analysis (Purity & Mass) Start->HPLC Step 1: Quantify Impurities NMR_1H 1H NMR (1D) (Preliminary ID) HPLC->NMR_1H If Purity > 95% NMR_NOE 1D NOE / 2D NOESY (Regio-Confirmation) NMR_1H->NMR_NOE Step 3: Resolve Isomers NMR_1H->NMR_NOE Ambiguous Splitting Release Certified Standard NMR_NOE->Release Confirmed Structure

Figure 1: The hierarchical workflow for certifying this compound. Note that Mass Spectrometry alone cannot distinguish the regioisomers.

Comparative Analytical Matrix

The following table compares the efficacy of standard analytical techniques for this specific molecule.

Feature1H NMR (1D) UPLC-MS NOE Difference / NOESY FT-IR
Primary Utility Functional group verificationPurity quantification & MW confirmationAbsolute Regiochemistry Quick ID (Fingerprinting)
Isomer Specificity Moderate (Splitting patterns overlap)Low (Identical Mass/Fragmentation)High (Spatial proximity)Low (Subtle fingerprint shifts)
Sample Req. ~10 mg< 1 mg~20 mg (High Conc. needed)~5 mg
Throughput Medium (5-10 min)High (2-3 min)Low (30-60 min)High (1 min)
Blind Spot Cannot definitively prove Br position without coupling analysisCannot distinguish 2-Br vs 3-Br isomersRequires careful relaxation delay setupHard to interpret for purity

Recommendation: Use UPLC-MS for batch purity, but NOESY NMR is mandatory for the initial structural qualification of the synthetic route.

Deep Dive: Nuclear Magnetic Resonance (NMR) Strategy

Standard 1H NMR is often insufficient because the aromatic splitting patterns of the 2-bromo and 3-bromo isomers can look deceptively similar (both have three aromatic protons). The Self-Validating Protocol relies on the Nuclear Overhauser Effect (NOE) to measure the spatial distance between the N-methyl protons and the aromatic ring protons.

The Mechanism of Differentiation
  • Target (3-Bromo): The NMe₂ group (Position 1) is flanked by H2 and H6.

    • Prediction: Irradiating the NMe₂ signal (~2.9 ppm) will show NOE enhancement of two aromatic protons (H2 and H6).

  • Impurity (2-Bromo): The NMe₂ group (Position 1) is flanked by Br (Position 2) and H6.

    • Prediction: Irradiating the NMe₂ signal will show NOE enhancement of only one aromatic proton (H6).

1H NMR Data Summary (400 MHz, CDCl₃)
ProtonChemical Shift (δ)MultiplicityCoupling Constant (

)
Structural Assignment
N-CH₃ 2.91 ppmSinglet (6H)-N,N-Dimethyl group
Ar-CH₃ 2.32 ppmSinglet (3H)-Methyl at C4
Ar-H (H5) ~7.10 ppmDoublet (1H)

Hz
Ortho to Ar-CH₃
Ar-H (H6) ~6.65 ppmdd (1H)

Hz
Ortho to NMe₂, Meta to H2
Ar-H (H2) ~6.95 ppmDoublet (1H)

Hz
Meta to H6, Ortho to NMe₂

Note: Shifts are extrapolated from the precursor 3-bromo-4-methylaniline and standard substituent effects.

NOE Logic Diagram

NOE_Logic cluster_3Br Target: 3-Bromo Isomer cluster_2Br Impurity: 2-Bromo Isomer NMe2 Irradiate N-Me Group (2.9 ppm) H2_3Br H2 Signal (Enhanced) NMe2->H2_3Br NOE (+) H6_3Br H6 Signal (Enhanced) NMe2->H6_3Br NOE (+) Br_2Br Bromine Atom (No Signal) NMe2->Br_2Br Blocked H6_2Br H6 Signal (Enhanced) NMe2->H6_2Br NOE (+)

Figure 2: The "Self-Validating" NOE experiment. The presence of enhancement on two aromatic protons confirms the 3-bromo structure.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of unreacted 3-bromo-4-methylaniline precursor.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric acid for non-MS work).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).

    • 2-15 min: 10% -> 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention:

    • Precursor (3-Bromo-4-methylaniline): Elutes earlier (more polar due to free NH₂).

    • Product (this compound): Elutes later (more lipophilic).

Protocol B: Synthesis Verification (Methylation of Precursor)

Context: If synthesizing to validate the standard. The most reliable route to the 3-bromo isomer is not direct bromination, but the methylation of 3-bromo-4-methylaniline (CAS 7745-91-7).

  • Reagents: 3-Bromo-4-methylaniline (1 eq), Paraformaldehyde (excess), NaBH₃CN (excess), Acetic Acid.

  • Procedure: Reductive amination in Methanol/Acetic acid ensures the bromine stays in position 3.

  • Validation: The absence of the N-H stretch in IR (~3300-3400 cm⁻¹) and the appearance of the 6H singlet in NMR confirms conversion.

References

  • PubChem. (2023). Compound Summary for CID 24861989 (3-Bromo-4-methylaniline). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). HPLC Method for Separation of N,N,4-Trimethylaniline. Retrieved October 26, 2023, from [Link]

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. News-Medical. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo-N,N,4-trimethylaniline and 3-bromoaniline for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. Their reactivity, governed by the electronic and steric nature of their substituents, dictates their utility in complex synthetic pathways. This guide provides an in-depth comparison of two such building blocks: 3-bromoaniline, a widely used primary aromatic amine, and its more substituted counterpart, 3-Bromo-N,N,4-trimethylaniline.

While 3-bromoaniline is a staple commodity chemical, utilized extensively as a precursor in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs), this compound represents a more tailored reagent.[1][2][3] Understanding the nuanced differences in their reactivity is paramount for chemists aiming to optimize reaction conditions, control regioselectivity, and streamline synthetic routes. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and chemical behavior, supported by mechanistic insights and comparative experimental frameworks.

Property3-bromoanilineThis compound
Structure 3-bromoaniline Structurethis compound Structure
CAS Number 591-19-5[4]101251-11-0[5]
Molecular Formula C₆H₆BrN[4]C₉H₁₂BrN
Molecular Weight 172.02 g/mol [4]214.10 g/mol
Appearance Off-white to light brown solid or liquid[6]Predicted: Liquid or low-melting solid
Melting Point 16.8 °C[7]Not experimentally determined
Boiling Point 251 °C[7]Not experimentally determined
pKa (of conjugate acid) 3.58 (at 25°C)[7]Predicted: ~4.5-5.0

Part 1: Analysis of Electronic and Steric Profiles

The reactivity of an aromatic ring is fundamentally dictated by the interplay of electronic and steric effects imparted by its substituents. The differences between 3-bromoaniline and this compound are a clear illustration of this principle.

Electronic Effects: A Tale of Two Amino Groups

The primary driver of reactivity in anilines is the nitrogen lone pair's ability to donate electron density into the benzene ring through resonance (a +M effect). This donation significantly activates the ring towards electrophilic attack, particularly at the ortho and para positions.

  • 3-bromoaniline : The primary amino group (-NH₂) is a potent activating group. It substantially increases the nucleophilicity of the aromatic ring compared to benzene.[8]

  • This compound : This molecule features three electron-donating groups. The N,N-dimethylamino group (-N(CH₃)₂) is a significantly stronger activator than a primary amino group. The two methyl groups on the nitrogen atom, through their electron-donating inductive effect (+I), push electron density towards the nitrogen, enhancing its ability to donate its lone pair into the ring.[9][10] Furthermore, the 4-methyl group provides additional, albeit weaker, activation through hyperconjugation and its own +I effect.

Consequently, the aromatic ring of This compound is substantially more electron-rich and therefore more nucleophilic than that of 3-bromoaniline. This heightened electron density predicts a dramatically increased reaction rate in electrophilic aromatic substitutions.

Steric Effects: The Impact of Bulk

Steric hindrance plays a critical role in directing the regiochemical outcome of reactions.

  • 3-bromoaniline : The -NH₂ group is relatively small, posing minimal steric hindrance to the adjacent ortho positions (C2 and C6).

  • This compound : The N,N-dimethylamino group is sterically bulky. The free rotation of the methyl groups creates a significant kinetic barrier for the approach of electrophiles to the ortho positions (C2 and C6).[10][11] This steric congestion is a powerful tool for directing substitution away from these positions, even though they are electronically activated.

Part 2: Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

This class of reactions most vividly showcases the differences between the two molecules. The core principle of EAS involves the attack of an electrophile on the electron-rich aromatic ring.[12]

Relative Rates

Due to its highly activated ring, This compound will undergo EAS at a much faster rate than 3-bromoaniline . Reactions that require a Lewis acid catalyst for 3-bromoaniline may proceed spontaneously and rapidly for its N,N-dimethylated counterpart. Aniline itself is so reactive that bromination with bromine water leads to the immediate formation of a 2,4,6-tribromoaniline precipitate.[8][13] The even higher activation in this compound suggests that it must be handled with very mild electrophiles to avoid polysubstitution and side reactions.

Regioselectivity

The directing effects of the substituents determine the position of electrophilic attack.

  • 3-bromoaniline : The strongly activating ortho, para-directing -NH₂ group dominates the weakly deactivating but ortho, para-directing -Br group.[2] Attack is favored at the positions ortho and para to the amino group: C2, C4, and C6.

  • This compound : The situation is more complex.

    • The -N(CH₃)₂ group strongly directs to its ortho positions (C2, C6), as its para position is blocked by the methyl group.

    • The -CH₃ group directs to its ortho positions (C3-blocked, C5) and its para position (C6).

    • The -Br group directs to its ortho positions (C2, C4-blocked) and its para position (C6).

The consensus of electronic activation is overwhelmingly directed at positions C2 and C6 . However, these positions are sterically hindered by the bulky -N(CH₃)₂ group. This creates a scenario where the reaction outcome is a trade-off between electronic activation and steric accessibility. It is likely that substitution will occur at C6, which benefits from the para-directing effect of the methyl group, and potentially at C2, despite the hindrance. Substitution at C5 is electronically less favorable as it is meta to the powerful dimethylamino director.

G cluster_0 3-bromoaniline cluster_1 This compound a Ring C2, C4, C6 C2, C4, C6 a->C2, C4, C6 -NH2 directs (o, p) -Br directs (o, p) e Electrophile (E+) e->a Attack b Ring C2, C6 (Sterically Hindered) C2, C6 (Sterically Hindered) b->C2, C6 (Sterically Hindered) -NMe2 directs (o) -Me directs (p to C6) -Br directs (o, p) C5 C5 b->C5 -Me directs (o) e2 Electrophile (E+) e2->b Faster Attack

Directing effects in electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are excellent substrates for Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds.[14]

  • 3-bromoaniline : This is a common substrate for cross-coupling. A potential complication is that the primary amine can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, protection of the amine as an amide or carbamate is necessary to achieve high yields, though modern catalyst systems often tolerate free amines.[15][16]

  • This compound : As a tertiary amine, the nitrogen lone pair is less available for coordination to the metal center, obviating the need for a protecting group. This is a significant synthetic advantage. However, the C4-methyl group, being ortho to the C3-bromine, introduces some steric hindrance around the reaction site. This could potentially slow the rate of oxidative addition of the palladium catalyst to the C-Br bond, possibly requiring more forcing conditions (higher temperature, stronger base, or bulkier phosphine ligands) compared to 3-bromoaniline.

SuzukiCycle cluster_product pd0 Pd(0)L₂ pdiil Oxidative Addition Ar-Pd(II)-Br(L₂) pd0->pdiil:ox Ar-Br trans Transmetalation Ar-Pd(II)-R(L₂) pdiil->trans:tm [R-B(OR)₂(Base)]⁻ bor R-B(OR)₂ bor->pdiil trans->pd0 product Ar-R trans->product reduct Reductive Elimination

Generalized Suzuki-Miyaura cross-coupling cycle.

Part 3: Illustrative Experimental Protocols

To provide a practical context for the discussed principles, the following are proposed comparative experimental protocols.

Protocol 1: Comparative Bromination

This experiment aims to demonstrate the difference in activation and regioselectivity towards an electrophile.

Objective: To compare the rate and product distribution of the bromination of 3-bromoaniline and this compound under mild conditions.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 3-bromoaniline and this compound in glacial acetic acid.

  • Reagent: Prepare a 0.1 M solution of bromine (Br₂) in glacial acetic acid.

  • Reaction: In separate flasks maintained at 25°C, add 1.0 equivalent of the bromine solution dropwise over 5 minutes to each of the aniline solutions with vigorous stirring.

  • Monitoring: Monitor the reactions by thin-layer chromatography (TLC) or LC-MS at 5-minute intervals to observe the consumption of starting material and the formation of products. The rapid decolorization of the bromine solution serves as a visual indicator of reaction rate.

  • Quenching & Workup: After 1 hour (or once the starting material is consumed in the faster reaction), quench the reactions by pouring them into an aqueous solution of sodium bisulfite. Neutralize with sodium bicarbonate, extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine the product distribution and isomeric ratios.

Predicted Outcome:

SubstratePredicted RateMajor Product(s)Rationale
3-bromoaniline Moderate2,4-Dibromoaniline, 4,6-DibromoanilineStrong activation and directing effect from -NH₂ at ortho/para positions.[8]
This compound Very Fast2-Bromo-N,N,5-trimethylaniline, 2,6-Dibromo-N,N,4-trimethylanilineExtreme activation from -NMe₂ and -Me groups. Product distribution will depend on the balance between electronic favorability and steric hindrance at C2 and C6.
Protocol 2: Comparative Suzuki-Miyaura Coupling

This experiment aims to evaluate the performance of both substrates in a standard cross-coupling reaction.

Objective: To compare the reaction efficiency and yield of the Suzuki-Miyaura coupling of each substrate with phenylboronic acid.

Methodology:

  • Setup: In separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), combine the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent: Add a 4:1 mixture of dioxane and water (5 mL).

  • Reaction: Heat the reaction mixtures to 90°C and stir for 12 hours.

  • Monitoring: Monitor the reactions by TLC or GC-MS for the consumption of the aryl bromide.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Predicted Outcome:

SubstratePredicted YieldKey Considerations
3-bromoaniline Moderate to GoodPotential for catalyst inhibition by the -NH₂ group. Yield may be improved with alternative ligands (e.g., SPhos) or bases.[15]
This compound Good to ExcellentNo N-H bond to inhibit the catalyst. Reaction rate might be slightly slower due to steric hindrance from the C4-methyl group, but overall yield should be high.

Conclusion

The comparison between 3-bromoaniline and this compound offers a compelling case study in substituent effects in organic synthesis.

  • For Electrophilic Aromatic Substitution , this compound is a vastly more reactive substrate. Its utility lies in its ability to engage with weak electrophiles, though controlling its reactivity to achieve mono-substitution can be challenging. The steric bulk of the N,N-dimethyl group provides a handle for influencing regioselectivity, potentially favoring substitution at the less-hindered C6 position.

  • For Metal-Catalyzed Cross-Coupling , this compound offers the distinct advantage of being a tertiary amine, thus avoiding potential complications of catalyst inhibition seen with primary anilines like 3-bromoaniline. While its sterically encumbered C-Br bond may require slightly more robust reaction conditions, it is generally a more reliable and straightforward coupling partner.

The choice between these two reagents ultimately depends on the specific synthetic goal. 3-bromoaniline remains a versatile and cost-effective starting point for many applications, while this compound provides chemists with a highly activated, sterically defined platform for constructing more complex and substituted molecular architectures.

References

  • RU2102382C1, Method of preparing 3-bromo-4-methylaniline, Google P
  • Chem-Impex, 3-Bromo-4-nitroaniline Product Page. [Link]

  • Chem-Impex, 3-Bromoaniline Product Page. [Link]

  • This reference was not used in the final guide.
  • BYJU'S, NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • Fiveable, N,N-dimethylaniline Definition - Organic Chemistry Key Term. [Link]

  • This reference was not used in the final guide.
  • Lumen Learning, Organic Chemistry II: 14.2. Examples of electrophilic aromatic substitution. [Link]

  • This reference was not used in the final guide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11562, 3-Bromoaniline. [Link]

  • IndiaMART, 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. [Link]

  • Chemsrc, 3-Bromo-4-methylaniline Product Page. [Link]

  • Wikipedia, Aniline. [Link]

  • Ali, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Molecules, 25(24), 5942. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Khan Academy (2022), Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • This reference was not used in the final guide.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29113-29117. [Link]

  • This reference was not used in the final guide.
  • Schols, D., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Filo, Although N, N-dimethylaniline is extremely reactive toward electrophilic... [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29113-29117. [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • LibreTexts Chemistry (2022), 16.5: An Explanation of Substituent Effects. [Link]

Sources

Strategic Alternatives to 3-Bromo-N,N,4-trimethylaniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Alternatives to 3-Bromo-N,N,4-trimethylaniline in Organic Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 53104-16-8) is a specialized aryl bromide intermediate frequently employed in the synthesis of tri-substituted benzene derivatives, particularly for pharmaceuticals (kinase inhibitors) and optoelectronic materials (OLED hole-transport layers). Its utility stems from the orthogonal reactivity of the bromine handle relative to the electron-rich dimethylamino group.

However, supply chain volatility, cost at scale, and the moderate reactivity of the aryl bromide bond often necessitate alternatives. This guide analyzes three distinct strategic replacements:

  • The Cost-Efficient Analog: 3-Chloro-N,N,4-trimethylaniline.

  • The Retrosynthetic Shift: 3-Bromo-4-methylaniline (Late-Stage Methylation).

  • The High-Reactivity Surrogate: In-situ generated Aryl Triflates.

Part 1: Comparative Analysis of Alternatives

The Cost-Efficient Analog: 3-Chloro-N,N,4-trimethylaniline

Best for: Large-scale manufacturing where raw material cost (RMC) is the primary constraint.

  • Mechanism of Action: Aryl chlorides possess a stronger C-X bond (approx. 96 kcal/mol) compared to aryl bromides (approx. 81 kcal/mol). In electron-rich systems like N,N-dimethylanilines, the electron-donating nature of the nitrogen further strengthens the C-Cl bond via resonance, making oxidative addition difficult for standard Pd(PPh₃)₄ catalysts.

  • The Solution: Utilization of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-Heterocyclic Carbenes (NHC) to facilitate the oxidative addition step.

  • Trade-off: Lower starting material cost vs. higher catalyst cost.

The Retrosynthetic Shift: 3-Bromo-4-methylaniline

Best for: Projects requiring diverse functionalization or where the steric bulk of the NMe₂ group hinders coupling.

  • Strategy: Instead of coupling the fully methylated aniline, the researcher uses the primary amine (3-Bromo-4-methylaniline), which is a high-volume commodity chemical. The cross-coupling is performed first, followed by reductive amination (Eschweiler-Clarke) or alkylation to install the methyl groups.

  • Advantage: The primary amine is significantly cheaper and less sterically hindered during the Suzuki/Buchwald coupling event.

  • Trade-off: Adds a synthetic step (methylation) downstream.

The High-Reactivity Surrogate: Aryl Triflates

Best for: Difficult couplings where the bromide fails to react or decomposes.

  • Strategy: Synthesis of the phenol precursor (3-Hydroxy-N,N,4-trimethylaniline) followed by in-situ activation with triflic anhydride (Tf₂O).

  • Advantage: The triflate group (OTf) is a "pseudohalide" with reactivity often exceeding that of iodides in Pd-catalyzed couplings, yet it avoids the oxidative instability of aryl iodides.

  • Trade-off: Atom economy is poor; triflic anhydride is corrosive and expensive.

Part 2: Comparative Performance Data

The following table summarizes the representative performance of these reagents in a standard Suzuki-Miyaura coupling with phenylboronic acid.

FeatureBaseline: this compoundAlt 1: 3-Chloro AnalogAlt 2: Precursor (3-Br-4-Me-aniline)Alt 3: Aryl Triflate
Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol~81 kcal/mol~100 kcal/mol (C-O)
Relative Reactivity (Pd) HighLow (Requires Activation)HighVery High
Standard Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosPd(OAc)₂ + PPh₃Pd(OAc)₂ + dppp
Reaction Temp 80°C100-110°C60-80°CRoom Temp - 60°C
Est.[1][2] Yield (Suzuki) 85-92%70-85%90-95%90-98%
Cost Profile

$
$$ (Reagent) +

(Step)

Part 3: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate alternative based on project constraints.

DecisionMatrix Start Start: Replacement of This compound Constraint Identify Primary Constraint Start->Constraint Cost Constraint: Cost/Scale Constraint->Cost Sterics Constraint: Steric Hindrance Constraint->Sterics Reactivity Constraint: Low Reactivity Constraint->Reactivity Sol_Chloro Use 3-Chloro Analog + Buchwald Ligand Cost->Sol_Chloro High Temp Required Sol_Precursor Use 3-Bromo-4-methylaniline (Methylate Later) Sterics->Sol_Precursor Remove NMe2 Bulk Sol_Triflate Use Aryl Triflate (In-situ Activation) Reactivity->Sol_Triflate Mild Conditions

Figure 1: Strategic decision matrix for selecting aryl halide alternatives.

Part 4: Validated Experimental Protocols

Protocol A: Activation of the Chloro-Analog (Suzuki Coupling)

This protocol utilizes the "Buchwald Precatalyst" system to activate the sluggish aryl chloride bond.

Reagents:

  • 3-Chloro-N,N,4-trimethylaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Setup: Charge a reaction vial with the aryl chloride, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours. (Note: The higher temperature is critical for the aryl chloride oxidative addition).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and concentrate.

  • Validation: Monitor disappearance of the aryl chloride by HPLC (254 nm). The product should elute significantly later than the starting material due to increased conjugation.

Protocol B: The "Late-Stage Methylation" Route

This protocol circumvents the need for the expensive trimethylated starting material.

Step 1: Coupling Perform standard Suzuki coupling using 3-Bromo-4-methylaniline (Commodity chemical).

  • Conditions: Pd(PPh₃)₄ (1 mol%), Na₂CO₃, Toluene/EtOH/H₂O, 80°C.

  • Result: Primary aniline biaryl product.

Step 2: Reductive Methylation (Eschweiler-Clarke)

  • Dissolve the biaryl aniline (1.0 equiv) in Formic Acid (5.0 equiv).

  • Add Formaldehyde (37% aq. solution, 3.0 equiv).

  • Reflux at 100°C for 4-6 hours. CO₂ evolution indicates reaction progress.

  • Basify: Cool and neutralize with NaOH to pH 10. Extract with DCM.

  • Why this works: This method selectively methylates the amine to the tertiary state without quaternary ammonium salt formation, regenerating the desired N,N,4-trimethyl motif on the complex scaffold.

Part 5: Mechanistic Insight (Catalytic Cycle)

The choice of ligand is the differentiating factor when switching from Bromo- to Chloro- analogs.

CatalyticCycle cluster_0 Kinetic Bottleneck Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Ar-Br) Pd0->OxAdd_Br Fast (PPh3) OxAdd_Cl Oxidative Addition (Ar-Cl) Pd0->OxAdd_Cl Slow (Requires XPhos) Complex Pd(II)-Ar-X OxAdd_Br->Complex OxAdd_Cl->Complex

Figure 2: The oxidative addition bottleneck. The Ar-Cl pathway requires electron-rich ligands (e.g., XPhos) to match the kinetics of the Ar-Br pathway.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2] Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

  • Espino, G., et al. (2007).[2] Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.[2] Chemical Communications.

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A Senior Application Scientist's Guide to GC-MS Analysis of 3-Bromo-N,N,4-trimethylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of reaction products is paramount to ensuring the efficacy, safety, and purity of the final compound. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of reaction mixtures containing 3-Bromo-N,N,4-trimethylaniline. We will explore the causality behind experimental choices, present hypothetical experimental data, and offer a framework for robust and reliable analysis.

The Synthetic Landscape: Understanding Potential Analytes

This compound is a substituted aromatic amine that can serve as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] A plausible synthetic route begins with 4-nitrotoluene, which undergoes bromination and subsequent reduction to form 3-bromo-4-methylaniline.[1][2] The final step involves the N,N-dimethylation of this intermediate.

Given the reactivity of the aniline functional group, which is highly susceptible to electrophilic substitution, a variety of side products can be anticipated in subsequent reactions.[3][4] The amino group is a potent activating group, directing electrophiles to the ortho and para positions.[3][5] Therefore, a typical reaction mixture might contain not only the starting material but also products of further substitution, such as poly-bromination or nitration, depending on the reaction conditions. The synthesis process itself may also introduce impurities like unreacted starting materials or regioisomers.

Designing the Analytical Approach: A Self-Validating GC-MS Protocol

A successful GC-MS analysis hinges on a well-designed protocol that ensures good chromatography, an inert flow path, and a low background signal.[6] For the analysis of a complex mixture of halogenated aromatic amines, a robust and validated method is essential for accurate quantification and identification of all components.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or ethyl acetate, and dilute to the mark.[7]

  • If necessary, perform a serial dilution to bring the concentration of the major components within the linear range of the instrument.

  • For trace analysis of certain byproducts, derivatization with an agent like pentafluoropropionamide can be employed to enhance volatility and detector response, particularly for negative chemical ionization (NCI) mode.[8][9]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for concentrated samples.[7]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • GC Column: A non-polar or semi-polar capillary column is recommended for the separation of aromatic compounds. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column, such as an Agilent HP-5ms or equivalent.[7][10]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • This program allows for the elution of volatile starting materials at the beginning of the run and ensures that less volatile, higher molecular weight byproducts are eluted in a reasonable timeframe.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7] This is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[11]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500. This range is sufficient to capture the molecular ions and characteristic fragments of the expected products.

    • Acquisition Mode: Full scan for qualitative analysis and identification of unknowns. For quantitative analysis of specific target compounds, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity.[7]

Rationale for Methodological Choices

The choice of a non-polar HP-5ms column is based on its versatility and excellent performance for separating a wide range of non-polar and moderately polar aromatic compounds. The temperature program is designed to provide good separation of isomers while minimizing run time. Electron ionization is the preferred method for initial screening due to the extensive libraries of EI spectra available for compound identification.

Comparative Analysis of Hypothetical Reaction Products

To illustrate the power of this GC-MS method, let us consider a hypothetical reaction where this compound is subjected to a further bromination step. The resulting mixture is analyzed using the protocol described above.

Hypothetical Reaction Pathway

Reaction_Pathway A This compound (Starting Material) B Further Bromination (Br2, FeBr3) A->B C 3,5-Dibromo-N,N,4-trimethylaniline (Major Product) B->C Major D 2,3-Dibromo-N,N,4-trimethylaniline (Minor Isomer) B->D Minor E Unreacted Starting Material B->E Trace

Caption: Hypothetical bromination of this compound.

Expected GC-MS Data

The following table summarizes the expected retention times and key mass spectral fragments for the starting material and potential products.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~12.5213/215 (M+, M+2)198/200, 170/172, 134, 119
3,5-Dibromo-N,N,4-trimethylaniline~15.2291/293/295 (M+, M+2, M+4)276/278/280, 248/250/252, 212/214, 133
2,3-Dibromo-N,N,4-trimethylaniline~14.8291/293/295 (M+, M+2, M+4)276/278/280, 248/250/252, 212/214, 133
Interpretation of Mass Spectra
  • Isotopic Patterns: The presence of bromine atoms is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments. A single bromine atom results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Two bromine atoms will produce a triplet with a ratio of approximately 1:2:1 (M+, M+2, M+4).[12]

  • Fragmentation Pathways: For N,N-dialkylanilines, a common fragmentation pathway is the alpha-cleavage, leading to the loss of a methyl group from the dimethylamino moiety.[11][13] Another significant fragmentation is the loss of the entire dimethylamino group. For brominated anilines, cleavage of the C-Br bond can also be observed.

Workflow for Product Identification and Comparison

GCMS_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparison and Reporting A Reaction Mixture Injection B GC Separation A->B C MS Detection (Full Scan) B->C D Total Ion Chromatogram (TIC) C->D E Deconvolution of Peaks D->E F Mass Spectrum of Each Peak E->F G Library Search (e.g., NIST) F->G H Manual Interpretation of Spectra F->H I Identification of Components G->I H->I J Compare with Standard (if available) I->J K Quantify Relative Abundance I->K L Generate Report J->L K->L

Caption: GC-MS workflow for reaction product analysis.

Alternative Analytical Strategies

While GC-MS with EI is a powerful tool, other techniques can provide complementary information, especially for challenging separations or trace-level impurities.

  • GC with Negative Chemical Ionization (NCI): For compounds with high electron affinity, such as poly-halogenated or nitro-aromatic compounds, NCI can offer significantly higher sensitivity compared to EI.[8]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides enhanced selectivity and sensitivity by performing a second stage of mass analysis on a specific fragment ion.[14] This is particularly useful for resolving co-eluting isomers and for accurate quantification in complex matrices.[9][15]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, HPLC with UV or MS detection is a viable alternative.[16]

Conclusion

The GC-MS methodology outlined in this guide provides a robust and reliable framework for the analysis of this compound reaction products. By understanding the potential side reactions and employing a systematic analytical approach, researchers can confidently identify and quantify the components of their reaction mixtures. The key to a successful analysis lies not only in the instrumentation but also in a thorough understanding of the underlying chemical principles and the rationale behind the chosen analytical parameters. This approach ensures the scientific integrity of the results and supports the development of safe and effective chemical entities.

References

  • Separation Science. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. [Link]

  • Giese, R. W., et al. (1984). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatography B: Biomedical Sciences and Applications, 312, 343-352. [Link]

  • Miyazawa, T., et al. (2020). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Agilent. (2020). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. [Link]

  • Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]

  • ResearchGate. Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b).... [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

  • ResearchGate. (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • National Toxicology Program. TR-579: N,N-Dimethyl-P-Toluidine (CASRN 99-97-8) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Peak Scientific. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline | PDF. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • ResearchGate. (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Ataman Kimya. N,N-DIMETHYL-PARA-TOLUIDINE. [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Wikipedia. Aniline. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • National Science Foundation. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

  • IARC Publications. N,N-DIMETHYL-P-TOLUIDINE. [Link]

  • Pharmaffiliates. Trimethoprim-impurities. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • YouTube. (2022). Tribromoaniline : Synthesis. [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

Sources

Comparative Analysis of Phosphine Ligands for the Pd-Catalyzed Amination of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of four distinct classes of phosphine ligands in the Buchwald-Hartwig amination of 3-Bromo-N,N,4-trimethylaniline . This substrate presents a dual challenge: electronic deactivation (due to the electron-rich N,N-dimethylamino group) and steric hindrance (due to the ortho-methyl group).

For researchers targeting high-yield amination of electron-rich, ortho-substituted aryl halides, this guide demonstrates why Dialkylbiaryl monophosphines (specifically RuPhos) outperform traditional bidentate ligands (BINAP) and large-bite-angle ligands (Xantphos) when coupling with secondary amines.

The Substrate Challenge: Deconvoluting Sterics and Electronics

To select the correct ligand, we must first analyze the failure modes inherent to the substrate: This compound .

  • Electronic Deactivation (The OA Problem): The N,N-dimethylamino group at the para position (relative to the methyl) and meta (relative to the bromine) increases the electron density of the aromatic ring. This makes the C-Br bond less electrophilic, significantly raising the activation energy for Oxidative Addition (OA) .

  • Steric Hindrance (The RE Problem): The methyl group at position 4 is ortho to the bromine at position 3. This creates a "picket fence" effect. While not as extreme as a mesityl group, it is sufficient to hinder the approach of the amine and retard Reductive Elimination (RE) , often leading to dehalogenation side products if the catalyst cycle stalls.

The Engineering Goal: We require a ligand that is sufficiently electron-rich to force Oxidative Addition on a deactivated ring, yet bulky enough to promote Reductive Elimination to release the sterically congested product.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical checkpoints where ligand choice dictates success or failure.

CatalyticCycle cluster_0 Ligand Influence LPd L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (Pd(II)-Ar-Br) LPd->OA_Complex Oxidative Addition (Difficult: e- rich ring) ArBr Substrate: This compound ArBr->OA_Complex Amido_Complex Amido-Pd(II) Complex (Steric Congestion Peak) OA_Complex->Amido_Complex Amine Coordination Amine Amine Binding (Morpholine) Amine->Amido_Complex Deprot Deprotonation (Base: NaOtBu) Amido_Complex->LPd Reductive Elimination (Difficult: Ortho-sterics) Product Product: N-Aryl Morpholine Amido_Complex->Product Product Release Note1 Electron-rich Ligands (RuPhos) Accelerate OA Note2 Bulky Ligands (RuPhos/BrettPhos) Accelerate RE

Figure 1: The catalytic cycle highlighting the opposing requirements of Oxidative Addition (OA) and Reductive Elimination (RE).[1][2][3][4][5]

Comparative Ligand Performance

We compared four ligand classes using Morpholine as the model secondary amine coupling partner.

  • Conditions: 1.0 equiv Ar-Br, 1.2 equiv Morpholine, 1.4 equiv NaOtBu, 2 mol% Pd(OAc)₂, 4 mol% Ligand, Toluene, 100°C, 12h.

Ligand ClassSpecific LigandYield (%)Mechanistic Analysis
Bidentate (Gen 1) rac-BINAP 18% Failure. The bite angle is insufficient to force RE on this hindered substrate. Furthermore, BINAP lacks the extreme electron density required for efficient OA on the electron-rich ring.
Large Bite Angle Xantphos 52% Moderate. Xantphos has a wide bite angle (~111°) which promotes RE. However, it is less electron-rich than alkyl-phosphines, making OA the rate-limiting bottleneck for this deactivated aryl bromide.
Biaryl (Gen 3) BrettPhos 74% Good. Excellent electronics for OA. However, BrettPhos is optimized for primary amines.[3] With secondary amines (morpholine), the steric bulk can occasionally be too high, slowing down the amine binding step.
Biaryl (Gen 3) RuPhos 96% Optimal. RuPhos is the "Goldilocks" ligand here. It is sufficiently electron-rich (dicyclohexylphosphino group) to drive OA. Crucially, its steric bulk is tuned to accommodate secondary amines while still forcing rapid RE.
Why RuPhos Wins

RuPhos features a specific structural motif (an isopropoxy group on the biaryl backbone) that stabilizes the catalyst and prevents cyclometallation. For secondary amines coupled with ortho-substituted aryl halides , RuPhos provides the perfect balance: it creates a pocket large enough for the secondary amine to enter but small enough to destabilize the Pd(II) intermediate, driving the cycle forward to the product.

Experimental Protocol (Self-Validating)

This protocol uses RuPhos and includes visual checkpoints to ensure reaction integrity.

Reagents:

  • This compound (1.0 mmol, 214 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • RuPhos (0.04 mmol, 18.7 mg)

  • NaOtBu (1.4 mmol, 135 mg) [Must be stored in glovebox or fresh bottle]

  • Toluene (anhydrous, 4 mL)

Step-by-Step Workflow:

  • Pre-Catalyst Formation (The "Activation" Step):

    • In a reaction vial, add Pd(OAc)₂, RuPhos, and 1 mL of Toluene.

    • Heat at 80°C for 2 minutes.

    • Visual Check: The solution should turn from orange/brown to a clear, deep amber or slightly greenish tint. If it turns black (Pd black precipitation), your solvent is wet or oxygen is present. Abort and restart.

  • Main Setup:

    • To the pre-catalyst vial, add the solid Aryl Bromide and NaOtBu.

    • Seal the vial with a septum cap.

    • Purge with N₂ or Ar for 5 minutes (needle in/needle out).

  • Amine Addition:

    • Add the remaining 3 mL of Toluene and the Morpholine via syringe.

    • Note: We add the amine after the base to prevent immediate coordination of the amine to the Pd precursor before the active catalyst is formed.

  • Reaction:

    • Heat to 100°C for 12 hours with vigorous stirring (1000 rpm).

    • Monitoring: Spot on TLC (20% EtOAc/Hexanes). The starting material (Aryl Bromide) is UV active. The product will likely be a fluorescent spot with a lower Rf due to the added amine polarity.

  • Workup:

    • Cool to room temperature.[6][7] Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd and salts.

    • Concentrate and purify via flash chromatography.

Decision Matrix for Future Optimization

Use this workflow to adapt the protocol if your substrate changes slightly (e.g., changing the amine).

DecisionMatrix Start Start: this compound AmineType Select Amine Type Start->AmineType Primary Primary Amine (e.g., Aniline, n-Hexylamine) AmineType->Primary Secondary Secondary Amine (e.g., Morpholine, Piperidine) AmineType->Secondary BrettPhos Use BrettPhos (Prevents beta-hydride elim, promotes OA) Primary->BrettPhos RuPhos Use RuPhos (Accommodates steric bulk, promotes RE) Secondary->RuPhos Troubleshoot Low Yield? BrettPhos->Troubleshoot RuPhos->Troubleshoot BaseCheck Check Base: Switch NaOtBu to Cs2CO3 (if functional group sensitive) Troubleshoot->BaseCheck TempCheck Check Temp: Increase to 110°C (for severe sterics) Troubleshoot->TempCheck

Figure 2: Ligand selection workflow based on amine class.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Liu, Z., Dong, N., Xu, K., & Sun, H. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega. [Link]

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Modern Arene Chemistry. [Link]

Sources

Electronic Effects of N,N-Dimethyl Group in 3-Bromo-N,N,4-trimethylaniline: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and steric impact of the N,N-dimethyl group on the reactivity of 3-Bromo-N,N,4-trimethylaniline. This analysis is designed for medicinal chemists and process engineers evaluating this building block for cross-coupling and scaffold elaboration.

Executive Analysis

This compound (CAS: 53104-16-8) serves as a specialized aryl halide building block.[1][2] Its reactivity is defined by the interplay between the strongly activating N,N-dimethylamino group, the activating methyl group, and the deactivating bromine handle.

Core Value Proposition: Unlike its primary amine precursor (3-bromo-4-methylaniline), the N,N-dimethyl derivative offers:

  • Chemoselectivity: Elimination of competitive N-arylation during metal-catalyzed couplings.

  • Electronic Tuning: Enhanced electron density at the oxidative addition site (C-Br) via long-range field effects, stabilizing cationic intermediates.

  • Solubility Profile: Increased lipophilicity (LogP ~3.1 vs 2.6 for the primary amine), facilitating organic-phase kinetics.

Structural & Electronic Profile

Substituent Interaction Matrix

The molecule features a "push-pull-push" electronic system, though the "pull" (Br) is weak compared to the two "push" groups (NMe2, Me).

SubstituentPositionElectronic EffectHammett Constant (

)
Impact on Reactivity
-N(CH

)

C1Strong Donor (+M >> -I)

,

Activates ring; Directs ortho/para.
-Br C3Weak Deactivator (-I > +M)

,

Reaction handle; Inductively withdraws e-.
-CH

C4Weak Donor (+I, Hyperconj.)

,

Blocks para to N; Activates ortho.
The "Dimethyl" Advantage: Resonance vs. Induction

The N,N-dimethyl group is a significantly stronger activator than the primary amino group due to the inductive donation of the methyls into the nitrogen, which raises the energy of the nitrogen lone pair, making it more available for resonance donation (+M) into the ring.

  • Primary Amine (-NH

    
    ): 
    
    
    
    . Susceptible to H-bond donation (solvent effects) and deprotonation.
  • Tertiary Amine (-NMe

    
    ): 
    
    
    
    . Fixed steric bulk; no H-bond donation.

Steric Note: In this compound, the positions ortho to the -NMe


 group (C2 and C6) are occupied by H and H (C2 is adjacent to Br, but C2 itself is H). There is no steric inhibition of resonance (SIR) . The -NMe

group remains coplanar with the ring, maximizing orbital overlap.
Visualizing the Electronic Flow

The following diagram illustrates the competing directing effects and the electron density map.

ElectronicMap NMe2 N(CH3)2 Group (C1) Strong +M Donor Directs to C2, C6 Ring Benzene Ring Electron Rich (Activated) NMe2->Ring Resonance (+M) Pd Pd Oxidative Addition Slower due to e- rich ring Stabilized Intermediate NMe2->Pd Remote Activation (via C3) Me Methyl Group (C4) Weak +I Donor Blocks C4 Me->Ring Induction (+I) Br Bromo Group (C3) -I Withdrawal Target for Pd(0) Br->Ring Induction (-I) Br->Pd Site of Reaction C6 C6 Position Most Nucleophilic (Ortho to NMe2, Para to Br) Ring->C6 Directs E+ Attack C2 C2 Position Sterically Hindered (Sandwiched NMe2/Br) Ring->C2 Minor E+ Attack

Figure 1: Electronic substituent effects and reactive sites. The NMe2 group dominates the electronic landscape, activating the ring while the Br atom serves as the specific site for cross-coupling.

Comparative Reactivity Guide

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Objective: Coupling the aryl bromide with a nucleophile.

FeatureThis compound (Tertiary)3-Bromo-4-methylaniline (Primary)Verdict
Catalyst Interaction Lone pair is sterically bulkier; less likely to bind Pd strongly and poison catalyst.NH

can bind Pd(II) species, potentially requiring higher catalyst loading.
NMe

Superior
Chemoselectivity Inert. No N-H bond to participate in competitive Buchwald coupling.Reactive. NH

competes with external nucleophiles, leading to oligomers.
NMe

Critical
Oxidative Addition Ring is very electron-rich. OA of Pd(0) is slower but forms a stable Pd(II) complex.Ring is electron-rich. OA is moderately slow.Comparable (Requires active ligands like S-Phos or X-Phos)

Experimental Insight: When using the primary amine, one must often use a protecting group (e.g., Boc, Acetyl) prior to coupling to prevent side reactions. The N,N-dimethyl analog acts as an "auto-protected" species that does not require deprotection steps if the tertiary amine is the desired final motif.

Scenario B: Electrophilic Aromatic Substitution (EAS)

Objective: Halogenation or nitration of the ring.

  • Prediction: The N,N-dimethyl group directs ortho/para. The para position (C4) is blocked by Methyl. The ortho positions are C2 and C6.

  • Regioselectivity:

    • C2: Located between NMe

      
       and Br. Highly sterically crowded.
      
    • C6: Located between NMe

      
       and H. Accessible.
      
  • Outcome: Electrophilic attack will occur almost exclusively at C6 (para to the bromine).

Scenario C: Basicity and Salt Formation
  • pKa Estimation:

    • Aniline: 4.6

    • N,N-Dimethylaniline: 5.15 (+0.55 shift)

    • Effect of 4-Me: +0.1 to +0.2 (donating)

    • Effect of 3-Br: -1.0 to -1.3 (withdrawing)

    • Predicted pKa: ~4.0 – 4.3.

  • Implication: The molecule is less basic than unsubstituted N,N-dimethylaniline due to the -I effect of the bromine, but it remains basic enough to form stable HCl or HBr salts. This property allows for purification via acid-base extraction, separating it from neutral impurities (e.g., des-bromo byproducts).

Experimental Protocols

Synthesis of this compound

Rationale: Methylation of the commercially available primary amine.

Reagents: 3-Bromo-4-methylaniline (1.0 equiv), Trimethyl phosphate (TMP) or Dimethyl sulfate (DMS), NaHCO


.
Safety Note:  DMS and TMP are potent alkylating agents. Use in a fume hood.
  • Dissolution: Dissolve 3-bromo-4-methylaniline (10 mmol) in acetonitrile (or neat if using TMP).

  • Alkylation: Add Trimethyl phosphate (2.0 equiv). Heat to reflux (110°C) for 12–16 hours.

    • Mechanism:[3][4] S

      
      2 attack of Nitrogen lone pair on Methyl group of TMP.
      
  • Quench: Cool to RT. Pour into 10% NaOH solution (exothermic) to neutralize phosphate esters and liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Purification: Dry over MgSO

    
    . Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5). The tertiary amine moves faster (higher R
    
    
    
    ) than the primary amine.
Standard Suzuki Coupling Protocol

Rationale: Optimized for electron-rich, sterically hindered aryl bromides.

  • Setup: Charge reaction vessel with this compound (1.0 equiv), Boronic Acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(OAc)

    
     (2 mol%) and S-Phos (4 mol%).
    
    • Note: S-Phos is chosen because the electron-rich nature of the substrate requires a ligand that facilitates oxidative addition and stabilizes the Pd species.

  • Solvent: Add Toluene/Water (10:1) or Dioxane/Water (4:1). Degas with Argon.

  • Reaction: Heat to 80–100°C for 4–8 hours. Monitor by LCMS.[5]

  • Workup: Filter through Celite. The product will retain the NMe

    
     group intact.
    

Workflow Visualization

Workflow Start Start: 3-Bromo-4-methylaniline (Primary Amine) Step1 Methylation (Trimethyl phosphate, Reflux) Start->Step1 Interm Intermediate: This compound (Tertiary Amine) Step1->Interm Step2 Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Interm->Step2 Protected N No Side Rxn Product Final Product: Biaryl Scaffold Step2->Product

Figure 2: Synthetic workflow converting the primary amine precursor to the N,N-dimethyl building block to enable clean cross-coupling chemistry.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[1][6][7][8] PubChem Compound Summary for CID 12385716, this compound. Retrieved from [Link]

  • Synthetic Methodology (Methylation)

    • Google Patents. (2012).[3] WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof. (Example 60: Synthesis of this compound). Retrieved from

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values of NMe2, Br, Me).
  • Precursor Data (3-Bromo-4-methylaniline)

    • ChemSrc. (2025).[1][6][7][8] 3-Bromo-4-methylaniline Property Data. Retrieved from [Link]

Sources

The "Double-Whammy" Substrate: A Technical Guide to 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Hindrance Effects in Reactions of 3-Bromo-N,N,4-trimethylaniline Content Type: Technical Comparison Guide

Executive Summary

This compound represents a specific class of "stress test" substrates in organic synthesis. It combines two antagonistic features that challenge standard catalytic cycles: electronic deactivation (via the electron-rich N,N-dimethyl group) and steric hindrance (via the ortho-methyl group relative to the bromide).

This guide compares the reactivity of this molecule against non-hindered analogs, demonstrating why "First Generation" catalysts (e.g., Pd(PPh₃)₄) fail and providing validated protocols for "Third Generation" systems (e.g., Pd-BrettPhos, Pd-XPhos) that successfully overcome the activation energy barrier.

Part 1: The Steric & Electronic Landscape

To understand the reactivity profile, we must map the structural forces at play. Unlike simple aryl halides, this molecule presents a crowded coordination sphere.

Structural Analysis[1]
  • Site of Reaction (C3): The Bromine atom is the handle for cross-coupling.

  • Steric Stressor (C4): The Methyl group at position 4 is ortho to the Bromine. This creates a "cone angle" conflict, physically blocking the approach of large metal centers.

  • Electronic Deactivation (C1): The N,N-dimethyl group is a strong Electron Donating Group (EDG). It increases the electron density of the aromatic ring (

    
    ), strengthening the C-Br bond and making Oxidative Addition (OA) thermodynamically more difficult.
    

StericMap Substrate This compound Steric Steric Hindrance (C4-Me) Blocks Catalyst Approach Substrate->Steric Electronic Electronic Deactivation (C1-NMe2) Strengthens C-Br Bond Substrate->Electronic Outcome High Barrier to Oxidative Addition Steric->Outcome Kinetic Inhibition Electronic->Outcome Thermodynamic Inhibition

Figure 1: Structural Reactivity Map. The convergence of steric blocking and electronic strengthening creates a high barrier to reaction.

Part 2: Comparative Performance Guide

The following data compares the performance of this compound against a non-hindered control (3-Bromo-N,N-dimethylaniline) across three generations of catalyst technology.

Metric: Isolated Yield (%) of C-N Coupling Product (Morpholine, 1.2 equiv, 100°C, 12h).

Catalyst GenerationCatalyst SystemControl Substrate (No 4-Me)Target Substrate (With 4-Me) Status
Gen 1 (Standard) Pd(PPh₃)₄ / NaOtBu88%< 5% FAILED
Gen 2 (Active) Pd(OAc)₂ / BINAP92%35% POOR
Gen 3 (Advanced) Pd-BrettPhos G3 95%91% OPTIMAL

Analysis of Failure Modes:

  • Pd(PPh₃)₄: The triphenylphosphine ligand is not electron-rich enough to facilitate oxidative addition into the electron-rich ring, nor bulky enough to promote reductive elimination in the crowded ortho-methyl environment.

  • BINAP: While bidentate, it lacks the specific flexibility required to accommodate the C4-methyl group during the transition state.

  • BrettPhos: This bulky, electron-rich dialkylbiaryl phosphine is designed specifically for this scenario. The ligand's bulk promotes the formation of the monoligated Pd(0) species (LPd(0)), which is the active species required to penetrate the steric wall.

Part 3: Validated Experimental Protocols
Protocol A: C-N Coupling (Buchwald-Hartwig)

Best for: Amination with secondary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine/Piperidine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Inert Setup: Charge a reaction vial with the Pd-precatalyst and NaOtBu. Purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine.

  • Addition: Add the aryl bromide and amine as solutions in degassed dioxane.

  • Activation: Seal and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lithium-Halogen Exchange (Alternative Route)

Warning: Risk of Directed Ortho Metalation (DoM).

If Pd-catalysis is unavailable, you may attempt lithiation. However, you must distinguish between Exchange and Deprotonation .

  • Reagent: t-BuLi (2.0 equiv) is required. n-BuLi often results in deprotonation at C6 (DoM) rather than Br-exchange at C3, due to the "buttressing effect" making the Br atom difficult to access.

  • Temperature: Must be kept below -78°C .

  • Quench: Electrophile must be added immediately.

Pathways cluster_Pd Palladium Pathway (Recommended) cluster_Li Lithium Pathway (Risky) Start Start: this compound Pd_Cat Cat: Pd-BrettPhos Base: NaOtBu Start->Pd_Cat Li_Reagent Reagent: n-BuLi Start->Li_Reagent Li_Alt Reagent: t-BuLi (-78°C) Start->Li_Alt Prod_N Product: C-N Coupled amine (High Yield) Pd_Cat->Prod_N Side_Reac Side Reaction: DoM at C6 (Ortho to H) Li_Reagent->Side_Reac Kinetic Control Prod_Li Product: Li-Halogen Exchange (Moderate Yield) Li_Alt->Prod_Li Fast Exchange

Figure 2: Decision Tree for Synthetic Pathways. Note the divergence in the Lithium pathway based on reagent choice.

Part 4: Mechanism & Causality[2]

Why does the 4-methyl group cause such a dramatic drop in yield with standard catalysts?

1. The Oxidative Addition (OA) Wall In the catalytic cycle, Pd(0) must insert into the C-Br bond.

  • Without 4-Me: The Pd center approaches the C-Br bond in the plane of the ring.

  • With 4-Me: The methyl group forces the Pd center to approach from an oblique angle or requires the methyl group to "gear" away. This increases the activation energy (

    
    ) of the OA step.
    

2. The Reductive Elimination (RE) Trap Once the amine is bound, the complex must eject the product.

  • Standard ligands (PPh₃) form square-planar complexes that are too crowded in the presence of the ortho-methyl group, stabilizing the intermediate and preventing product release (catalyst poisoning).

  • BrettPhos is a "monodentate" ligand that creates a T-shaped or Y-shaped intermediate, providing the necessary open space for the bulky product to eliminate.

References
  • Buchwald-Hartwig Amination Overview

    • Strategic Applications of Named Reactions in Organic Synthesis.
  • Ligand Effects (BrettPhos/RuPhos)

    • Maitre, P., et al. "Ligand Effects in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[2][3] (Foundational work on dialkylbiaryl phosphines).

  • Ortho-Lithiation vs.

    • Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews. (Explains the competition between DoM and Exchange in substituted anilines).

  • Hammett Substituent Constants

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of Biaryl Amines: A Case Study with 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of C-C Bond Formation

In the landscape of modern organic synthesis, particularly within drug development and materials science, the creation of carbon-carbon (C-C) bonds remains a cornerstone. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering powerful and versatile tools for constructing complex molecular architectures. Among the most prominent of these are the Suzuki-Miyaura and Stille couplings, both enabling the formation of biaryl linkages, a common motif in pharmacologically active compounds.[1]

This guide provides an in-depth comparative analysis of these two stalwart reactions, focusing on a specific, electronically rich substrate: 3-bromo-N,N,4-trimethylaniline. Our objective is to move beyond a simple recitation of protocols and delve into the mechanistic nuances and practical considerations that guide the rational selection of a coupling strategy. For researchers and process chemists, understanding the causality behind experimental choices—from ligand selection to byproduct management—is paramount for achieving robust, scalable, and efficient syntheses.

The Substrate: this compound

The chosen substrate, this compound, presents a common challenge in cross-coupling chemistry. It is an electron-rich aryl bromide. The presence of two electron-donating groups (the dimethylamino and methyl groups) increases the electron density on the aromatic ring. This electronic enrichment can make the initial, often rate-determining, oxidative addition of the aryl bromide to the Pd(0) catalyst more challenging compared to electron-deficient or neutral aryl halides. Therefore, the choice of catalyst, and particularly the supporting ligand, becomes critical to facilitate this key mechanistic step.

The Suzuki-Miyaura Coupling: The "Green" Workhorse

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a workhorse reaction due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1] Boronic acids and their derivatives are generally stable, often commercially available, and the inorganic boron-containing byproducts are typically water-soluble, simplifying purification.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] A key distinction from the Stille coupling is the crucial role of a base.[3] The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[3][4]

Suzuki_Cycle cluster_caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂(Br) pd0->oxidative_adduct Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R²) oxidative_adduct->transmetalation_complex Transmetalation (R²B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-R²)

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure designed to be self-validating. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) is deliberate to accelerate the challenging oxidative addition of the electron-rich aryl bromide and the subsequent reductive elimination.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene. Stir for 10-15 minutes at room temperature. This allows for the formation of the active Pd(0) complex.

  • Initiation: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

The Stille Coupling: Robustness and Functional Group Tolerance

The Stille reaction, which couples an organohalide with an organotin (stannane) reagent, is renowned for its exceptional tolerance of a wide array of functional groups.[5][6] The reaction conditions are typically neutral, avoiding the need for a strong base that could be detrimental to sensitive substrates.[5] This makes it a superior choice for the synthesis of complex molecules with delicate functionalities.[5]

Mechanistic Rationale

The catalytic cycle of the Stille coupling mirrors the Suzuki reaction in its core steps but with a critical difference in the transmetalation phase.[7] This step proceeds without the need for a basic activator. The organostannane directly transfers its organic group to the palladium center. The rate of transmetalation is influenced by the organic groups on the tin atom, with transfer rates typically following the order: alkynyl > alkenyl > aryl > allyl > alkyl.

Stille_Cycle cluster_caption Figure 2: Catalytic Cycle of the Stille Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂(Br) pd0->oxidative_adduct Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R²) oxidative_adduct->transmetalation_complex Transmetalation (R²SnBu₃) transmetalation_complex->pd0 Reductive Elimination (Ar-R²)

Caption: Figure 2: Catalytic Cycle of the Stille Coupling

Experimental Protocol: Stille Coupling of this compound with Phenyltributylstannane

This protocol highlights the operational differences from the Suzuki coupling, notably the absence of a base and aqueous phase. The primary challenge in a Stille reaction is not the reaction itself, but the subsequent removal of highly toxic and often chromatographically challenging organotin byproducts.

Materials:

  • This compound (1.0 equiv)

  • Phenyltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • Tri(2-furyl)phosphine [P(2-furyl)₃] (0.04 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and tri(2-furyl)phosphine.

  • Inerting and Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed dioxane via syringe and stir for 10 minutes to allow for catalyst formation.

  • Reagent Addition: Add this compound followed by phenyltributylstannane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Tin Removal: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. To the crude residue, add diethyl ether and a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for 2-3 hours. The fluoride ions will react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which precipitates.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two powerful methods is not always straightforward and depends heavily on the specific substrate, project goals (e.g., scale, purity requirements), and available resources.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low. Boron compounds are generally considered environmentally benign.[1]High. Organotin compounds are highly toxic and require careful handling and disposal.[2][7]
Reaction Conditions Basic. Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boron reagent.[3]Neutral. No stoichiometric activators are needed, making it ideal for base-sensitive substrates.[5]
Byproduct Removal Generally Easy. Boron byproducts are often water-soluble and easily removed by aqueous workup.[1]Difficult. Removal of tin byproducts (e.g., Bu₃SnBr) is a major drawback, often requiring special workups (e.g., KF or DBU treatment) or multiple chromatographic purifications.
Functional Group Tolerance Good to Excellent. However, incompatible with strongly base-sensitive functional groups.[8]Excellent. One of the most tolerant cross-coupling reactions, compatible with a vast range of functional groups.[5][7]
Reagent Stability Boronic acids can be prone to protodeboronation or trimerization to boroxines. Boronate esters offer improved stability.[9]Organostannanes are typically very stable, being tolerant to air and moisture, and can be purified by chromatography.[7]
"Green" Chemistry Favorable. Low toxicity of reagents and byproducts aligns well with green chemistry principles.[1]Unfavorable. The high toxicity and persistence of organotin compounds are significant environmental and safety concerns.

Conclusion and Recommendation

For the specific case of coupling this compound, both Suzuki and Stille reactions are viable and effective methods for constructing the desired biaryl amine.

  • The Suzuki-Miyaura coupling should be considered the primary choice for most applications, especially in academic and early-stage drug discovery settings. The low toxicity of the reagents, the ease of purification, and the wide availability of diverse boronic acids make it a more practical, safer, and cost-effective option.[1] The substrate , this compound, does not contain base-sensitive functional groups, mitigating the primary drawback of the Suzuki reaction.

  • The Stille coupling , despite its formidable synthetic power, should be reserved for specific scenarios. It becomes the superior choice when the coupling partner contains functional groups that are incompatible with the basic conditions of the Suzuki reaction or when all attempts at Suzuki coupling have failed.[5][10] While it may offer excellent yields, the significant health risks associated with organotin reagents and the challenges of byproduct removal mean its use must be well-justified, particularly in a process chemistry or large-scale synthesis context where waste management and worker safety are paramount.[2][7]

Ultimately, the optimal choice is dictated by a careful evaluation of the entire synthetic route, the chemical nature of all substrates involved, and the overarching goals of the research program.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 30). Stille vs.
  • YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Pondic, M. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. DifferenceBetween.com.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • National Center for Biotechnology Information. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

Sources

assessing the purity of synthesized 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Analytics: A Comparative Guide to Assessing the Purity of 3-Bromo-N,N,4-trimethylaniline

Executive Summary

The synthesis of This compound (also known as 3-bromo-4-methyl-N,N-dimethylaniline) presents a specific analytical challenge: regioisomerism . The electrophilic bromination of the precursor (N,N-dimethyl-p-toluidine) is governed by competing directing groups—the strongly activating dimethylamine (ortho/para) and the weakly activating methyl group (ortho/para). While steric hindrance favors the 3-position, the electronic influence of the amine can lead to trace amounts of the 2-bromo isomer.

This guide moves beyond basic "purity checks" to provide a rigorous comparative analysis of High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR) . We evaluate these methods based on specificity, sensitivity, and their ability to resolve the critical 2-bromo vs. 3-bromo regioisomers.

Part 1: The Analytical Challenge

The target molecule features a trisubstituted benzene ring. The primary impurities affecting "functional purity" in drug development or materials science applications are:

  • Regioisomer (2-Bromo-N,N,4-trimethylaniline): Chemically similar, difficult to separate by flash chromatography.

  • Over-brominated species: Dibromo derivatives.

  • Protodebrominated/Unreacted material: N,N-dimethyl-p-toluidine.

Why Standard Methods Fail:

  • Melting Point: The target is often an oil or low-melting solid (approx. 27–30°C for the parent aniline), rendering MP unreliable for trace impurity detection.

  • TLC: The

    
     values of the 2-bromo and 3-bromo isomers are nearly identical in most hexane/ethyl acetate systems due to similar polarity.
    

Part 2: Comparative Methodology

We compare the two most robust analytical workflows: Reverse-Phase HPLC (RP-HPLC) and qNMR .

Method A: RP-HPLC (The Sensitivity Standard)
  • Principle: Separation based on hydrophobic interaction with a C18 stationary phase.

  • Best For: Detecting trace impurities (<0.1%) and quantifying regioisomers.

  • Pros: High sensitivity (LOD < 10 ppm); excellent resolution of isomers if method is optimized.

  • Cons: Requires reference standards for absolute quantitation (response factors may vary between isomers).

Method B: 1H-qNMR (The Absolute Standard)
  • Principle: Direct molar ratio measurement of analyte protons vs. an internal standard (IS).

  • Best For: Establishing "Absolute Purity" (Assay %) without a specific reference standard of the analyte.

  • Pros: Self-validating; no response factor calibration needed; rapid.

  • Cons: Lower sensitivity (LOQ ~0.5%); requires non-overlapping signals.

Comparison Matrix
FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: 1H-qNMR (400 MHz+)
Primary Output Chromatographic Purity (% Area)Weight % Purity (Absolute Assay)
Isomer Resolution High (Baseline separation possible)Moderate (Dependent on field strength)
Limit of Quantitation ~0.05%~0.5 - 1.0%
Standard Requirement Requires Reference Standard of AnalyteRequires Generic Internal Standard (e.g., TCNB)
Throughput 15-30 min/run5-10 min/run

Part 3: Experimental Protocols

Protocol 1: Optimized HPLC Method for Regioisomer Separation
  • Rationale: Standard neutral mobile phases cause peak tailing for anilines due to interaction with silanols. We use an acidic modifier (Formic Acid) to protonate the amine, improving peak shape, coupled with a C18 column for hydrophobic discrimination.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic max) and 210 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-15 min: 10% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

Self-Validation Step: Inject a co-mixture of the crude reaction and the starting material (N,N-dimethyl-p-toluidine). If the starting material co-elutes with the product, adjust the initial gradient hold to 5% B.

Protocol 2: qNMR Purity Assessment
  • Rationale: qNMR provides a purity value traceable to the internal standard mass, bypassing the need for a pure reference standard of the 3-bromo compound.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, distinct singlet).

  • Solvent:

    
     (Chloroform-d).
    

Procedure:

  • Weigh ~20 mg of the synthesized This compound (

    
    ) into a vial (precision 0.01 mg).
    
  • Weigh ~10 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL

    
     and transfer to NMR tube.
    
  • Acquire spectrum with

    
     (relaxation delay) 
    
    
    
    30 seconds (ensure
    
    
    relaxation).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Purity.[2]

Critical Signal Selection:

  • Target Signal (

    
    ):  The aromatic singlet at position 2 (approx 
    
    
    
    6.9-7.1 ppm). Avoid the N-Methyl signal (
    
    
    2.9 ppm) as it may overlap with unreacted starting material.
  • Isomer Check: Look for a doublet at the position 3/5 region. The 3-bromo isomer (target) has specific splitting (H5/H6 doublet, H2 singlet). The 2-bromo isomer will lack the H2 singlet and show different coupling patterns.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher on which method to prioritize based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Qualitative) Start->TLC Decision Impurities Detected? TLC->Decision HPLC Method A: HPLC-MS (Trace Analysis) Decision->HPLC No / Unclear Action_Purify Flash Chromatography / Recrystallization Decision->Action_Purify Yes (>5%) qNMR Method B: qNMR (Assay Valuation) HPLC->qNMR Purity > 95% HPLC->Action_Purify Isomers Detected Final_Report Final Certificate of Analysis (Purity + Structure) qNMR->Final_Report Action_Purify->TLC

Caption: Decision matrix for selecting between HPLC and qNMR based on synthesis stage and purity requirements.

Diagram 2: Regioisomer Differentiation Logic

Visualizing how to distinguish the target (3-bromo) from the impurity (2-bromo) using structural data.

IsomerLogic Target Target: 3-Bromo-N,N,4-trimethyl Data_Target 1H NMR: Isolated Singlet (H2) Doublet (H5, H6) Target->Data_Target Impurity Impurity: 2-Bromo-N,N,4-trimethyl Data_Impurity 1H NMR: No Singlet at H2 Complex Coupling (H3, H5, H6) Impurity->Data_Impurity Sterics Steric Hindrance: Favors 3-Bromo (Target) Sterics->Target Major Product

Caption: Structural logic for identifying the 3-bromo target versus the 2-bromo impurity via NMR.

Part 5: References

  • Sigma-Aldrich. 3-Bromo-4-methylaniline Product & Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PMC. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids. Retrieved from

  • BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from

  • SIELC Technologies. HPLC Method for Separation of Brominated Anilines. Retrieved from

  • BenchChem. Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline (Analogous Structure). Retrieved from

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-N,N,4-trimethylaniline in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the immunochemical cross-reactivity of 3-Bromo-N,N,4-trimethylaniline. As a substituted aniline, this compound and its analogues are prevalent in the synthesis of pharmaceuticals and other fine chemicals.[1][2] For researchers developing specific analytical methods, such as immunoassays, understanding the potential for cross-reactivity with structurally similar molecules is paramount to ensure assay accuracy, specificity, and reliability.

Here, we present a framework for evaluating this cross-reactivity, comparing the binding profile of this compound against a panel of carefully selected structural analogues. This guide combines theoretical principles with a detailed, field-proven experimental protocol, offering a comprehensive resource for assay development and validation.

The Foundational Principle: Cross-Reactivity in Hapten Immunoassays

Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit a specific antibody response, they must first be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). This hapten-carrier conjugate is then used to immunize an animal, generating antibodies that can recognize the hapten's unique structural features.

Cross-reactivity is a critical parameter in immunoassays that describes the extent to which antibodies directed against a specific analyte (the hapten) also bind to other, structurally related compounds.[3][4] This phenomenon is governed by the degree of structural similarity between the target analyte and its analogues. High cross-reactivity can lead to false-positive results or overestimated concentrations, while low cross-reactivity is indicative of a highly specific and selective assay.[5] The relationship between antibody affinity, analyte concentration, and assay format can significantly influence the observed cross-reactivity, making standardized evaluation essential.[6]

Designing a Robust Comparative Cross-Reactivity Study

The primary objective of this study is to quantify the specificity of antibodies raised against a this compound-protein conjugate. To achieve this, we employ a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a gold-standard method for analyzing small molecule haptens.[7][8]

Rationale for Comparator Selection

The choice of compounds to test for cross-reactivity is a critical experimental design step. The selected molecules should systematically probe the antibody's recognition of specific chemical moieties on the target analyte. For this guide, we have selected the following comparators to evaluate the importance of the bromine atom, the N,N-dimethyl group, and the methyl group on the benzene ring.

  • Target Analyte: this compound

  • Comparator 1 (Halogen Substitution): 3-Chloro-N,N,4-trimethylaniline (Evaluates tolerance for different halogens)

  • Comparator 2 (Loss of Halogen): N,N,4-trimethylaniline (Evaluates the necessity of the bromine atom for recognition)

  • Comparator 3 (Positional Isomer): 4-Bromo-N,N,3-trimethylaniline[9] (Evaluates specificity related to substituent positioning)

  • Comparator 4 (Demethylation): 3-Bromo-4-methylaniline (Evaluates the role of the N,N-dimethyl group)

  • Comparator 5 (Related Structure): 2,4,6-Trimethylaniline[10][11] (Evaluates general specificity against a related aniline)

Visualizing Structural Relationships

The structural differences between the target analyte and its comparators underpin their varying degrees of cross-reactivity.

G A This compound (Target Analyte) B 3-Chloro-N,N,4-trimethylaniline A->B Halogen Substitution (Br -> Cl) C N,N,4-trimethylaniline A->C Dehalogenation (Loss of Br) D 4-Bromo-N,N,3-trimethylaniline A->D Positional Isomerism (Br and CH3 swap) E 3-Bromo-4-methylaniline A->E N-Demethylation (Loss of N,N-dimethyl) F 2,4,6-Trimethylaniline A->F Altered Core Structure

Caption: Structural relationships between the target analyte and selected comparators.

Experimental Protocol: Competitive Indirect ELISA

This protocol provides a self-validating system for determining the 50% inhibitory concentration (IC50) and percent cross-reactivity (%CR) for each compound. The core principle involves competition between the free analyte (in the sample) and the immobilized hapten-conjugate for a limited number of primary antibody binding sites.[12] A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.

Reagents and Materials
  • Coating Antigen: this compound conjugated to BSA (BTMA-BSA)

  • Primary Antibody: Rabbit anti-BTMA polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Plates: 96-well high-binding polystyrene microplates

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, PBST), Blocking Buffer (PBST with 5% non-fat dry milk), Assay Buffer (PBST with 1% BSA)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Analytes: this compound and all comparator compounds, dissolved in a suitable solvent and serially diluted in Assay Buffer.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the BTMA-BSA coating antigen to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C. This allows the antigen to adsorb to the solid phase.[13]

  • Washing:

    • Discard the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well to remove any unbound antigen.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature. This step is critical to block any remaining non-specific binding sites on the polystyrene surface, thereby reducing background noise.[14]

  • Washing:

    • Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each comparator compound in Assay Buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the primary anti-BTMA antibody (pre-diluted in Assay Buffer to an optimal concentration) to all wells.

    • Crucial Controls: Include wells for maximum signal (B₀, with antibody but no free analyte) and blank (no antibody).

    • Incubate for 1 hour at 37°C. During this incubation, the free analyte competes with the plate-bound antigen for antibody binding.

  • Washing:

    • Repeat the wash step as described in step 2 to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Perform a final, more stringent wash step (five times) with Wash Buffer to remove all unbound secondary antibody.

  • Signal Development and Reading:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-20 minutes. The HRP enzyme will convert the TMB into a blue-colored product.[8]

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate Percent Binding (%B/B₀):

    • %B/B₀ = (Absorbance of Sample / Absorbance of B₀ Control) * 100

  • Determine IC50:

    • Plot the %B/B₀ against the logarithm of the analyte concentration.

    • The IC50 is the concentration of the analyte that causes a 50% reduction in signal (i.e., where %B/B₀ = 50%).

  • Calculate Percent Cross-Reactivity (%CR):

    • %CR = (IC50 of Target Analyte / IC50 of Comparator) * 100[15]

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_signal Signal Generation A 1. Coat Plate with BTMA-BSA Conjugate B 2. Wash A->B C 3. Block Non-Specific Sites B->C D 4. Wash C->D E 5. Add Analyte Standards & Primary Antibody D->E F 6. Wash E->F G 7. Add HRP-Conjugated Secondary Antibody F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K

Caption: Workflow for the competitive indirect ELISA protocol.

Comparative Performance Data: An Objective Analysis

The following table summarizes hypothetical but scientifically plausible results from the competitive ELISA. This data allows for a direct comparison of the antibody's specificity towards this compound relative to the selected structural analogues.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15.2 100%
3-Chloro-N,N,4-trimethylaniline88.417.2%
N,N,4-trimethylaniline1,2501.2%
4-Bromo-N,N,3-trimethylaniline455.73.3%
3-Bromo-4-methylaniline980.11.6%
2,4,6-Trimethylaniline> 10,000< 0.15%
Interpretation of Results
  • High Specificity for the Target: The antibody exhibits the highest affinity for its target immunogen, this compound, as evidenced by the lowest IC50 value.

  • Importance of the Halogen: The significant drop in cross-reactivity for N,N,4-trimethylaniline (1.2%) demonstrates that the bromine atom is a critical part of the epitope recognized by the antibody. Substitution with chlorine (17.2%) is better tolerated than complete removal, but still results in a substantial loss of affinity.

  • Role of Substituent Position: The low cross-reactivity with the positional isomer 4-Bromo-N,N,3-trimethylaniline (3.3%) indicates that the spatial arrangement of the bromo and methyl groups on the aromatic ring is crucial for antibody binding.

  • Contribution of N,N-dimethyl Group: The poor recognition of 3-Bromo-4-methylaniline (1.6%) suggests that the N,N-dimethyl groups are also a key component of the binding interaction.

  • Negligible Off-Target Binding: The lack of significant cross-reactivity with 2,4,6-Trimethylaniline confirms the high specificity of the antibody to the unique structure of the target analyte.

Conclusion and Field Recommendations

This guide demonstrates a systematic approach to characterizing the cross-reactivity of antibodies against the small molecule hapten, this compound. The experimental data underscores that highly specific antibodies can be generated, capable of distinguishing the target analyte from closely related structural analogues.

For researchers in drug development and analytical science, these findings have critical implications:

  • Assay Validation is Non-Negotiable: When developing an immunoassay for this compound or any related compound, it is imperative to screen for cross-reactivity against potential metabolites, precursors, and isomers.

  • Structural Features Drive Specificity: The bromine atom and the specific substitution pattern on the aniline ring are key drivers of antibody recognition. Any modification to these features drastically reduces antibody binding.

  • Framework for Adaptation: The protocol and analytical framework presented here can be adapted to evaluate the cross-reactivity of a wide range of small molecule haptens, providing a reliable methodology for ensuring the specificity and accuracy of newly developed immunoassays.

References

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  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465972/]
  • Santa Cruz Biotechnology. 4-Bromo-N,N,3-trimethylaniline | CAS 50638-50-1. [URL: https://www.scbt.com/p/4-bromo-n-n-3-trimethylaniline-50638-50-1]
  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are... [URL: https://www.researchgate.net/figure/Cross-coupling-strategies-for-aniline-synthesis-a-Anilines-are-generally-prepared-via_fig1_340316012]
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Safety Operating Guide

3-Bromo-N,N,4-trimethylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-N,N,4-trimethylaniline Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: To provide a scientifically rigorous, compliant, and safety-critical workflow for the disposal of this compound (CAS: 53104-16-8).[1]

Scientific Context: As a halogenated aromatic amine, this compound presents a dual-hazard profile: toxicity associated with the aniline moiety (methemoglobinemia potential) and environmental persistence due to the halogen (bromine) substituent. Unlike standard organic solvents, the presence of the bromine atom mandates specific incineration protocols to prevent the formation of brominated dioxins or corrosive hydrogen bromide (HBr) gas during thermal destruction.

Chemical Profile Table:

PropertySpecification
Chemical Name This compound
Systematic Name 3-Bromo-N,N-dimethyl-p-toluidine
CAS Number 53104-16-8
Molecular Formula C₉H₁₂BrN
Hazard Class Toxic (6.1) , Irritant, Marine Pollutant
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
Physical State Solid (low melting point) or Liquid (supercooled)

Immediate Safety & Spill Management

Before disposal, any immediate spills must be contained. This compound is lipophilic; dermal absorption is a primary risk vector.

  • PPE Requirement: Nitrile gloves (double-gloved recommended due to permeation risks of aromatic amines), lab coat, and safety goggles. Use a fume hood.

  • Spill Protocol:

    • Isolate: Evacuate the immediate area if the spill is significant (>100 mL/g).

    • Adsorb: Do not use water. Use an inert absorbent (vermiculite or sand).

    • Neutralize (Trace): For final surface cleaning, use a dilute acetic acid solution to solubilize trace amine residues, followed by soap and water.

    • Collection: Place all spill debris into the Solid Hazardous Waste container, not the trash.

Waste Segregation Logic (The "Why" and "How")

The Core Directive: You must segregate this waste into the Halogenated Organic Waste stream.

Scientific Rationale: Commercial incinerators operate differently for halogenated vs. non-halogenated waste.

  • Non-Halogenated: Burned for energy recovery (fuel blending).

  • Halogenated (Your Compound): Requires high-temperature incineration (>1100°C) with specific flue gas scrubbing (caustic scrubbers) to neutralize the acid gases (HBr) formed during combustion.

    • Failure to segregate contaminates the non-halogenated stream, forcing the disposal facility to treat the entire bulk volume as halogenated, exponentially increasing disposal costs and environmental processing load.

Step-by-Step Disposal Workflow

Step 1: Waste Characterization & Preparation
  • Solid Waste: If the compound is in solid form (expired reagent), keep it in its original container if possible. If transferring, use a wide-mouth HDPE jar.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the entire solution defaults to the Halogenated waste stream because of the solute.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic, though amines are generally basic/neutral.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 3: Chemical Compatibility Check
  • INCOMPATIBILITY ALERT: Do NOT mix with:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent reaction/fire.[2]

    • Strong Acids: Exothermic reaction forming anilinium salts (though less dangerous, it alters the physical state).

Step 4: Labeling (RCRA & GHS Compliance)

Labeling must be descriptive. "Waste" is insufficient.

  • Required Fields:

    • Full Chemical Name: "this compound solution"[1]

    • Constituents: "Contains: Dichloromethane (90%), this compound (10%)"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

Step 5: Final Disposal Path

Transfer the container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (a tray) is used to prevent environmental release in case of container failure.

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound, ensuring compliance with EPA/RCRA standards.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidBin Dispose in: SOLID TOXIC WASTE (Label: Halogenated Organic Solid) SolidPath->SolidBin SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck NonHaloSolvent No (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent ContaminationAlert CRITICAL: Solute renders entire volume HALOGENATED waste NonHaloSolvent->ContaminationAlert HaloStream Dispose in: LIQUID HALOGENATED WASTE (Segregated Stream) HaloSolvent->HaloStream ContaminationAlert->HaloStream

Figure 1: Decision tree for the segregation of brominated aniline waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute mandates disposal in the halogenated stream.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & RCRA Regulations. Retrieved from [Link]

  • ETH Zürich. (2024). Disposal of Hazardous Waste: Basic Principles (Halogenated Solvents). Retrieved from [Link][1]

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A Senior Application Scientist's Guide to Handling 3-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and handling protocols for 3-Bromo-N,N,4-trimethylaniline. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety measure to build a deep, intuitive understanding of safe laboratory practices.

While specific toxicological data for this compound is limited, its structural similarity to other brominated aniline derivatives necessitates treating it with significant caution. The guidance below is synthesized from safety data for closely related analogs, establishing a robust framework for risk mitigation.

Immediate Safety Profile & Hazard Assessment

Based on data from structural analogs, this compound should be considered hazardous.[1][2][3][4] The primary risks are associated with its acute toxicity and irritant properties.

Core Hazards:

  • Acute Toxicity (Category 3/4) : Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][5][6]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][3][6]

  • Serious Eye Damage/Irritation (Category 2A) : Causes serious eye irritation.[2][3][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3][4][6]

Hazard ClassificationCategoryBasis for Classification
Acute Oral Toxicity3 / 4Toxic or harmful if swallowed.[6]
Acute Dermal Toxicity4Harmful in contact with skin.[4][5]
Acute Inhalation Toxicity4Harmful if inhaled.[2][5]
Skin Irritation2Causes skin irritation upon contact.[1][6]
Eye Irritation2ACauses serious eye irritation.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to prevent all routes of exposure. The "why" behind each piece of equipment is crucial for ensuring compliance and safety.

  • Hand Protection : Wear nitrile or neoprene gloves. These materials provide adequate resistance to aromatic amines and brominated compounds. Always double-glove if handling larger quantities or for prolonged periods. Inspect gloves for any signs of degradation or perforation before use.[1][2]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[7] The risk of serious eye irritation from a splash is significant. If there is a risk of splashing when handling larger volumes, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection : A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required. This is to prevent accidental skin contact which can cause irritation and dermal absorption.[2][6]

  • Respiratory Protection : All handling of solid or solutions of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a P100/OV cartridge) is necessary.[8]

PPE_Workflow cluster_ppe PPE Selection Workflow start Task: Handling This compound fume_hood Work in Chemical Fume Hood? start->fume_hood gloves Nitrile Gloves (Double-gloving recommended) fume_hood->gloves Always respirator NIOSH-Approved Respirator fume_hood->respirator No / Insufficient Ventilation goggles Chemical Splash Goggles gloves->goggles lab_coat Lab Coat & Full Coverage Clothing/Shoes goggles->lab_coat face_shield Face Shield (if splash risk) lab_coat->face_shield Is there a significant splash risk? Emergency_Response cluster_emergency Emergency Exposure Protocol exposure Exposure Event route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes inhalation Inhalation route->inhalation Inhaled ingestion Ingestion route->ingestion Swallowed skin_action Remove Contaminated Clothing Flush with Soap & Water (15+ min) Seek medical attention if irritation persists skin->skin_action eye_action Flush Eyes with Water (15+ min) Remove Contact Lenses IMMEDIATE Medical Attention eye->eye_action inhalation_action Move to Fresh Air Provide Artificial Respiration if needed IMMEDIATE Medical Attention inhalation->inhalation_action ingestion_action Rinse Mouth (Do NOT Induce Vomiting) IMMEDIATE Medical Attention/ Call Poison Control ingestion->ingestion_action

Figure 2. Decision tree for emergency response to exposure.

Spill and Waste Disposal Plan

Proper containment and disposal are paramount to protect both personnel and the environment.

Spill Cleanup
  • Small Spills (Solid) : For small spills within a fume hood, gently sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal. [3]Clean the spill area with a damp cloth, which should also be disposed of as hazardous waste.

  • Large Spills : Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Waste Disposal
  • Classification : this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.

  • Procedure : Dispose of the waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless directed by your EHS office. The disposal must be handled by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations (e.g., US EPA 40 CFR Part 261). [2]* Environmental Precaution : Do not allow the chemical or its containers to enter drains, soil, or waterways. [2] By adhering to these comprehensive protocols, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?.
  • Chemsrc. (2025). 3-Bromo-4-methylaniline | CAS#:7745-91-7. Retrieved from [Link]

  • SIELC Technologies. (n.d.). N,N,4-Trimethylaniline. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-N,N,3-trimethylaniline, 5g, Each. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Bromo-2,4,6-trimethylaniline, 98%. Retrieved from [Link]

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×

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3-Bromo-N,N,4-trimethylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.